CTA056
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSBAJKNZOHHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CTA056: A Selective Interleukin-2-Inducible T-cell Kinase (ITK) Inhibitor for T-Cell Malignancies
An In-depth Technical Guide
Abstract
Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme in the T-cell receptor signaling pathway, making it a compelling target for therapeutic intervention in T-cell-mediated diseases, including T-cell malignancies. CTA056 is a novel, selective small molecule inhibitor of ITK. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ITK inhibition.
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is predominantly expressed in T-cells and plays a pivotal role in T-cell receptor (TCR) signaling, a fundamental process for T-cell development, activation, and differentiation. Dysregulation of ITK signaling has been implicated in various autoimmune diseases and T-cell malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL).
This compound, with the chemical name 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, was identified through the screening of a combinatorial library as a potent and selective inhibitor of ITK.[1] Preclinical studies have demonstrated its ability to selectively target and induce apoptosis in malignant T-cells while having minimal effects on normal T-cells.[1] This whitepaper will delve into the technical details of this compound, presenting its biochemical and cellular activities, and providing standardized protocols for its in vitro and in vivo evaluation.
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ITK. Upon T-cell receptor activation, ITK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling molecules, including phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 generates secondary messengers that ultimately lead to the activation of transcription factors, such as NFAT and AP-1, which drive T-cell proliferation, differentiation, and cytokine production.
This compound competitively binds to the ATP-binding pocket of ITK, preventing its phosphorylation and subsequent activation. This blockade of ITK signaling leads to the inhibition of downstream events, including the phosphorylation of PLC-γ1, Akt, and ERK.[1] The ultimate consequences of ITK inhibition by this compound in malignant T-cells are the induction of apoptosis and the suppression of proliferation.[1]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its cytotoxic effects on different T-cell leukemia cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (μM) |
| ITK | 0.1[2][3] |
| BTK | 0.4[3] |
| ETK | 5[3] |
Table 2: In Vitro Cytotoxicity of this compound in T-Cell Leukemia Cell Lines
| Cell Line | Description | Effect of this compound |
| Jurkat | Acute T-cell leukemia | Inhibition of proliferation and induction of apoptosis[1][4] |
| MOLT-4 | Acute T-cell leukemia | Inhibition of proliferation[1][4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro Kinase Inhibition Assay (Thin Layer Chromatography)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound against ITK.
Materials:
-
Purified recombinant ITK enzyme
-
This compound
-
Peptide substrate for ITK (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100)
-
[γ-³³P]ATP
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60)
-
TLC developing solvent (e.g., a mixture of butanol, acetic acid, and water)
-
Phosphorimager screen and scanner
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a reaction tube, combine the purified ITK enzyme, the peptide substrate, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture for 30-60 minutes at 30°C.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer or by spotting the reaction mixture directly onto a TLC plate.
-
If using a TLC plate, allow the spots to dry completely.
-
Develop the TLC plate in a chamber containing the appropriate developing solvent until the solvent front reaches near the top of the plate.
-
Air-dry the TLC plate.
-
Expose the dried TLC plate to a phosphorimager screen overnight.
-
Scan the screen using a phosphorimager to visualize the radiolabeled peptide substrate.
-
Quantify the intensity of the spots corresponding to the phosphorylated substrate.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Jurkat or MOLT-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed Jurkat or MOLT-4 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium without disturbing the formazan crystals. For suspension cells, this can be achieved by centrifuging the plate and then aspirating the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Jurkat cells
-
This compound
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
Annexin V binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat Jurkat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations based on their fluorescence signals:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in a preclinical xenograft model of T-cell acute lymphoblastic leukemia.
MOLT-4 Xenograft Model
In a study by Guo et al., this compound was shown to inhibit tumor growth in a MOLT-4 xenograft model.[1]
-
Cell Line: MOLT-4 (human T-ALL)
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Treatment: this compound administered at a dose of 5 mg/kg via intratumoral injection, twice a week.[1]
-
Results: Treatment with this compound resulted in a significant reduction in tumor growth compared to the vehicle-treated control group.[1]
Pharmacokinetics and Safety
As of the date of this document, there is no publicly available information regarding the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) or the formal safety and toxicology profile of this compound. Further studies are required to assess these critical parameters for potential clinical development.
Conclusion
This compound is a promising selective ITK inhibitor with demonstrated in vitro and in vivo activity against malignant T-cells. Its ability to induce apoptosis and inhibit the proliferation of T-cell leukemia cell lines highlights its potential as a therapeutic agent for T-cell malignancies. Further preclinical development, including comprehensive pharmacokinetic and toxicology studies, is warranted to fully evaluate its clinical potential. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel ITK inhibitors.
References
The Role of CTA056 in Inhibiting T-Cell Receptor Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CTA056, a novel small molecule inhibitor, and its role in the modulation of T-cell receptor (TCR) signaling pathways. The document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for the cited assays, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a critical non-receptor tyrosine kinase in the Tec family.[1][2][3] Itk plays a pivotal role in transducing signals downstream of the T-cell receptor, making it a key regulator of T-cell activation, proliferation, and cytokine production.[1] this compound demonstrates potent and selective inhibitory activity against Itk, leading to the suppression of downstream signaling events and subsequent functional consequences in T-cells, particularly in malignant T-cell lines.[1] This guide details the molecular characteristics and functional effects of this compound, positioning it as a significant tool for research and a potential therapeutic agent for T-cell malignancies.[1]
Mechanism of Action of this compound
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated. This cascade is fundamental for T-cell activation and the subsequent immune response. The kinase Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of ZAP-70. Activated ZAP-70 then phosphorylates key adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76, creating a scaffold for the assembly of a larger signaling complex.
Itk is recruited to this complex and is subsequently activated. Activated Itk then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). PLC-γ1 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), which act as second messengers to activate downstream pathways, including the Ras-ERK and Akt pathways, and induce calcium flux. These events culminate in the activation of transcription factors that drive T-cell proliferation, differentiation, and cytokine production.
This compound exerts its inhibitory effect by directly targeting the kinase activity of Itk. By blocking Itk, this compound prevents the phosphorylation and activation of PLC-γ1, thereby disrupting the entire downstream signaling cascade. This leads to a reduction in the activation of effector molecules such as ERK and Akt, and a decrease in the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1]
Signaling Pathway Diagram
Caption: T-Cell Receptor Signaling and this compound Inhibition.
Quantitative Data Summary
The inhibitory activity and functional consequences of this compound have been quantified in various assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (μM) |
| Itk | 0.1 |
| Btk | 0.4 |
| Etk | 5 |
| Data sourced from Tocris Bioscience and MedchemExpress, referencing Guo et al., 2012.[2][3] |
Table 2: Effect of this compound on Protein Phosphorylation in Jurkat Cells
| Target Protein | This compound Concentration | Observed Effect |
| Phospho-Itk | 100 nM | Significant inhibition |
| Phospho-Itk | 200 nM | Complete inhibition |
| Phospho-PLC-γ | Not specified | Inhibition |
| Phospho-Akt | Not specified | Inhibition |
| Phospho-ERK | Not specified | Inhibition |
| Data represents the concentration-dependent inhibition of phosphorylation as determined by Western blot analysis in Jurkat cells.[1] |
Table 3: Functional Effects of this compound on Jurkat T-Cells
| Functional Outcome | This compound Concentration | Result |
| IL-2 mRNA levels | 0.5 μM | Significant decrease |
| IFN-γ mRNA levels | 0.5 μM | Significant decrease |
| IL-2 secretion | 0.5 μM | Significant decrease |
| IFN-γ secretion | 0.5 μM | Significant decrease |
| Apoptosis | Dose-dependent | Induction of apoptosis |
| Data derived from real-time PCR, ELISA, and apoptosis assays on Jurkat cells treated with this compound.[1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro Kinase Assay
This protocol is for determining the IC50 of this compound against Itk and other kinases.
Workflow Diagram:
Caption: Workflow for In Vitro Kinase Assay.
Materials:
-
Recombinant active Itk enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 2 mM MnCl2, 0.1 mg/mL BSA)
-
Peptide substrate (e.g., TSFYGRH)
-
[γ-33P]ATP
-
This compound at various concentrations
-
TLC (Thin Layer Chromatography) plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 20 nM of purified Itk, 1 µM of this compound (or varying concentrations for IC50 determination), and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
Spot the reaction mixture onto a TLC plate.
-
Separate the phosphorylated substrate from the unreacted [γ-33P]ATP using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Analyze the plate using a phosphorimager to quantify the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This protocol is for detecting the phosphorylation status of Itk and its downstream effectors in Jurkat cells.
Materials:
-
Jurkat T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Anti-CD3 and anti-CD28 antibodies (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Itk, anti-Itk, anti-phospho-PLC-γ1, etc.)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Culture Jurkat cells to the desired density.
-
Treat the cells with varying concentrations of this compound (e.g., 100 nM, 200 nM) for a specified duration.
-
For stimulated conditions, incubate cells with anti-CD3 and anti-CD28 antibodies.
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of this compound on the proliferation of malignant T-cell lines.
Materials:
-
Jurkat or MOLT-4 cells
-
96-well plates
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 2 µM for single-point assays) for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to untreated control cells.
Real-Time PCR for Cytokine mRNA Quantification
This protocol is for measuring the mRNA levels of IL-2 and IFN-γ in Jurkat cells.
Materials:
-
Jurkat cells
-
This compound (e.g., 0.5 μM)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based real-time PCR master mix
-
Primers for IL-2, IFN-γ, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat Jurkat cells with this compound for a specified time.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the real-time PCR reactions with the cDNA, primers, and master mix.
-
Run the PCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene.
ELISA for Cytokine Secretion
This protocol is for quantifying the amount of IL-2 and IFN-γ secreted by Jurkat cells.
Materials:
-
Jurkat cells
-
This compound (e.g., 0.5 μM)
-
ELISA kits for human IL-2 and IFN-γ
-
Microplate reader
Procedure:
-
Treat Jurkat cells with this compound for a specified time.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
Conclusion
This compound is a potent and selective inhibitor of Itk that effectively disrupts T-cell receptor signaling. Its ability to inhibit the phosphorylation of key downstream molecules, suppress cytokine production, and induce apoptosis in malignant T-cells underscores its potential as a valuable research tool and a promising candidate for the development of targeted therapies for T-cell leukemias and lymphomas. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of immunology and oncology.
References
- 1. 4.5. Cytotoxic Assay (MTT) for Nonadherent Cancer Cell Lines [bio-protocol.org]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Camptothecin causes cell cycle perturbations within T-lymphoblastoid cells followed by dose dependent induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
CTA056: A Novel Interleukin-2-Inducible T-Cell Kinase (Itk) Inhibitor for the Targeted Induction of Apoptosis in Malignant T-Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CTA056, a selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk), and its mechanism of inducing apoptosis in malignant T-cells. T-cell malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL), are a group of aggressive cancers with often poor outcomes for relapsed patients.[1] The selective targeting of signaling pathways crucial for the survival and proliferation of malignant T-cells represents a promising therapeutic strategy. This compound has emerged as a potential therapeutic agent due to its selective cytotoxicity against malignant T-cells while having minimal effects on normal T-cells.[1]
Core Mechanism of Action
This compound is a small molecule, identified as 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, developed through combinatorial library screening and molecular modeling.[1][2] It exerts its primary effect by inhibiting Itk, a member of the Bruton's tyrosine kinase (Btk) family of non-receptor tyrosine kinases.[1][3] Itk is a key component of the T-cell receptor (TCR) signaling pathway and plays a critical role in T-cell development, activation, and proliferation.[2] In malignant T-cells, Itk is often aberrantly activated, contributing to oncogenesis.[2]
By inhibiting Itk, this compound disrupts downstream signaling cascades that are essential for the survival and proliferation of malignant T-cells. This disruption ultimately leads to the induction of apoptosis, or programmed cell death, in these cancer cells.[1][4]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic effects of this compound.
Table 1: Inhibitory Activity of this compound against Tyrosine Kinases [2][5]
| Kinase | IC50 (μM) |
| Itk | 0.1 |
| Btk | 0.4 |
| ETK | 5 |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Growth Inhibition of this compound on Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | Itk Expression | Growth Inhibition by this compound |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Positive | Yes |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Positive | Yes |
| Hut78 | Cutaneous T-cell Lymphoma | Positive | Yes |
| Other | Various non-T-cell cancers | Negative | Minimal |
Signaling Pathway of this compound-Induced Apoptosis
This compound's induction of apoptosis is a direct consequence of its inhibition of the Itk signaling pathway. In malignant T-cells, the binding of this compound to Itk prevents its phosphorylation and activation. This, in turn, blocks the phosphorylation and activation of downstream effector molecules, including Phospholipase C-gamma (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK). The inhibition of these pro-survival signaling pathways culminates in the activation of the apoptotic cascade.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the effects of this compound.
1. Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the proliferation of malignant T-cell lines.[1]
-
Materials:
-
Malignant T-cell lines (e.g., Jurkat, MOLT-4)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following treatment with this compound.[6]
-
Materials:
-
Jurkat cells
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed Jurkat cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
-
3. Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of Itk and its downstream effectors.[1]
-
Materials:
-
Jurkat cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Itk, anti-Itk, anti-phospho-PLC-γ, anti-PLC-γ, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Treat Jurkat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the apoptotic effects of this compound on malignant T-cells.
Conclusion
This compound demonstrates significant potential as a targeted therapeutic agent for T-cell malignancies. Its high selectivity for Itk allows for the specific induction of apoptosis in malignant T-cells while sparing normal cells. The well-defined mechanism of action, involving the inhibition of the Itk-mediated signaling pathway, provides a strong rationale for its further preclinical and clinical development. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation of this compound and other novel kinase inhibitors in the context of T-cell cancers.
References
- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CTA 056 | ITK | Tocris Bioscience [tocris.com]
- 6. spandidos-publications.com [spandidos-publications.com]
The Potential of Novel Therapeutics in T-Cell Leukemia and Lymphoma: A Technical Overview
Disclaimer: The specific agent "CTA056" is not documented in the public scientific literature. This guide provides a technical overview of a representative therapeutic modality, CD7-targeting Chimeric Antigen Receptor (CAR) T-cell therapy, as a paradigm for novel treatments in T-cell malignancies.
Introduction to T-Cell Malignancies and Therapeutic Challenges
T-cell leukemias and lymphomas are a heterogeneous group of hematological cancers originating from mature or developing T-lymphocytes.[1][2] These malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and various peripheral T-cell lymphomas (PTCL), are often aggressive and have a poorer prognosis compared to their B-cell counterparts.[3] A significant challenge in developing targeted therapies for T-cell cancers is the shared expression of surface antigens between malignant and healthy T-cells, leading to potential fratricide (CAR T-cells killing each other) and profound immunosuppression.[4]
CD7 is a transmembrane glycoprotein expressed on the surface of most T-cells and natural killer (NK) cells. Its high and consistent expression on various T-cell malignancies makes it an attractive therapeutic target.[4][5] This guide will explore the preclinical and clinical potential of a hypothetical CD7-targeting CAR T-cell therapy, herein referred to as CD7-CAR-T, in the context of treating T-cell leukemia and lymphoma.
Molecular Design and Mechanism of Action of CD7-CAR-T
CD7-CAR-T cells are engineered by introducing a synthetic CAR construct into a patient's own T-cells. This construct typically consists of:
-
An extracellular antigen-binding domain: A single-chain variable fragment (scFv) derived from an antibody that recognizes and binds to the CD7 antigen on tumor cells.
-
A hinge and transmembrane domain: To anchor the receptor to the T-cell membrane.
-
An intracellular signaling domain: Commonly containing a primary signaling domain (CD3ζ) and one or more co-stimulatory domains (e.g., 4-1BB, CD28) to ensure robust T-cell activation, proliferation, and persistence.
To overcome the issue of fratricide, various strategies are being explored, such as the transient downregulation or genetic knockout of the CD7 antigen on the CAR T-cells themselves.[4][6]
Signaling Pathway of CD7-CAR-T Activation
References
- 1. lymphoma.org.au [lymphoma.org.au]
- 2. T-cell lymphomas | Lymphoma Action [lymphoma-action.org.uk]
- 3. Novel targeted therapies of T cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chimeric Antigen Receptors for T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in CAR-T-cell therapy in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAR T cell therapy for T cell leukemia and lymphoma: latest updates from 2022 ASH Annual Meeting - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Kinase Selectivity Profile of CTA056: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of CTA056, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mechanism of action, experimental validation, and its implications for therapeutic development, particularly in the context of T-cell malignancies.
Core Findings: this compound's Kinase Inhibition Profile
This compound demonstrates notable selectivity for Itk, a key kinase in T-cell signaling. The inhibitory activity of this compound has been quantified against a panel of kinases, revealing a distinct selectivity profile.
Quantitative Kinase Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases, providing a clear overview of its selectivity.
| Kinase | IC50 (µM) |
| Itk | 0.1 |
| Btk | 0.4 |
| Etk | 5 |
| Src | 1.2 |
| Yes | >10 |
| Lyn | >10 |
| Axl | >10 |
| Mer | >10 |
| EGFR | >10 |
| Abl | >10 |
| Mkk1 | >10 |
| PDK1 | >10 |
| Akt | >10 |
Data compiled from publicly available research.[1]
The data clearly indicates that this compound is most potent against Itk, with significantly lower activity against other kinases, including other members of the Tec family of kinases like Btk. This high degree of selectivity is a critical attribute for a targeted therapeutic agent, as it minimizes the potential for off-target effects.
Experimental Methodology: Determining Kinase Inhibition
The kinase inhibitory activity of this compound was determined using a thin-layer chromatography (TLC)-based kinase assay. This method allows for the direct measurement of kinase activity by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.
Detailed Protocol: TLC-Based Kinase Assay
1. Reagents and Materials:
-
Purified recombinant kinases (e.g., Itk, Btk, etc.)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Kinase-specific peptide substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
TLC plates (e.g., silica gel 60)
-
Developing solvent (e.g., a mixture of n-butanol, acetic acid, and water)
-
Phosphorimager or autoradiography film
2. Experimental Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified kinase, the specific peptide substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution like 10% trichloroacetic acid (TCA).
-
TLC Spotting: Spot a small volume of the reaction mixture onto the origin of a TLC plate.
-
Chromatography: Place the TLC plate in a chromatography tank containing the developing solvent. Allow the solvent to ascend the plate by capillary action, separating the phosphorylated substrate from the unreacted [γ-³²P]ATP.
-
Visualization and Quantification: Dry the TLC plate and visualize the radiolabeled spots using a phosphorimager or by exposing it to autoradiography film. The intensity of the spot corresponding to the phosphorylated substrate is proportional to the kinase activity.
-
Data Analysis: Quantify the radioactivity of the spots and calculate the percentage of kinase inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Perturbation by this compound
Itk is a critical component of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation, proliferation, and cytokine production. By selectively inhibiting Itk, this compound effectively disrupts this pathway.
Downstream Effects of Itk Inhibition
Inhibition of Itk by this compound leads to a reduction in the phosphorylation of key downstream effectors.[2] This includes:
-
Phospholipase C-γ (PLC-γ): A crucial enzyme that, upon activation, generates second messengers leading to calcium mobilization and activation of protein kinase C.
-
Akt: A serine/threonine kinase that plays a central role in cell survival and proliferation.
-
Extracellular signal-regulated kinase (ERK): A member of the MAP kinase family involved in cell proliferation, differentiation, and survival.
The net effect of this inhibition is a decrease in the secretion of important cytokines such as Interleukin-2 (IL-2) and Interferon-γ (IFN-γ) , and the induction of apoptosis in malignant T-cells.[2]
Conclusion
This compound is a highly selective inhibitor of Itk, demonstrating potent activity against its primary target with minimal off-target effects on a broader panel of kinases. The detailed understanding of its kinase selectivity profile, elucidated through robust experimental methodologies, underscores its potential as a targeted therapeutic agent for T-cell malignancies. The disruption of the Itk-mediated signaling cascade by this compound provides a clear mechanism for its observed anti-proliferative and pro-apoptotic effects in cancerous T-cells. This technical guide serves as a foundational resource for further research and development of this compound and other selective kinase inhibitors.
References
The Impact of CTA056 on Downstream Effectors of Interleukin-2-Inducible T-cell Kinase (ITK): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases, is a critical component of the T-cell receptor (TCR) signaling cascade. Its role in T-cell activation, proliferation, and differentiation has made it a compelling therapeutic target for a range of immunological disorders and T-cell malignancies. CTA056 is a novel, selective inhibitor of ITK that has demonstrated potent anti-proliferative and pro-apoptotic effects in malignant T-cell lines. This technical guide provides an in-depth analysis of the molecular impact of this compound on the key downstream effectors of ITK. Through a comprehensive review of the available literature, this document outlines the signaling pathways affected by this compound, presents available data on its inhibitory actions, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of T-cell signaling and the development of targeted therapies.
Introduction to ITK and its Role in T-Cell Signaling
ITK is predominantly expressed in T-cells and natural killer (NK) cells.[1] Upon TCR engagement, ITK is recruited to the plasma membrane and activated through phosphorylation by Lck.[2] Activated ITK, in turn, phosphorylates and activates several key downstream signaling molecules, initiating a cascade of events that lead to T-cell activation, cytokine production, and proliferation. The central role of ITK in these processes makes it an attractive target for therapeutic intervention in diseases driven by aberrant T-cell activity, such as autoimmune disorders and T-cell lymphomas.[1][3]
This compound has been identified as a selective inhibitor of ITK.[4] Studies have shown that this compound effectively suppresses the proliferation of malignant T-cells and induces apoptosis.[4] The primary mechanism of action for this compound is the inhibition of ITK's kinase activity, which consequently blocks the activation of its downstream signaling pathways.[4]
The ITK Signaling Pathway and the Impact of this compound
The canonical ITK signaling pathway begins with the activation of the TCR. This leads to the recruitment and activation of a series of kinases, culminating in the activation of ITK. Activated ITK then phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1).[3][4] PLC-γ1 activation is a pivotal event, as it catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 triggers the release of intracellular calcium stores, leading to the activation of calcineurin and the subsequent dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor. DAG, on the other hand, activates Protein Kinase C (PKC), which in turn initiates the Ras-Raf-MEK-Erk (MAPK) and the PI3K-PDK1-Akt signaling pathways. These pathways ultimately lead to the activation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). Together, NFAT, AP-1, and NF-κB drive the expression of genes crucial for T-cell activation, including the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).
This compound, by inhibiting ITK, effectively blocks this entire downstream cascade. Treatment with this compound has been shown to inhibit the phosphorylation of ITK itself, as well as its immediate downstream effector, PLC-γ1.[3][4] This blockade prevents the generation of IP3 and DAG, thereby inhibiting the activation of the Ca2+-NFAT, MAPK (Erk), and PI3K-Akt pathways.[3][4] Consequently, the activation of key transcription factors is suppressed, leading to a decrease in the secretion of IL-2 and IFN-γ.[4]
Signaling Pathway Diagram
Caption: ITK Signaling Pathway and the Point of this compound Inhibition.
Data Presentation: The Effect of this compound on ITK and Downstream Effectors
The primary mechanism of this compound is the direct inhibition of ITK's kinase activity. This leads to a subsequent reduction in the phosphorylation and activation of its downstream targets. While qualitative data confirming this inhibitory cascade is available, specific quantitative data, such as IC50 values for the inhibition of each downstream effector's phosphorylation by this compound, are not extensively reported in the public domain. The table below summarizes the observed effects.
| Target Molecule | Effect of this compound | Quantitative Data (IC50) | Cell Lines Tested | Reference |
| ITK | Inhibition of autophosphorylation | Not specified for this compound. For comparison, the selective ITK inhibitor CPI-818 has an IC50 of 2.3 nM for ITK. | Jurkat, MOLT-4 | [3][4],[2] |
| PLC-γ1 | Inhibition of phosphorylation | Not Available | Jurkat, MOLT-4 | [3][4] |
| Erk (MAPK) | Inhibition of phosphorylation | Not Available | Jurkat, MOLT-4 | [3][4] |
| Akt | Inhibition of phosphorylation | Not Available | Jurkat, MOLT-4 | [3][4] |
| IL-2 | Decreased secretion | Not Available | Jurkat | [4] |
| IFN-γ | Decreased secretion | Not Available | Jurkat | [4] |
Note: The lack of specific IC50 values for the downstream effectors of this compound highlights an area for future research to fully quantify the potency of this inhibitor on the entire signaling cascade.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of this compound on ITK and its downstream effectors.
Cell Culture and Treatment
-
Cell Lines: Jurkat (human acute T-cell leukemia) and MOLT-4 (human acute lymphoblastic leukemia) cell lines are commonly used models for studying T-cell signaling.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For experiments, cells are seeded at a specific density (e.g., 1 x 10^6 cells/mL) and treated with varying concentrations of this compound or vehicle control (DMSO) for the desired time periods.
Western Blot Analysis for Phosphorylation Status
This technique is used to detect the phosphorylation state of ITK and its downstream effectors.
-
Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ITK, anti-phospho-PLC-γ1, anti-phospho-Erk, anti-phospho-Akt) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membranes are often stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the proteins or a housekeeping protein like GAPDH or β-actin.
Experimental Workflow Diagram
Caption: Western Blot Workflow for Assessing Protein Phosphorylation.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of ITK.
-
Reagents: Recombinant active ITK enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1), ATP, and a kinase assay buffer.
-
Procedure: The assay is typically performed in a 96-well plate format. Recombinant ITK is incubated with varying concentrations of this compound. The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection: After a set incubation period, the amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. The luminescence signal is read on a plate reader.
-
Data Analysis: The IC50 value of this compound for ITK inhibition is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cytokine Secretion Assay (ELISA)
This assay quantifies the effect of this compound on the production of key T-cell cytokines.
-
Cell Stimulation: Jurkat cells are treated with this compound and then stimulated with T-cell activators, such as phorbol 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3 and anti-CD28 antibodies, to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
ELISA Procedure: The concentration of cytokines, such as IL-2 and IFN-γ, in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read on a microplate reader, and the cytokine concentrations are determined from a standard curve.
Conclusion
This compound is a potent and selective inhibitor of ITK that effectively disrupts the downstream signaling cascade crucial for T-cell activation and proliferation. By inhibiting the phosphorylation of ITK, this compound leads to the suppression of key downstream effectors, including PLC-γ1, Erk, and Akt. This comprehensive blockade of the TCR signaling pathway culminates in reduced cytokine production and the induction of apoptosis in malignant T-cells. The data and methodologies presented in this technical guide provide a foundational understanding of the molecular impact of this compound and serve as a resource for further research and development in the field of targeted T-cell therapies. Further studies are warranted to precisely quantify the inhibitory potency of this compound on each component of the ITK downstream signaling network.
References
- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corvuspharma.com [corvuspharma.com]
- 3. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of ITK Inhibition with CTA056: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the therapeutic potential of CTA056, a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). We will delve into the core mechanism of ITK signaling, the specific action of this compound, and the preclinical evidence supporting its development as a targeted therapy for T-cell malignancies. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways and experimental workflows.
Introduction to ITK and Its Role in T-Cell Signaling
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1] It is predominantly expressed in T-cells and Natural Killer (NK) cells and plays a critical role in T-cell receptor (TCR) signaling.[1] Upon TCR engagement, ITK is activated and functions downstream to regulate key effector functions, including T-cell activation, proliferation, differentiation, and cytokine production.[2] The central role of ITK in T-cell signaling makes it an attractive therapeutic target for a range of immunological disorders and, notably, T-cell malignancies where aberrant T-cell activation is a key driver of pathology.
This compound: A Selective ITK Inhibitor
This compound, with the chemical name 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, is a novel, selective small molecule inhibitor of ITK.[1][3][4] It was identified through the screening of a large compound library and subsequent optimization.[3][4] Preclinical studies have demonstrated that this compound effectively inhibits ITK autophosphorylation and its downstream signaling pathways, leading to the induction of apoptosis in malignant T-cells while having minimal effects on normal T-cells.[3][4]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (μM) |
| ITK | 0.1[1] |
| BTK | 0.4[1] |
| ETK | 5[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Efficacy of this compound in T-Cell Leukemia Cell Lines
| Cell Line | Cancer Type | Effect of this compound |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Inhibition of cell growth, induction of apoptosis, inhibition of ITK, PLC-γ, Akt, and ERK phosphorylation, decreased IL-2 and IFN-γ secretion.[3][4] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Inhibition of cell growth, inhibition of ITK phosphorylation.[3][4] |
Signaling Pathways and Experimental Workflows
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade.
Caption: ITK Signaling Cascade in T-Cells and the inhibitory action of this compound.
Experimental Workflow for In Vitro Analysis of this compound
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in T-cell leukemia cell lines.
Caption: A representative workflow for the in vitro evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory procedures and the information available from the primary research.
Cell Lines and Culture
-
Cell Lines: Human T-cell acute lymphoblastic leukemia (T-ALL) cell lines, Jurkat and MOLT-4, are commonly used.[3][4]
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., Jurkat, MOLT-4) in a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with this compound at various concentrations for a defined period.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
Western Blot Analysis
This technique is used to detect the phosphorylation status of ITK and its downstream effectors.
-
Cell Lysis: Treat cells with this compound and then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ITK (p-ITK), total ITK, phosphorylated PLC-γ (p-PLC-γ), total PLC-γ, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
A xenograft model using immunodeficient mice is employed to evaluate the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of MOLT-4 cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by intraperitoneal injection or oral gavage) and a vehicle control daily or on a specified schedule.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Therapeutic Potential and Future Directions
The preclinical data for this compound strongly suggest its therapeutic potential in the treatment of T-cell malignancies. Its selectivity for ITK and its ability to induce apoptosis in malignant T-cells are promising attributes for a targeted therapy.[3][4] While this compound itself has not yet entered clinical trials, other ITK inhibitors are currently under investigation, highlighting the clinical relevance of this therapeutic strategy. Future research should focus on further preclinical development of this compound, including comprehensive toxicology and pharmacokinetic studies, to pave the way for potential clinical investigation. The selective nature of ITK inhibition offers the prospect of a more targeted and less toxic treatment option for patients with T-cell leukemia and lymphoma.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
The Itk Inhibitor CTA056: A Deep Dive into its Immunomodulatory Effects on T-Cell Cytokine Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of CTA056, a novel small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), and its specific effects on cytokine secretion in T-lymphocytes. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms of T-cell regulation and the therapeutic potential of Itk inhibition. This document details the impact of this compound on the secretion of key cytokines, outlines the experimental methodologies used to ascertain these effects, and visualizes the underlying signaling pathways. All data presented are derived from the seminal study by Guo et al. (2012) titled, "Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs."[1][2][3]
Introduction to this compound and its Target: Interleukin-2-inducible T-cell kinase (Itk)
This compound, chemically identified as 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (Itk).[1][2][3] Itk is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is predominantly expressed in T-cells and NK cells. It plays a crucial role in T-cell receptor (TCR) signaling, a fundamental process for T-cell activation, proliferation, differentiation, and the subsequent secretion of cytokines.
Upon TCR engagement with an antigen-presenting cell, a signaling cascade is initiated, leading to the activation of downstream pathways that control gene expression, including that of various cytokines. Itk is a key component of this cascade, and its inhibition by this compound has been shown to modulate T-cell responses, particularly cytokine production. This makes this compound a molecule of significant interest for therapeutic applications in T-cell-mediated pathologies, such as autoimmune diseases and certain T-cell malignancies.[1][2][3] This guide will focus specifically on the effects of this compound on the secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), two critical cytokines in the adaptive immune response.
Data Presentation: Quantitative Effects of this compound on Cytokine Secretion
The following tables summarize the quantitative data on the effects of this compound on the secretion of IL-2 and IFN-γ from Jurkat cells, a human T-lymphocyte cell line.
Table 1: Effect of this compound on IL-2 Secretion in Jurkat T-cells
| This compound Concentration (nM) | Mean IL-2 mRNA level (relative to control) | Standard Deviation (SD) | Mean IL-2 Secretion (pg/mL) | Standard Deviation (SD) | Statistical Significance (p-value) |
| 0 (Control) | 1.00 | - | ~450 | ~50 | - |
| 500 | ~0.40 | ~0.05 | ~200 | ~40 | < 0.05 |
Data extracted and estimated from Figure 8A of Guo et al. (2012). The exact numerical values for protein concentration were not provided in the text and are estimated from the bar graph.
Table 2: Effect of this compound on IFN-γ Secretion in Jurkat T-cells
| This compound Concentration (nM) | Mean IFN-γ mRNA level (relative to control) | Standard Deviation (SD) | Mean IFN-γ Secretion (relative to control) | Standard Deviation (SD) | Statistical Significance (p-value) |
| 0 (Control) | 1.00 | - | 1.00 | - | - |
| 50 | ~0.75 | ~0.10 | ~0.60 | ~0.08 | < 0.05 |
| 500 | ~0.30 | ~0.05 | ~0.25 | ~0.05 | < 0.05 |
Data extracted and estimated from Figure 8B of Guo et al. (2012). The IFN-γ secretion data was presented as a spot-forming unit in an ELISpot assay and is represented here as a relative value to the control for clarity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Guo et al. (2012).[1][2][3]
Cell Culture and Maintenance
-
Cell Line: Jurkat (human acute T-cell leukemia) and MOLT-4 (human acute lymphoblastic leukemia) cells were utilized.
-
Culture Medium: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.
T-cell Stimulation
-
For experiments involving T-cell activation, Jurkat cells were stimulated with a combination of anti-CD3 antibody (1 µg/mL) and recombinant human IL-2.
This compound Treatment
-
This compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
For cytokine secretion assays, Jurkat cells were pre-treated with varying concentrations of this compound (0, 50, and 500 nM) for 30 minutes prior to stimulation.
Measurement of Cytokine mRNA Levels by Real-Time PCR
-
RNA Extraction: Total RNA was isolated from Jurkat cells treated with 0.5 µM this compound using a suitable RNA extraction kit.
-
Reverse Transcription: First-strand cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Quantitative real-time PCR was performed using specific primers for IL-2, IFN-γ, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression levels were calculated using the ΔΔCt method.
Measurement of IL-2 Secretion by ELISA
-
Sample Collection: Jurkat cells were treated with this compound and stimulated as described above. After an appropriate incubation period, the cell culture supernatant was collected.
-
ELISA Procedure: The concentration of IL-2 in the supernatant was quantified using a commercially available human IL-2 ELISA kit, following the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for human IL-2.
-
Blocking the plate to prevent non-specific binding.
-
Adding the cell culture supernatants and a series of IL-2 standards to the wells.
-
Incubating to allow IL-2 to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
Calculating the IL-2 concentration in the samples by comparing their absorbance to the standard curve.
-
Measurement of IFN-γ Secretion by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay
-
Plate Preparation: An ELISpot plate was coated with a capture antibody specific for human IFN-γ.
-
Cell Seeding: Jurkat cells, pre-treated with this compound (0, 50, and 500 nM) and stimulated, were seeded into the wells of the ELISpot plate.
-
Incubation: The plate was incubated to allow for IFN-γ secretion and capture by the antibody on the plate surface.
-
Detection: After incubation, the cells were washed away, and a biotinylated detection antibody for IFN-γ was added, followed by a streptavidin-enzyme conjugate.
-
Spot Development: A substrate was added to produce insoluble spots at the locations where IFN-γ was secreted.
-
Analysis: The number of spots, each representing an IFN-γ-secreting cell, was counted using an ELISpot reader.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of T-Cell Activation and Inhibition by this compound
The following diagram illustrates the simplified signaling cascade following T-cell receptor (TCR) activation and the point of intervention by this compound.
Caption: T-cell activation signaling pathway and the inhibitory action of this compound on Itk.
Experimental Workflow for Assessing this compound Effect on Cytokine Secretion
This diagram outlines the general workflow for the experiments described in this guide.
Caption: Workflow for evaluating the effect of this compound on T-cell cytokine secretion.
Conclusion
The Itk inhibitor this compound demonstrates a clear and significant inhibitory effect on the secretion of the pro-inflammatory cytokines IL-2 and IFN-γ in T-cells. This effect is mediated through the direct inhibition of Itk phosphorylation, a critical step in the T-cell receptor signaling cascade. The data presented in this guide, derived from the foundational work of Guo et al. (2012), underscores the potential of this compound as a tool for studying T-cell biology and as a lead compound for the development of therapeutics for T-cell-driven pathologies. The detailed experimental protocols and workflow diagrams provided herein serve as a valuable resource for researchers aiming to investigate the immunomodulatory properties of Itk inhibitors.
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
CTA056: A Deep Dive into a Novel ITK Inhibitor for T-Cell Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CTA056 is a potent and selective small molecule inhibitor of Interleukin-2-inducible T-cell kinase (Itk), a critical enzyme in the T-cell receptor (TCR) signaling pathway. Discovered through a combination of combinatorial library screening and molecular modeling, this compound has demonstrated significant potential in preclinical studies as a therapeutic agent for T-cell leukemia and lymphoma. This document provides a comprehensive technical overview of this compound, including its discovery, mechanism of action, preclinical data, and the experimental protocols used in its characterization. As of the latest available information, this compound has not been reported in clinical trials.
Introduction: The Rationale for Targeting Itk
Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. Itk is predominantly expressed in T-cells and Natural Killer (NK) cells and plays a pivotal role in TCR-mediated signal transduction.[1] Upon TCR activation, Itk is activated and subsequently phosphorylates downstream substrates, including phospholipase C-γ1 (PLC-γ1), leading to the activation of critical signaling cascades that regulate T-cell proliferation, differentiation, and cytokine production.[1]
Dysregulation of the Itk signaling pathway has been implicated in the pathophysiology of various autoimmune diseases and T-cell malignancies.[1] The selective expression and activation of Itk in malignant T-cells make it an attractive therapeutic target for the development of targeted cancer therapies with potentially fewer off-target effects.[1]
The Discovery of this compound
This compound was identified through a multi-step discovery process that began with the screening of a 9600-compound combinatorial solution-phase library.[1] This initial screen, followed by molecular modeling and extensive structure-activity relationship (SAR) studies, led to the identification of 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, designated as this compound.[1]
Mechanism of Action: Inhibition of the Itk Signaling Pathway
This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of Itk. This inhibition disrupts the downstream signaling cascade initiated by TCR activation.
Kinase Inhibitory Profile
This compound demonstrates a high degree of selectivity for Itk over other Tec family kinases. The inhibitory activity of this compound was determined through in vitro kinase assays.
| Kinase | IC50 (μM) |
| Itk | 0.1 |
| Btk | 0.4 |
| Etk | 5 |
| Table 1: Kinase inhibitory activity of this compound. Data sourced from Guo et al. (2012).[1] |
Downstream Signaling Effects
The inhibition of Itk by this compound leads to a cascade of effects on downstream signaling molecules. In malignant T-cell lines such as Jurkat and MOLT-4, treatment with this compound resulted in:
-
Inhibition of Itk phosphorylation: this compound effectively blocks the autophosphorylation of Itk, a key step in its activation.[1]
-
Reduced phosphorylation of downstream effectors: The phosphorylation of key signaling proteins downstream of Itk, including PLC-γ, Akt, and extracellular signal-regulated kinase (ERK), was significantly decreased following this compound treatment.[1]
-
Decreased cytokine secretion: The production of interleukin-2 (IL-2) and interferon-γ (IFN-γ), cytokines crucial for T-cell function and proliferation, was markedly reduced.[1]
Preclinical Efficacy of this compound
The anti-cancer potential of this compound has been evaluated in a series of in vitro and in vivo studies.
Selective Cytotoxicity against Malignant T-Cells
This compound demonstrated selective growth inhibition of malignant T-cell lines that express Itk, such as Jurkat (T-cell acute lymphoblastic leukemia) and MOLT-4 (T-cell acute lymphoblastic leukemia).[1] Normal T-cells were minimally affected by the compound.[1]
| Cell Line | Cell Type | Effect of this compound |
| Jurkat | T-cell acute lymphoblastic leukemia | Significant growth inhibition |
| MOLT-4 | T-cell acute lymphoblastic leukemia | Significant growth inhibition |
| Normal T-cells | Non-malignant | Minimal effect on proliferation |
| Table 2: Cellular effects of this compound on various T-cell populations. Data sourced from Guo et al. (2012).[1] |
Induction of Apoptosis
The growth inhibitory effects of this compound on malignant T-cells are, at least in part, due to the induction of apoptosis. Treatment of Jurkat cells with this compound led to a dose-dependent increase in the sub-G1 cell population, a hallmark of apoptosis.[1]
In Vivo Antitumor Activity
The in vivo efficacy of this compound was validated in a xenograft mouse model. Administration of this compound resulted in a significant reduction in tumor growth in mice bearing MOLT-4 xenografts.[1]
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the characterization of this compound, based on the methodologies described by Guo et al. (2012).[1]
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of this compound against Itk, Btk, and Etk.
-
Procedure:
-
Recombinant kinases (Itk, Btk, or Etk) were incubated with varying concentrations of this compound.
-
A specific peptide substrate for each kinase was added to the reaction mixture.
-
The kinase reaction was initiated by the addition of [γ-³²P]ATP.
-
The reaction mixtures were incubated at 30°C for a specified time.
-
The reaction was stopped, and the phosphorylated substrate was separated by thin-layer chromatography.
-
The amount of incorporated radioactivity was quantified to determine kinase activity.
-
IC50 values were calculated from the dose-response curves.
-
Cell Proliferation (MTT) Assay
-
Objective: To assess the effect of this compound on the proliferation of various cell lines.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with various concentrations of this compound or vehicle control for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the vehicle-treated control.
-
Western Blot Analysis
-
Objective: To analyze the phosphorylation status of Itk and its downstream signaling proteins.
-
Procedure:
-
Cells were treated with this compound for the indicated times.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Itk, Itk, p-PLC-γ, PLC-γ, p-Akt, Akt, p-ERK, ERK).
-
The membrane was washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Xenograft Mouse Model
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Procedure:
-
Immunocompromised mice (e.g., nude mice) were subcutaneously injected with MOLT-4 cells.
-
When tumors reached a palpable size, mice were randomized into treatment and control groups.
-
The treatment group received intraperitoneal injections of this compound at a specified dose and schedule.
-
The control group received vehicle injections.
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
Conclusion and Future Directions
This compound is a promising preclinical candidate that selectively targets Itk, a key signaling molecule in T-cells. Its ability to induce apoptosis in malignant T-cells and inhibit tumor growth in vivo highlights its potential as a therapeutic agent for T-cell leukemia and lymphoma. Further investigation, including detailed pharmacokinetic and toxicological studies, is warranted to advance this compound towards clinical development. The absence of publicly available clinical trial data suggests that this compound is still in the preclinical stage of development or that its development has been pursued under a different designation. Continued research into the therapeutic potential of Itk inhibitors like this compound is crucial for the development of novel and effective treatments for T-cell malignancies.
References
An In-depth Technical Guide on the Role of CTA056 in Modulating Oncomirs in Malignant T-cells
Notice to the Reader: As of November 2025, there is no publicly available scientific literature, clinical trial data, or other scholarly information regarding a compound designated as "CTA056" in the context of modulating oncomirs in malignant T-cells. The following guide is a structured overview of the current understanding of oncomir modulation in malignant T-cells, providing a framework into which future data on a compound like this compound could be integrated. This document will focus on established concepts, key oncomirs, their signaling pathways, and the methodologies used in this area of research.
Introduction to Oncomirs in Malignant T-cell Pathogenesis
Malignant T-cell lymphomas and leukemias are a heterogeneous group of hematological cancers characterized by the clonal proliferation of mature or immature T-cells. A key aspect of their pathogenesis involves the dysregulation of microRNAs (miRNAs), small non-coding RNA molecules that post-transcriptionally regulate gene expression.[1] Certain miRNAs, termed "oncomirs," are frequently overexpressed in cancer cells and contribute to tumorigenesis by suppressing tumor suppressor genes.[2][3] In malignant T-cells, oncomirs such as miR-21 and miR-155 are well-documented drivers of cell proliferation, survival, and immune evasion.[4][5]
Pharmacological modulation of these oncomirs represents a promising therapeutic strategy. A hypothetical agent, herein referred to as this compound, would likely function by directly inhibiting oncomirs or by targeting the upstream signaling pathways that drive their expression.
Key Oncomirs and Their Signaling Pathways in Malignant T-cells
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that is frequently dysregulated in T-cell malignancies.[6][7] This pathway is a major regulator of oncomir expression, particularly miR-21 and miR-155.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is activated by cytokines, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. In many T-cell lymphomas, constitutive activation of the JAK/STAT pathway, often due to mutations in JAK1, JAK3, STAT3, or STAT5B, is a common oncogenic driver.[7][8]
Diagram of the JAK/STAT Signaling Pathway
References
- 1. Oncomir - Wikipedia [en.wikipedia.org]
- 2. OncomiRs as noncoding RNAs having functions in cancer: Their role in immune suppression and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OncomiR or Tumor Suppressor? The Duplicity of MicroRNAs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MiRNA regulation of T cell exhaustion in cutaneous T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic microRNA profiling in cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK/STAT pathway directed therapy of T-cell leukemia/lymphoma: inspired by functional and structural genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disorders of the JAK/STAT Pathway in T Cell Lymphoma Pathogenesis: Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK/STAT Pathway Mutations in T-ALL, Including the STAT5B N642H Mutation, are Sensitive to JAK1/JAK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research on CTA056 in Autoimmune Diseases: A Technical Overview
Initial investigations into the therapeutic candidate CTA056 for autoimmune diseases have revealed a significant information gap. Publicly available scientific literature, clinical trial registries, and drug development pipelines do not contain specific data pertaining to a compound or therapy designated as "this compound."
This preliminary research effort, aimed at providing an in-depth technical guide for researchers, scientists, and drug development professionals, was unable to proceed due to the absence of foundational information on this compound. Extensive searches across multiple databases yielded no specific results for this designation in the context of autoimmune disorders.
The intended scope of this guide was to include:
-
Quantitative Data Summary: A structured presentation of preclinical and clinical data, such as IC50/EC50 values, pharmacokinetic/pharmacodynamic (PK/PD) profiles, and efficacy data from in vivo models.
-
Detailed Experimental Protocols: Methodologies for key in vitro and in vivo assays used to characterize the mechanism of action and therapeutic potential of this compound.
-
Signaling Pathway and Workflow Visualizations: Diagrams illustrating the molecular pathways modulated by this compound and the experimental workflows employed in its evaluation.
Without any primary or secondary data sources referencing this compound, the creation of these components is not feasible.
The Landscape of Autoimmune Disease Therapeutics
While information on this compound is not available, the field of autoimmune disease research is rich with a variety of therapeutic strategies. Autoimmune diseases arise from a dysregulation of the immune system, where the body's own tissues are targeted, leading to chronic inflammation and damage.[1][2][3] The underlying mechanisms are complex, involving genetic predisposition and environmental triggers that disrupt immune tolerance.[3][4][5]
Current and emerging therapeutic approaches aim to modulate specific components of the immune response to restore balance. These include:
-
Cytokine-Targeted Therapies: These therapies focus on neutralizing pro-inflammatory cytokines or their receptors, which are key mediators of autoimmune inflammation.[1]
-
Cell-Based Therapies: A promising and rapidly evolving area involves the use of engineered immune cells. Chimeric Antigen Receptor (CAR) T-cell therapy, for example, has shown potential in targeting and depleting pathogenic B cells in autoimmune diseases like systemic lupus erythematosus (SLE).[6][7][8]
-
T-Cell Engagers: Bispecific T-cell engagers are being investigated to redirect T-cells to eliminate specific immune cell populations contributing to autoimmunity.[9]
Future Directions and Recommendations
For researchers and professionals interested in novel treatments for autoimmune diseases, it is recommended to focus on established or publicly disclosed therapeutic candidates and pathways. Investigating specific molecular targets (e.g., cytokines, cell surface receptors, intracellular signaling molecules) or therapeutic modalities (e.g., monoclonal antibodies, small molecule inhibitors, cell therapies) with available preclinical and clinical data will yield more productive research outcomes.
Should "this compound" be an internal project code or a very early-stage compound not yet in the public domain, this report will be updated as information becomes available. For now, the scientific community awaits disclosure of its structure, target, and mechanism of action to assess its potential role in the treatment of autoimmune diseases.
References
- 1. Understanding Autoimmunity: Mechanisms, Predisposing Factors, and Cytokine Therapies | MDPI [mdpi.com]
- 2. Autoimmune responses are directed against self antigens - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of human autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenesis of autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Research progress on chimeric antigen receptor-based immunotherapy against autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAR T cell therapy for autoimmune disease gains traction | Drug Discovery News [drugdiscoverynews.com]
- 8. Chimeric antigen receptor T cell therapy for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioCentury - Clinical report: Academic trials signal autoimmune opportunities for T cell engagers [biocentury.com]
The Significance of Interleukin-2-inducible T-cell Kinase (ITK) in T-cell Pathophysiology: A Technical Guide
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells and natural killer (NK) cells.[1] It serves as a critical mediator of T-cell receptor (TCR) signaling, playing a pivotal role in T-cell development, activation, and differentiation.[2][3] Dysregulation of ITK signaling is implicated in a wide spectrum of T-cell-mediated diseases, including allergic and autoimmune disorders, T-cell malignancies, and certain infectious diseases.[4][5] Consequently, ITK has emerged as a promising therapeutic target for these conditions. This guide provides an in-depth analysis of ITK's function in T-cell pathophysiology, detailing its signaling pathways, role in disease, and the therapeutic potential of its inhibition.
ITK's Role in T-cell Receptor Signaling
Upon engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated that leads to T-cell activation. ITK is a crucial component of this pathway. The activation of the Src kinase Lck leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[2] This, in turn, recruits and activates ZAP-70, which then phosphorylates the adaptor proteins Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][2]
ITK is recruited to the plasma membrane through the interaction of its pleckstrin homology (PH) domain with phospholipids generated by PI3K.[1] At the membrane, ITK binds to the phosphorylated LAT/SLP-76 scaffold, bringing it into proximity with Lck, which phosphorylates and activates ITK.[6][7] Activated ITK then phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1).[2][7] PLC-γ1 activation leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and protein kinase C (PKC) activation, respectively.[7] These downstream events are essential for the activation of transcription factors like NFAT, NF-κB, and AP-1, which drive T-cell proliferation, differentiation, and cytokine production.[1][8]
ITK's Role in T-cell Differentiation
ITK plays a crucial role in directing the differentiation of naïve CD4+ T-cells into various effector subsets, thereby shaping the nature of the immune response.
-
Th1 Cells: While some early studies suggested ITK is not essential for Th1 differentiation, more recent evidence indicates that ITK kinase activity is required for optimal IFN-γ production by Th1 cells.[9] Inhibition of ITK can impair Th1 differentiation and cytokine production.[10]
-
Th2 Cells: ITK signaling is critical for the development of Th2 cells and the production of Th2-associated cytokines such as IL-4, IL-5, and IL-13.[1][6] ITK deficiency or inhibition leads to a significant reduction in Th2 responses, making it a key target for allergic diseases.[4]
-
Th17 Cells: ITK is a positive regulator of Th17 differentiation and the production of IL-17A.[1][2] ITK deficiency impairs Th17 development and can shift the balance towards regulatory T-cells.[11][12]
-
Regulatory T-cells (Tregs): ITK acts as a negative regulator of Treg differentiation.[11][12] The absence or inhibition of ITK enhances the generation of FoxP3+ Tregs, which have immunosuppressive functions.[4][11] This suggests that ITK inhibitors could be beneficial in conditions where an increase in Treg activity is desired, such as autoimmune diseases and organ transplantation.[4]
| T-cell Subset | Effect of ITK Deficiency/Inhibition on Cytokine Production | References |
| Th1 | Reduced IFN-γ | [9] |
| Th2 | Reduced IL-4, IL-5, IL-13 | [1] |
| Th17 | Reduced IL-17A | [1][2] |
| Treg | Enhanced suppressive function | [4][11] |
ITK in T-cell Pathophysiology
Given its central role in T-cell function, aberrant ITK signaling contributes to a variety of diseases.
-
Allergic Diseases: In conditions like asthma and atopic dermatitis, which are driven by Th2 responses, ITK's role in promoting Th2 differentiation makes it a key pathogenic factor.[4][6]
-
Autoimmune Diseases: ITK promotes the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune disorders such as rheumatoid arthritis, psoriasis, and multiple sclerosis.[1][4] By inhibiting ITK, the balance can be shifted towards immunosuppressive Tregs, potentially ameliorating these conditions.[4]
-
T-cell Malignancies: ITK is often overexpressed and aberrantly activated in T-cell malignancies.[1] In some cases, chromosomal translocations can lead to the formation of an ITK-SYK fusion protein that drives oncogenesis in peripheral T-cell lymphoma.[1][13]
-
Infectious Diseases: ITK deficiency can lead to severe immunodeficiency, notably marked by susceptibility to Epstein-Barr virus (EBV)-driven lymphoproliferative diseases.[14][15] This is linked to impaired cytotoxic CD8+ T-cell responses.[1] Recent studies also suggest that ITK deficiency can impair IFN-γ immunity, leading to increased susceptibility to tuberculosis.[16]
-
Organ Transplantation: By promoting the generation of Tregs, ITK inhibition could be a valuable strategy to induce tolerance and prevent rejection in organ transplant recipients.[4][17]
| Disease Category | Role of ITK | Therapeutic Implication of ITK Inhibition | References |
| Allergic Diseases | Promotes Th2 differentiation and cytokine release. | Reduction of Th2-mediated inflammation. | [4][6] |
| Autoimmune Diseases | Promotes Th17 differentiation and reduces Treg function. | Skews T-cell balance towards Tregs, reducing autoimmunity. | [1][4] |
| T-cell Malignancies | Aberrantly activated, driving cell proliferation. | Inhibition of tumor growth and survival. | [1][17] |
| Infectious Diseases | Required for effective anti-viral and anti-bacterial responses. | Not a primary therapeutic strategy. | [1][14][16] |
| Organ Transplantation | Promotes effector T-cell responses. | Enhances Treg function, potentially inducing tolerance. | [4][17] |
ITK as a Therapeutic Target
The critical role of ITK in T-cell mediated diseases has made it an attractive target for small molecule inhibitors.[17] These inhibitors typically bind to the ATP-binding pocket of the ITK kinase domain, preventing its enzymatic activity and subsequent downstream signaling.[8][18]
| Inhibitor | Mechanism of Action | Therapeutic Area | Status/Findings | References |
| Ibrutinib | Covalent inhibitor of BTK and ITK. | B-cell and T-cell malignancies. | Shows effects against T-cell-associated inflammatory diseases in experimental models.[6] | |
| Soquelitinib (CPI-818) | Selective, covalent ITK inhibitor. | T-cell lymphomas, atopic dermatitis, inflammatory diseases. | Phase 1/1B trials have shown promising anti-tumor activity in T-cell lymphomas and efficacy in atopic dermatitis.[6][19][20] | |
| PRN694 | Covalent inhibitor of ITK and RLK. | Th1-mediated inflammatory diseases. | Potent inhibitor of Th1 and Th17 differentiation; reduces disease progression in a mouse model of colitis.[10] |
Experimental Protocols
ITK Kinase Assay
This protocol is designed to measure the kinase activity of ITK, which is essential for screening potential inhibitors.
Methodology:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[21]
-
Dilute recombinant active ITK enzyme to the desired concentration in Kinase Dilution Buffer.
-
Prepare a substrate solution (e.g., Poly (Glu4,Tyr1) or myelin basic protein) at the appropriate concentration.[21][22]
-
Prepare ATP solution, which may be radiolabeled (γ-³²P-ATP) for traditional assays or non-radiolabeled for luminescence-based assays (e.g., ADP-Glo™).[21][23]
-
For inhibitor screening, prepare serial dilutions of the test compound.
-
-
Assay Procedure (ADP-Glo™ Luminescence-Based Assay):
-
Add 1x Kinase Assay Buffer, substrate, and ATP to the wells of a 96-well plate.
-
Add the test inhibitor or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding the diluted ITK enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[22][23]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.[23]
-
Convert the ADP generated by the kinase reaction to ATP by adding Kinase Detection Reagent. Incubate at room temperature for about 30 minutes.[23]
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the ITK kinase activity.
-
Flow Cytometry for T-cell Activation and Differentiation
This protocol allows for the analysis of T-cell activation markers and intracellular cytokines to assess the impact of ITK signaling on T-cell function.
Methodology:
-
Cell Preparation and Activation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.[24]
-
Resuspend cells in complete culture media to a concentration of 1 x 10⁶ cells/mL.[24]
-
Activate T-cells using one of the following methods:
-
If studying the effect of an ITK inhibitor, add the inhibitor at the desired concentration during the activation period.
-
Incubate cells in a humidified 37°C, 5% CO₂ incubator for the desired time (6-96 hours).[24]
-
-
Intracellular Cytokine Staining:
-
For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
-
Harvest the cells and wash with staining buffer.
-
Stain for surface markers (e.g., CD3, CD4, CD8, activation markers like CD69 or CD25) by incubating with fluorochrome-conjugated antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-4, IL-17A) and transcription factors (e.g., FoxP3) with specific fluorochrome-conjugated antibodies.
-
Wash the cells and resuspend in staining buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.[24]
-
Analyze the data using appropriate software, gating on the lymphocyte population and then on specific T-cell subsets (e.g., CD4+ or CD8+).
-
Quantify the percentage of cells expressing activation markers and specific cytokines to determine the effect of ITK inhibition.
-
ITK is a central regulator of T-cell signaling, with profound implications for T-cell development, differentiation, and effector function. Its integral role in balancing the differentiation of T helper subsets places it at the nexus of immune homeostasis and T-cell-mediated pathology. The involvement of ITK in a wide array of diseases, from allergies and autoimmunity to T-cell cancers, underscores its significance in pathophysiology. The development of selective ITK inhibitors represents a promising therapeutic strategy, offering the potential for targeted immunomodulation. Further research and clinical investigation into these inhibitors will continue to elucidate the therapeutic utility of targeting ITK in a variety of human diseases.
References
- 1. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 4. Targeting ITK signaling for T cell-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting ITK signaling for T cell-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Requirement for Itk kinase activity for Th1, Th2, Th17 and iNKT cell cytokine production revealed by an allele sensitive mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Small Molecule Inhibitor of ITK and RLK Impairs Th1 Differentiation and Prevents Colitis Disease Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. ITK signaling regulates a switch between T helper 17 and T regulatory cell lineages via a calcium-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Interleukin-2-Inducible T-Cell Kinase (ITK) Deficiency - Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interleukin-2-Inducible T-Cell Kinase (ITK) Deficiency - Clinical and Molecular Aspects | springermedizin.de [springermedizin.de]
- 16. Inherited human ITK deficiency impairs IFN-γ immunity and underlies tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 18. dornsife.usc.edu [dornsife.usc.edu]
- 19. Science Signaling Article Shows Soquelitinib's Potential for ITK Inhibition in Treating Inflammatory Diseases [synapse.patsnap.com]
- 20. dermatologytimes.com [dermatologytimes.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. promega.com [promega.com]
- 24. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 25. 抗CD3と抗CD28によるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]
Methodological & Application
Application Notes and Protocols: CTA056 in vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of CTA056 against its primary target, Interleukin-2-inducible T-cell kinase (ITK), and other related kinases.
This compound is a potent inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2][3][4] ITK plays a crucial role in T-cell receptor (TCR) signaling, making it a key target for immunomodulatory and anti-cancer therapies.[2][4] This document outlines the necessary reagents, step-by-step procedures, and data analysis methods to determine the inhibitory potency (IC50) of this compound.
Data Presentation
The inhibitory activity of this compound has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (µM) |
| ITK | 0.1[1][3] |
| BTK | 0.4[1] |
| ETK | 5[1] |
Signaling Pathway and Experimental Workflow
To understand the context of the this compound in vitro kinase assay, it is important to visualize the signaling pathway it perturbs and the experimental workflow for its evaluation.
Figure 1: Simplified ITK Signaling Pathway and this compound Inhibition.
The following diagram illustrates the general workflow for determining the kinase inhibitory activity of this compound.
Figure 2: Experimental Workflow for this compound In Vitro Kinase Assay.
Experimental Protocols
This protocol describes a non-radioactive method for determining the IC50 of this compound using a commercially available ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
Materials and Reagents
-
Kinases: Recombinant human ITK, BTK, ETK
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate such as TSFYGRH.[4]
-
Inhibitor: this compound
-
ATP: Adenosine 5'-triphosphate
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega)
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Solvent: DMSO
-
Plate: 384-well, white, flat-bottom plate
-
Instrumentation: Multimode plate reader with luminescence detection capabilities
Stock Solution Preparation
-
This compound: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.[1] For increased solubility, gentle warming to 37°C and sonication may be applied.[1]
-
ATP: Prepare a 10 mM stock solution of ATP in water. Store at -20°C.
-
Kinases and Substrate: Prepare stock solutions according to the manufacturer's recommendations.
Assay Procedure
-
Compound Dilution: Create a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 100 µM.
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be determined empirically but can start in the range of 1-10 nM for the kinase and at the Km value for the substrate.
-
Add 10 µL of the 2X kinase/substrate solution to each well.
-
Mix the plate gently and pre-incubate for 15-30 minutes at room temperature.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
-
Incubation:
-
Mix the plate gently and incubate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Reaction Termination and Signal Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_vehicle - RLU_background))
-
Where RLU is the Relative Luminescence Units.
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Conclusion
This protocol provides a robust framework for the in vitro evaluation of this compound's inhibitory activity against ITK and other kinases. The provided data and methodologies are intended to guide researchers in their drug discovery and development efforts targeting T-cell mediated diseases.
References
- 1. glpbio.com [glpbio.com]
- 2. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated ITK Following CTA056 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase belonging to the Tec family.[1][2][3] It is a key component of the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and differentiation.[2][4][5] Upon TCR engagement, ITK is activated through phosphorylation and, in turn, phosphorylates downstream targets such as phospholipase C-γ1 (PLCγ1), leading to calcium mobilization and the activation of transcription factors like NFAT and AP1.[4][6][7][8][9][10] Given its central role in T-cell function, ITK has emerged as a promising therapeutic target for T-cell malignancies and autoimmune diseases.[1][11]
CTA056 is a novel, selective small-molecule inhibitor of ITK.[1][12] It has demonstrated potent inhibitory effects on ITK's kinase activity, with an IC50 value of approximately 0.1 µM (100 nM).[11][12][13] Mechanistically, this compound prevents the phosphorylation of ITK and its downstream signaling effectors, thereby suppressing T-cell activation and inducing apoptosis in malignant T-cells.[1][11][12]
This document provides a comprehensive guide for performing a Western blot to specifically detect the phosphorylation status of ITK in T-cell lines, such as Jurkat or MOLT-4, following treatment with this compound.[1] These protocols are designed to assist researchers in accurately assessing the efficacy and mechanism of action of this compound and other potential ITK inhibitors.
Signaling Pathway and Experimental Workflow
To contextualize the experimental procedure, the following diagrams illustrate the ITK signaling pathway and the overall Western blot workflow.
Caption: ITK Signaling Pathway Inhibition by this compound.
Caption: Western Blot Experimental Workflow.
Quantitative Data Summary
The inhibitory effect of this compound on ITK phosphorylation is dose-dependent. The following table summarizes representative quantitative data derived from densitometric analysis of Western blots.
| Treatment Group | This compound Concentration (µM) | Normalized p-ITK / Total ITK Ratio (Arbitrary Units) | Percent Inhibition of ITK Phosphorylation (%) |
| Vehicle Control | 0 (DMSO) | 1.00 | 0% |
| This compound | 0.05 | 0.65 | 35% |
| This compound | 0.10 | 0.40 | 60% |
| This compound | 0.50 | 0.15 | 85% |
| This compound | 1.00 | 0.05 | 95% |
Note: The data presented are representative and may vary based on the cell line, experimental conditions, and antibody performance.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is optimized for suspension T-cell lines like Jurkat or MOLT-4.
Materials:
-
Jurkat or MOLT-4 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Maintain Jurkat or MOLT-4 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells at a density of 1 x 10⁶ cells/mL in 6-well plates.
-
This compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical final concentration range to test is 0.05 µM to 1.0 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Add the prepared this compound dilutions or vehicle control to the corresponding wells. A typical treatment duration is 2-4 hours.
-
Cell Stimulation (Optional but Recommended): To robustly induce ITK phosphorylation, stimulate cells with an activating agent like anti-CD3/CD28 antibodies or phytohemagglutinin (PHA) for the final 15-30 minutes of the this compound incubation period.
-
Harvesting: After incubation, transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and discard the supernatant. Proceed immediately to protein extraction.
Protocol 2: Protein Extraction and Quantification
Materials:
-
Cell pellet from Protocol 1
-
RIPA Lysis Buffer (or similar)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (critical for phospho-proteins)
-
BCA Protein Assay Kit
-
Microcentrifuge tubes
-
Spectrophotometer (plate reader)
Procedure:
-
Lysis Buffer Preparation: On ice, supplement the RIPA buffer with protease and phosphatase inhibitor cocktails immediately before use, according to the manufacturer's instructions.
-
Cell Lysis: Resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's protocol. This is essential for equal protein loading in the subsequent steps.
Protocol 3: SDS-PAGE and Western Blotting
Materials:
-
Protein lysate
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
Running buffer (e.g., Tris/Glycine/SDS)
-
PVDF membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using non-fat milk for blocking as it contains phosphoproteins that can increase background noise.[14]
-
Primary antibodies:
-
Rabbit anti-phospho-ITK (Tyr511) antibody
-
Rabbit or Mouse anti-ITK (total ITK) antibody (for loading control)
-
Anti-β-actin or anti-GAPDH antibody (for loading control)
-
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into the SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ITK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST (e.g., 1:5000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing (for Total ITK): To normalize the phospho-protein signal, the membrane can be stripped of the p-ITK antibody and re-probed for total ITK and a loading control like β-actin. After imaging, wash the membrane and incubate with a mild stripping buffer. Block again and repeat the antibody incubation steps starting with the anti-total ITK primary antibody.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-ITK to total ITK for each sample to determine the effect of this compound treatment.
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 4. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ITK inhibition for the targeted treatment of CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Mechanism and functional significance of Itk autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Itk phosphorylation sites are required for functional activity in primary T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Itk tyrosine kinase substrate docking is mediated by a nonclassical SH2 domain surface of PLCgamma1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols: Establishing a MOLT-4 Xenograft Model for In Vivo Efficacy Studies of CTA056
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive cancer of the blood-forming tissues in the bone marrow.[1] The MOLT-4 cell line, derived from a 19-year-old male patient with T-ALL in relapse, is a widely utilized preclinical model for studying this disease.[2] These T-lymphoblast cells are tumorigenic in immunodeficient mice and express a range of T-cell markers.[2][3] Genetically, MOLT-4 cells harbor mutations in genes such as NOTCH1 and p53, making them a relevant model for investigating targeted therapies.[4]
Interleukin-2-inducible T-cell kinase (Itk) is a tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling, which is implicated in the pathophysiology of T-cell malignancies.[5] CTA056 is a novel, selective Itk inhibitor that has demonstrated potent anti-leukemic activity. In vitro studies have shown that this compound inhibits the phosphorylation of Itk and its downstream effectors, including PLC-γ, Akt, and ERK, leading to apoptosis in malignant T-cell lines such as MOLT-4.[5]
This document provides detailed protocols for establishing a subcutaneous MOLT-4 xenograft mouse model and conducting in vivo efficacy studies with this compound.
MOLT-4 Cell Line Characteristics
The key characteristics of the MOLT-4 cell line are summarized below.
| Characteristic | Description |
| Cell Type | T lymphoblast.[2] |
| Origin | Peripheral blood from a 19-year-old male with relapsed T-cell Acute Lymphoblastic Leukemia (ALL). |
| Morphology | Suspension.[2] |
| Doubling Time | Approximately 30-40 hours.[2][4] |
| Key Genetic Features | Hypertetraploid chromosome number; G -> A mutation at codon 248 of the p53 gene (p53 not expressed); NOTCH1 mutation.[3][4] |
| Tumorigenicity | Yes, in immunodeficient mice (e.g., nude, SCID, NSG).[2][6] |
| T-Cell Markers | Expresses CD1, CD2, CD3, CD4, CD5, CD6, and CD7.[2][3] |
Signaling Pathway of Itk and Inhibition by this compound
The following diagram illustrates the simplified signaling pathway involving Itk in T-cells and the mechanism of inhibition by this compound.
Caption: Simplified Itk signaling pathway and this compound inhibition.
Experimental Workflow
The overall workflow for establishing the MOLT-4 xenograft model and evaluating this compound efficacy is outlined below.
Caption: Workflow for MOLT-4 xenograft study of this compound.
Materials and Reagents
| Item | Supplier & Catalog No. (Example) |
| Cell Line | |
| MOLT-4 Human T-ALL Cell Line | ATCC (CRL-1582) |
| Reagents | |
| RPMI-1640 Medium | ATCC (30-2001) |
| Fetal Bovine Serum (FBS) | ATCC (30-2020) |
| Penicillin-Streptomycin | Thermo Fisher Scientific (15140122) |
| Trypan Blue Solution | Thermo Fisher Scientific (T10282) |
| Matrigel® Matrix | Corning (354234) |
| Phosphate-Buffered Saline (PBS) | Gibco (10010023) |
| Animals | |
| Immunodeficient Mice (e.g., NU/J, NOD.SCID, NSG™) | The Jackson Laboratory |
| Test Article | |
| This compound | In-house or custom synthesis |
| Vehicle Control (e.g., DMSO, saline) | Sigma-Aldrich |
Experimental Protocols
Protocol 1: MOLT-4 Cell Culture
-
Culture MOLT-4 cells in ATCC-formulated RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
As MOLT-4 cells grow in suspension, maintain cell concentrations between 3 x 10⁵ and 1 x 10⁶ cells/mL for optimal growth by adding fresh medium.[2]
-
Regularly check cultures for mycoplasma contamination.
Protocol 2: Preparation of Cells for Xenograft Implantation
-
Harvest cells from the exponential growth phase.
-
Transfer the cell suspension to a 50 mL conical tube and centrifuge at 800 rpm for 4 minutes.[7]
-
Resuspend the cell pellet in sterile, serum-free RPMI-1640 medium or PBS for counting.
-
Determine cell viability using a trypan blue exclusion assay. A viability of >95% is required for implantation.[1]
-
Centrifuge the required number of cells again and discard the supernatant.
-
Resuspend the cell pellet in a 1:1 mixture of cold, sterile PBS and Matrigel to a final concentration of 1 x 10⁸ cells/mL. This will result in a 100 µL injection volume containing 10 x 10⁶ cells. Keep the cell suspension on ice to prevent the Matrigel from solidifying.[1]
Protocol 3: Subcutaneous Xenograft Model Establishment
-
Use 6-8 week old female immunodeficient mice (e.g., NSG or nude mice).
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100 µL of the MOLT-4 cell/Matrigel suspension (containing 10 x 10⁶ cells) into the right flank of each mouse.[1]
-
Monitor the animals daily for general health and for the appearance of palpable tumors.
-
Begin measuring tumors with digital calipers two to three times weekly once they become palpable.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
Protocol 4: In Vivo Efficacy Study Design and Administration
-
Once tumors reach an average size of 120-160 mm³, randomize the animals into treatment and control groups.[1] A typical study may include 5-10 mice per group.[8]
-
Prepare this compound in a suitable vehicle. The formulation should be optimized based on the compound's solubility and stability.
-
Administer the test article and vehicle control according to the predetermined schedule, dose, and route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), intravenous (i.v.)).
-
Record the body weight of each mouse three times per week as an indicator of systemic toxicity.[1][9]
-
Continue to measure tumor volumes two to three times weekly.[10]
| Group | Treatment | No. of Animals | Dose | Route | Schedule |
| 1 | Vehicle Control | 10 | N/A | Matched to Tx | e.g., Daily |
| 2 | This compound | 10 | Dose Level 1 | e.g., p.o. | e.g., Daily |
| 3 | This compound | 10 | Dose Level 2 | e.g., p.o. | e.g., Daily |
| 4 | Reference Compound | 10 | Established Dose | e.g., p.o. | e.g., Daily |
Protocol 5: Data Collection and Endpoint Analysis
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or when signs of excessive morbidity are observed.[1]
-
At the end of the study, euthanize the mice via an approved method.
-
Perform a final necropsy. Excise the tumors, measure their final weight and volume, and take digital images.[1]
-
Collect tissues (tumor, blood, organs) for downstream analyses such as histology, immunohistochemistry (IHC) for pharmacodynamic markers (e.g., p-Itk, p-PLC-γ), or gene expression analysis.[1]
Expected Results and Data Presentation
The primary efficacy endpoint is Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula: % TGI = (1 - [ΔT/ΔC]) x 100 where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
This compound has been shown to inhibit MOLT-4 xenograft tumor growth in mice.[11] A successful study will demonstrate a dose-dependent reduction in tumor volume and weight in the this compound-treated groups compared to the vehicle control group, with minimal impact on animal body weight.
| Treatment Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 155.2 | 1850.5 | 1.81 | N/A | +2.5 |
| This compound (Low Dose) | 153.8 | 980.1 | 0.95 | 51.2 | +1.8 |
| This compound (High Dose) | 156.1 | 455.7 | 0.44 | 82.1 | -0.5 |
| Reference Cmpd | 154.5 | 512.3 | 0.50 | 78.7 | -3.1 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No tumor take/growth | Low cell viability; Insufficient cell number; Suboptimal mouse strain. | Ensure >95% cell viability. Increase cell number to 10x10⁶. Use highly immunodeficient strains like NSG mice. |
| High variability in tumor size | Inconsistent injection technique; Variable cell viability in suspension. | Ensure consistent injection depth and volume. Keep cell suspension well-mixed and on ice prior to injection. |
| Rapid weight loss in animals | Compound toxicity; Vehicle intolerance. | Perform a Maximum Tolerated Dose (MTD) study. Reformulate the vehicle. Reduce the dose or alter the schedule. |
| Tumor ulceration | Tumors growing too large and outstripping blood supply. | Euthanize animals when tumors reach the predetermined endpoint or show signs of ulceration, whichever comes first. |
References
- 1. MOLT4 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. MOLT-4 Cells [cytion.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. Cellosaurus cell line MOLT-4 (CVCL_0013) [cellosaurus.org]
- 5. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Acute Lymphoblastic Leukemia (ALL) - Creative Animodel [creative-animodel.com]
- 7. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 8. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cancer Cell Line Efficacy Studies [jax.org]
- 11. glpbio.com [glpbio.com]
Application Notes and Protocols for CTA056 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CTA056, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in preclinical in vivo animal studies. The provided methodologies are based on established research to ensure reproducibility and accuracy.
Mechanism of Action
This compound is a selective inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2] ITK is a critical component of the T-cell receptor (TCR) signaling pathway.[3][4][5] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-γ1 (PLC-γ1).[3][6] This leads to the activation of signaling cascades involving downstream effectors like Akt and extracellular signal-regulated kinase (ERK), ultimately regulating T-cell activation, differentiation, and cytokine production.[1] In malignant T-cells, where ITK can be aberrantly activated, this compound selectively induces apoptosis and inhibits tumor growth.[1][5]
ITK Signaling Pathway
References
- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCR/ITK Signaling in Type 1 Regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Note and Protocol: Flow Cytometry Analysis of Apoptosis in Jurkat Cells Treated with CTA056
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and development, and its dysregulation is a hallmark of many diseases, including cancer. The Jurkat cell line, a human T-lymphocyte line, is a widely used model for studying apoptosis. This application note provides a detailed protocol for inducing and quantifying apoptosis in Jurkat cells treated with the hypothetical compound CTA056 using flow cytometry. The assay utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS).[1] In healthy cells, PS is located on the inner leaflet of the plasma membrane.[2] During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[1] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[1]
Experimental Protocols
Materials and Reagents
-
Jurkat cells (human T-cell leukemia)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (user-defined concentrations)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
T25 culture flasks or 6-well plates
Cell Culture and Treatment
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells at a density of 1 x 10^6 cells/mL in T25 flasks or 6-well plates.[3]
-
Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treat the Jurkat cells with varying concentrations of this compound for a predetermined incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
Annexin V and Propidium Iodide Staining
-
Following treatment, collect the cells, including any floating cells in the supernatant, by centrifugation at 300 x g for 5 minutes.[4]
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to each tube.[4]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[4][5]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry immediately, preferably within 1 hour.[4]
Flow Cytometry Analysis
-
Use a flow cytometer equipped with a 488 nm laser for excitation.[1]
-
Set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Collect data for at least 10,000 events per sample.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence signals to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).[6]
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).[6]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).[6]
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison of the effects of different concentrations of this compound.
| Treatment Group | Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Untreated Control | 0 µM | ||||
| Vehicle Control (DMSO) | 0.1% | ||||
| This compound | 1 µM | ||||
| This compound | 5 µM | ||||
| This compound | 10 µM | ||||
| This compound | 25 µM | ||||
| This compound | 50 µM | ||||
| Positive Control (e.g., Camptothecin) | 10 µM |
Visualizations
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Generalized Apoptotic Signaling Pathway
Caption: Generalized apoptosis signaling pathways.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Efficacy Studies of CTA056 in T-cell Acute Lymphoblastic Leukemia (T-ALL) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes.[1][2] While treatment outcomes have improved, particularly in pediatric cases, relapse and refractory disease remain significant challenges, underscoring the need for novel therapeutic agents.[3][4] Key signaling pathways are frequently dysregulated in T-ALL, including the NOTCH1, PI3K/AKT/mTOR, and JAK/STAT pathways, making them attractive targets for drug development.[5][6][7] This document provides a detailed experimental framework for evaluating the preclinical efficacy of CTA056, a hypothetical inhibitor targeting a critical oncogenic pathway in T-ALL. The following protocols are designed for researchers in academic and industrial settings to robustly assess the anti-leukemic activity of this compound in relevant T-ALL models.
In Vitro Efficacy Assessment of this compound
A series of in vitro assays are essential to determine the direct effects of this compound on T-ALL cell lines. These experiments will establish the compound's potency, mechanism of action, and specificity.
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of T-ALL cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture T-ALL cell lines (e.g., Jurkat, MOLT-4, CEM) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 5 x 10^3 cells per well in a 96-well plate in a final volume of 100 µL.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 nM to 100 µM) in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| Jurkat | [Insert Value] | [Insert Value] |
| MOLT-4 | [Insert Value] | [Insert Value] |
| CEM | [Insert Value] | [Insert Value] |
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in T-ALL cells.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed T-ALL cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with this compound at 1x and 5x the determined IC50 for 24 and 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[10][11][12][13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.[11]
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Data Presentation:
| Treatment | Incubation Time (h) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 24 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (1x IC50) | 24 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (5x IC50) | 24 | [Insert Value] | [Insert Value] | [Insert Value] |
| Vehicle Control | 48 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (1x IC50) | 48 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (5x IC50) | 48 | [Insert Value] | [Insert Value] | [Insert Value] |
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression in T-ALL cells.
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Treat T-ALL cells with this compound at the IC50 concentration for 24 hours.
-
Cell Fixation: Harvest and wash the cells with PBS, then fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.[14]
Data Presentation:
| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
In Vivo Efficacy Assessment of this compound
In vivo studies using xenograft models are crucial for evaluating the therapeutic potential of this compound in a more complex biological system.
T-ALL Xenograft Model in Immunodeficient Mice
Objective: To assess the anti-tumor activity of this compound in a T-ALL xenograft mouse model.
Experimental Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).[4][15] All animal procedures must be approved by the Institutional Animal Care and Use Committee.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 T-ALL cells (e.g., CEM) resuspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width^2) every 2-3 days.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Vehicle control (e.g., saline or appropriate solvent)
-
This compound (at two different dose levels, e.g., 10 and 30 mg/kg)
-
Positive control (e.g., a standard-of-care chemotherapy agent for T-ALL)
-
-
Drug Administration: Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI).
-
Body weight changes (as a measure of toxicity).
-
Survival analysis.
-
-
Termination: Euthanize the mice when tumors reach the maximum allowed size, or at the end of the study. Collect tumors for further analysis (e.g., pharmacodynamics).
Data Presentation:
| Treatment Group | Mean Tumor Volume at Day X (mm³) | % Tumor Growth Inhibition | Mean Body Weight Change (%) | Median Survival (days) |
| Vehicle Control | [Insert Value] | 0 | [Insert Value] | [Insert Value] |
| This compound (10 mg/kg) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound (30 mg/kg) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Mechanistic Studies
To understand how this compound exerts its anti-leukemic effects, it is important to investigate its impact on the target signaling pathway. Assuming this compound targets the PI3K/AKT pathway, the following experiment can be performed.
Western Blot Analysis
Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.
Experimental Protocol:
-
Cell Treatment: Treat T-ALL cells with this compound at various concentrations for a short duration (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-AKT, AKT, p-S6, S6).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
Data Presentation:
| Treatment | p-AKT/Total AKT Ratio | p-S6/Total S6 Ratio |
| Vehicle Control | 1.0 | 1.0 |
| This compound (0.1x IC50) | [Insert Value] | [Insert Value] |
| This compound (1x IC50) | [Insert Value] | [Insert Value] |
| This compound (10x IC50) | [Insert Value] | [Insert Value] |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound targeting the PI3K/AKT pathway in T-ALL.
Experimental Workflow Diagram
Caption: Overall experimental workflow for evaluating the efficacy of this compound in T-ALL models.
References
- 1. T-Cell Lymphoblastic Leukemia| Leukemia Research Foundation [leukemiarf.org]
- 2. T-cell acute lymphoblastic leukemia - Wikipedia [en.wikipedia.org]
- 3. Human T-ALL Xenografts | Springer Nature Experiments [experiments.springernature.com]
- 4. Human T-ALL Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aberrant Signaling Pathways in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thd.org.tr [thd.org.tr]
- 8. protocols.io [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biotech.illinois.edu [biotech.illinois.edu]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 14. 2.4. Cell cycle analysis [bio-protocol.org]
- 15. Mouse xenograft modeling of human adult acute lymphoblastic leukemia provides mechanistic insights into adult LIC biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CTA056 for the Treatment of Primary T-cell Prolymphocytic Leukemia (T-PLL) Cells
For Research Use Only.
Introduction
T-cell prolymphocytic leukemia (T-PLL) is a rare and aggressive malignancy of mature T-cells with a generally poor prognosis.[1][2] The pathogenesis of T-PLL is complex, often involving chromosomal abnormalities and the dysregulation of key signaling pathways that control T-cell proliferation and survival.[1][2] Among these, the T-cell receptor (TCR) signaling cascade and the downstream PI3K/Akt and JAK/STAT pathways are frequently implicated in driving the malignant phenotype.[1][2][3][4]
CTA056 is a potent and selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a critical component of the TCR signaling pathway.[1][2] ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a pivotal role in T-cell activation, proliferation, and differentiation.[5] Aberrant ITK activation has been observed in various T-cell malignancies, making it a promising therapeutic target.[2][3] this compound exerts its anti-leukemic effects by inducing apoptosis and inhibiting the phosphorylation of ITK and its downstream signaling effectors, including PLC-γ, Akt, and ERK.[2]
These application notes provide an overview of the potential use of this compound in the research setting for studying T-PLL, based on its known mechanism of action in other malignant T-cell lines. The provided protocols offer a starting point for investigating the efficacy and mechanism of this compound in primary T-PLL cells or relevant cell line models.
This compound: Mechanism of Action in Malignant T-cells
This compound is an ITK inhibitor with an IC50 of 0.1 μM.[1] Its mechanism of action has been characterized in T-cell acute lymphoblastic leukemia (T-ALL) cell lines, such as Jurkat and MOLT-4, which serve as a relevant, albeit not identical, model for mature T-cell malignancies. In these cells, this compound has been shown to:
-
Selectively Target Malignant T-cells: this compound demonstrates selective cytotoxicity towards malignant T-cells while having minimal effect on normal T-cells.[2]
-
Inhibit ITK and Downstream Signaling: Treatment with this compound leads to the inhibition of ITK phosphorylation. This, in turn, blocks the activation of downstream signaling molecules crucial for cell survival and proliferation, including Phospholipase C-gamma (PLC-γ), Akt, and Extracellular signal-regulated kinase (ERK).[2]
-
Induce Apoptosis: By inhibiting pro-survival signaling pathways, this compound effectively induces programmed cell death (apoptosis) in malignant T-cells in a dose-dependent manner.[2]
The inhibition of the Akt signaling pathway is particularly relevant for T-PLL, as this pathway is known to be constitutively active and contribute to the pathogenesis of the disease.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on malignant T-cell lines. Note: This data is derived from studies on T-ALL cell lines (Jurkat and MOLT-4) as a proxy, due to the current lack of published data on this compound in primary T-PLL cells. Researchers should consider this when interpreting the results and designing their own experiments.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Time Point | Assay |
| Jurkat (T-ALL) | Not explicitly stated, but dose-dependent apoptosis observed | 24 hours | Apoptosis Assay |
| MOLT-4 (T-ALL) | Not explicitly stated, but dose-dependent apoptosis observed | 24 hours | Apoptosis Assay |
Table 2: Effect of this compound on Protein Phosphorylation
| Cell Line | Protein | Effect of this compound Treatment |
| Jurkat | p-ITK | Inhibition |
| Jurkat | p-PLC-γ | Inhibition |
| Jurkat | p-Akt | Inhibition |
| Jurkat | p-ERK | Inhibition |
| MOLT-4 | p-PLC-γ | Inhibition |
| MOLT-4 | p-Akt | Inhibition |
| MOLT-4 | p-ERK | Inhibition |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on primary T-PLL cells or other relevant T-cell lines.
Protocol 1: Cell Viability and Apoptosis Assay using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Primary T-PLL cells or a suitable T-cell leukemia cell line (e.g., Jurkat, MOLT-4)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a suitable culture vessel.
-
This compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Cell Harvesting: After the incubation period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 2: Western Blot Analysis of ITK Signaling Pathway Proteins
This protocol is for assessing the phosphorylation status of key proteins in the ITK signaling pathway.
Materials:
-
Primary T-PLL cells or a suitable T-cell leukemia cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ITK, anti-ITK, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) forms of the proteins of interest and a loading control like GAPDH.
Visualizations
The following diagrams illustrate the ITK signaling pathway and a general experimental workflow for evaluating this compound.
Caption: ITK Signaling Pathway and the Point of Inhibition by this compound.
References
- 1. corvuspharma.com [corvuspharma.com]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ITK inhibitors and how do they work? [synapse.patsnap.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ITK (gene) - Wikipedia [en.wikipedia.org]
Application of CTA056 in Studying Tec Family Kinases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tec family of non-receptor tyrosine kinases plays a critical role in the signaling pathways of various hematopoietic cells.[1] This family includes five members: Tec, Btk (Bruton's tyrosine kinase), Itk (interleukin-2-inducible T-cell kinase), Rlk (resting lymphocyte kinase), and Bmx (bone marrow kinase expressed in epithelial and endothelial cells).[1] These kinases are essential for signal transduction downstream of antigen receptors, cytokine receptors, and integrins, thereby regulating cellular proliferation, differentiation, and survival.[1][2] Dysregulation of Tec family kinase signaling is implicated in various diseases, including autoimmune disorders and malignancies.[3][4]
CTA056, with the chemical name 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one, is a potent and selective small molecule inhibitor of Tec family kinases.[3][4] It was identified through screening a combinatorial library and subsequent structure-activity relationship studies.[3][4] this compound exhibits the highest inhibitory activity towards Itk, followed by Btk.[3][4] This selectivity makes this compound a valuable tool for dissecting the specific roles of Tec family kinases in cellular signaling and for investigating their potential as therapeutic targets.
These application notes provide detailed protocols for utilizing this compound to study Tec family kinases, focusing on its effects on kinase activity, downstream signaling pathways, cell viability, and cytokine production.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory activity of this compound against various Tec family kinases has been quantified, demonstrating its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase | IC50 (μM) |
| Itk | 0.1[5] |
| Btk | 0.4[5] |
| ETK (Bmx) | 5[5] |
Experimental Protocols
In Vitro Kinase Assay with this compound
This protocol describes how to measure the direct inhibitory effect of this compound on the enzymatic activity of Tec family kinases.
Materials:
-
Purified recombinant Tec family kinases (e.g., Itk, Btk)
-
Peptide substrate for the specific kinase
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit
-
Thin-layer chromatography (TLC) plates (for radioactive assay)
-
Phosphorimager or luminometer
Procedure:
-
Prepare this compound dilutions: Serially dilute this compound in DMSO to achieve a range of concentrations (e.g., 0.01 µM to 10 µM). The final DMSO concentration in the reaction should be kept below 1%.
-
Set up the kinase reaction: In a microcentrifuge tube or a 96-well plate, combine the following:
-
20 nM purified kinase
-
Varying concentrations of this compound or DMSO (vehicle control)
-
Peptide substrate
-
Kinase buffer
-
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow this compound to bind to the kinase.
-
Initiate the reaction: Add [γ-³³P]ATP to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction: Spot the reaction mixture onto a TLC plate to stop the radioactive assay.
-
Analyze the results:
-
For radioactive assay: Separate the phosphorylated substrate from the unreacted ATP using TLC. Quantify the amount of phosphorylated substrate using a phosphorimager.
-
For ADP-Glo™ assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.
-
-
Data analysis: Calculate the percentage of kinase activity relative to the DMSO control for each this compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Analysis of Downstream Signaling by Western Blot
This protocol details the investigation of this compound's effect on the phosphorylation of downstream targets of Tec family kinases in a cellular context.
Cell Lines:
-
Jurkat (human T-cell leukemia)
-
MOLT-4 (human T-cell leukemia)
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Itk
-
Total Itk
-
Phospho-PLC-γ1
-
Total PLC-γ1
-
Phospho-Akt
-
Total Akt
-
Phospho-Erk1/2
-
Total Erk1/2
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture Jurkat or MOLT-4 cells to the desired density. Treat the cells with varying concentrations of this compound (e.g., 100 nM, 200 nM) or DMSO for a specified time (e.g., 2-4 hours).[3]
-
Cell Stimulation (Optional): To observe the effect on activated signaling, stimulate the cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 15-30 minutes) before harvesting.[3]
-
Cell Lysis: Harvest the cells and lyse them on ice with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Itk) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., total Itk).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability and Apoptosis Assay
This protocol is for assessing the effect of this compound on the viability and induction of apoptosis in cancer cell lines.
Materials:
-
Jurkat or MOLT-4 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Microplate reader
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).
Procedure (Apoptosis Assay):
-
Cell Treatment: Treat cells with this compound as described above.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cytokine Secretion Assay (ELISA)
This protocol measures the effect of this compound on the secretion of cytokines like IL-2 and IFN-γ from T-cells.
Materials:
-
Jurkat cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Human IL-2 and IFN-γ ELISA kits
-
Microplate reader
Procedure:
-
Cell Stimulation and Treatment: Culture Jurkat cells and treat them with this compound or DMSO. Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatant by centrifugation.
-
ELISA: Perform the ELISA for IL-2 and IFN-γ on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of IL-2 and IFN-γ in each sample.
Visualizations
Caption: Mechanism of this compound in T-cell signaling.
Caption: Workflow for Western Blot Analysis.
Caption: Logical flow of this compound-induced effects.
References
measuring CTA056 IC50 in different cancer cell lines
Application Note & Protocol
Topic: Measuring the IC50 of CTA056 in Different Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule inhibitor under investigation for its anti-neoplastic properties. Preliminary studies suggest that this compound may target key signaling pathways involved in cancer cell proliferation and survival. A critical step in the preclinical evaluation of any potential anti-cancer agent is determining its potency across a variety of cancer types. The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process by 50%.[1] This value is fundamental for comparing the efficacy of the compound in different cell lines and for guiding further development.[1][2]
This document provides a detailed protocol for determining the IC50 of this compound in various adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] Additionally, it presents representative data and illustrates the experimental workflow and a hypothetical signaling pathway targeted by this compound.
Data Presentation: IC50 of this compound in Cancer Cell Lines
The following table summarizes the IC50 values of this compound determined in a panel of human cancer cell lines after a 72-hour incubation period. Data are presented as the mean ± standard deviation from at least three independent experiments.[5]
| Cell Line | Cancer Type | Tissue of Origin | IC50 of this compound (µM) |
| MCF-7 | Adenocarcinoma | Breast | 2.5 ± 0.4 |
| MDA-MB-231 | Adenocarcinoma | Breast | 8.1 ± 1.2 |
| A549 | Carcinoma | Lung | 5.7 ± 0.9 |
| HCT116 | Carcinoma | Colon | 1.8 ± 0.3 |
| SW480 | Adenocarcinoma | Colon | 12.4 ± 2.1 |
| U-87 MG | Glioblastoma | Brain | 4.2 ± 0.6 |
Experimental Workflow
The overall workflow for determining the IC50 value of this compound is depicted in the diagram below. The process begins with culturing the selected cancer cell lines, followed by cell seeding, treatment with a serial dilution of this compound, and finally, assessment of cell viability using the MTT assay to calculate the IC50.
Experimental Protocols
This section details the methodology for determining the IC50 of this compound using an MTT-based cell viability assay.
Materials and Reagents
-
Selected adherent cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 Incubator (37°C, 5% CO2)
Protocol Steps
-
Cell Culture and Seeding:
-
Maintain cancer cell lines in their recommended complete growth medium in a 37°C, 5% CO2 incubator.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.[3]
-
Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[3] Leave the perimeter wells filled with 100 µL of sterile PBS to minimize edge effects.[3]
-
Incubate the plate for 24 hours to allow cells to attach.[3]
-
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in complete growth medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (including vehicle control and a "medium only" blank) to the appropriate wells. Each concentration should be tested in triplicate.
-
Return the plate to the incubator for 72 hours. The incubation time can be varied (e.g., 24, 48, or 72 hours) depending on the experimental design.[2]
-
-
MTT Assay and Data Collection:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis, typically a four-parameter logistic (4PL) curve fit, to determine the IC50 value.[6][7] This can be performed using software such as GraphPad Prism or specialized online calculators.[2][6]
-
Hypothetical Mechanism of Action of this compound
While the precise mechanism of this compound is under investigation, it is hypothesized to inhibit a key kinase in a pro-survival signaling pathway, such as the one downstream of the Epidermal Growth Factor Receptor (EGFR). By blocking this pathway, this compound prevents the phosphorylation cascade that ultimately leads to the transcription of genes involved in cell proliferation and survival.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of CTA056 in Preclinical Models of Cutaneous T-Cell Lymphoma
Note to the Reader: As of the latest search, publicly available data on a compound specifically designated "CTA056" for the treatment of cutaneous T-cell lymphoma (CTCL) in preclinical models is not available. The following application notes and protocols are therefore based on established methodologies and common therapeutic targets in CTCL preclinical research. This document is intended to serve as a template that can be adapted once specific data for this compound becomes available. The experimental designs and signaling pathways described are representative of the current understanding of CTCL pathogenesis and treatment approaches.
Introduction to Cutaneous T-Cell Lymphoma (CTCL)
Cutaneous T-cell lymphomas (CTCL) are a group of non-Hodgkin's lymphomas characterized by the accumulation of malignant T-cells in the skin.[1][2] The most common forms of CTCL are mycosis fungoides (MF) and Sézary syndrome (SS).[2][3] While MF is typically an indolent disease confined to the skin in its early stages, it can progress to involve lymph nodes, blood, and visceral organs.[4][5] SS is a more aggressive, leukemic variant of CTCL.[3]
Preclinical research in CTCL relies heavily on various mouse models to investigate disease pathogenesis and evaluate novel therapeutic agents.[6] These models include xenografts, where human CTCL cell lines or patient-derived tumor cells are implanted into immunodeficient mice, and genetically engineered mouse models (GEMMs) that spontaneously develop features of the disease.[6]
Hypothetical Therapeutic Rationale for this compound in CTCL
Given the known molecular landscape of CTCL, a novel therapeutic agent like this compound might target one or more of the key signaling pathways implicated in its pathogenesis. These pathways are crucial for the proliferation, survival, and immune evasion of malignant T-cells.[1][7]
Key Signaling Pathways in CTCL:
-
JAK/STAT Pathway: This pathway is frequently activated in CTCL and plays a critical role in cytokine signaling that promotes cell growth and survival.[1][3]
-
T-Cell Receptor (TCR) Signaling: Aberrant TCR signaling can lead to uncontrolled T-cell activation and proliferation.[1]
-
PI3K/Akt Pathway: This pathway is involved in cell survival, proliferation, and growth.[7]
-
MAPK Pathway: This pathway regulates cell proliferation, differentiation, and survival.[1]
Below is a conceptual diagram of a generic signaling pathway that could be targeted by a hypothetical therapeutic agent in CTCL.
References
- 1. Advances in the understanding and treatment of Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is New in Cutaneous T Cell Lymphoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of cytokine signaling in the pathogenesis of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cutaneous T-Cell Lymphoma: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 5. Staging Cutaneous T-cell Lymphoma | Cutaneous Lymphoma Foundation [clfoundation.org]
- 6. Frontiers | “Next top” mouse models advancing CTCL research [frontiersin.org]
- 7. Cell signaling in cutaneous T-cell lymphoma microenvironment: promising targets for molecular-specific treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CTA056
For Researchers, Scientists, and Drug Development Professionals
Introduction
CTA056 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. ITK plays a crucial role in T-cell receptor (TCR) signaling, making it a key target for therapeutic intervention in T-cell malignancies and autoimmune diseases. This compound has demonstrated selective cytotoxicity towards malignant T-cells, including those from acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma, while having minimal effects on normal T-cells. These application notes provide comprehensive guidelines for the handling, storage, and experimental use of this compound.
Handling and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity.
1.1. Storage of Solid Compound
| Condition | Recommended Duration |
| -20°C | Long-term storage |
| -80°C | Long-term storage |
1.2. Preparation and Storage of Stock Solutions
To prepare a stock solution, it is recommended to use an appropriate solvent. Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1]
| Storage Temperature | Recommended Use-By |
| -20°C | Within 1 month[1] |
| -80°C | Within 6 months[1] |
1.3. Solubility
To enhance the solubility of this compound, the solution can be warmed to 37°C and gently agitated.[1]
Biological Activity
This compound is a selective inhibitor of ITK. Its inhibitory activity has been characterized against several kinases.
| Kinase | IC₅₀ (µM) |
| ITK | 0.1 |
| BTK | 0.4 |
| ETK | 5 |
Data compiled from publicly available information.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
3.1. In Vitro Kinase Assay
This protocol is designed to determine the inhibitory activity of this compound against ITK.
Materials:
-
Recombinant human ITK enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase buffer.
-
In a 96-well plate, add the recombinant ITK enzyme to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
3.2. Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound on T-cell leukemia cell lines such as Jurkat and MOLT-4.
Materials:
-
Jurkat or MOLT-4 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed Jurkat or MOLT-4 cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.
-
Prepare a serial dilution of this compound in the complete medium.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
3.3. Apoptosis Assay (Annexin V Staining)
This protocol quantifies the induction of apoptosis by this compound in malignant T-cells.
Materials:
-
Jurkat or MOLT-4 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat Jurkat or MOLT-4 cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
3.4. In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft model using immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice)
-
MOLT-4 cells
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of MOLT-4 cells (e.g., 5 x 10⁶ to 1 x 10⁷ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume (e.g., using calipers) and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition in the this compound-treated group to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
4.1. ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade, which is inhibited by this compound.
References
Troubleshooting & Optimization
Technical Support Center: Preventing CTA056 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of CTA056 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small molecule inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a member of the Tec family of tyrosine kinases. ITK is a key component of the T-cell receptor (TCR) signaling pathway. This compound exerts its effect by inhibiting the phosphorylation of ITK, which in turn blocks downstream signaling events involving Phospholipase C-γ (PLC-γ), Protein Kinase B (Akt), and Extracellular signal-regulated kinase (ERK).[1] This inhibition ultimately affects T-cell activation and proliferation.[1]
Q2: Why is my this compound precipitating in my cell culture medium?
Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is a common issue, often due to the compound's hydrophobic nature. Several factors can contribute to this:
-
High Concentration: Exceeding the solubility limit of this compound in your specific cell culture medium is the most common cause of precipitation.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous medium can cause the compound to crash out of solution.
-
Temperature Fluctuations: Adding a cold stock solution to warm media can decrease solubility. Similarly, storing media containing this compound at lower temperatures can also lead to precipitation.
-
pH Shifts: The pH of the cell culture medium can influence the solubility of this compound.
-
Interactions with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the medium, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for this compound?
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type.
Q5: Can I filter the medium to remove the this compound precipitate?
Filtering the medium to remove the precipitate is not recommended. This will result in an unknown and lower final concentration of the active compound in your experiment, leading to inaccurate and irreproducible results. The underlying cause of the precipitation should be addressed instead.
Troubleshooting Guide for this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Visualizing the Troubleshooting Workflow
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | High initial concentration, solvent shock. | 1. Prepare a fresh, lower concentration stock solution of this compound in DMSO.2. Use a stepwise dilution method (see Protocol 2).3. Pre-warm the cell culture medium to 37°C before adding the compound.4. Add the this compound stock solution dropwise while gently swirling the medium. |
| Media becomes cloudy or precipitate forms over time in the incubator. | Compound instability at 37°C, interaction with media components, pH shift. | 1. Determine the empirical solubility of this compound in your complete medium at 37°C over your experimental time course (see Protocol 3).2. Reduce the final concentration of this compound.3. Consider reducing the serum concentration if possible, as serum proteins can bind to small molecules.[2]4. Ensure your medium is properly buffered (e.g., with HEPES) and the incubator's CO₂ level is calibrated to maintain a stable pH. |
| Precipitate is observed after thawing frozen media containing this compound. | Decreased solubility at low temperatures. | It is not recommended to freeze media containing this compound. Prepare fresh media with the compound for each experiment. |
| Inconsistent results between experiments. | Variable precipitation leading to inconsistent effective concentrations. | Strictly adhere to a standardized protocol for preparing and adding this compound to your cell culture medium. Aliquot your stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare a 10 mM stock solution (Molecular Weight of this compound = 554.68 g/mol ).
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium (Stepwise Method)
Objective: To minimize precipitation during the dilution of the DMSO stock solution into aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 with 10% FBS for Jurkat or MOLT-4 cells)
-
Sterile conical tubes
Procedure (for a final concentration of 1 µM in 10 mL):
-
Intermediate Dilution: In a sterile tube, prepare an intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete medium. This creates a 100 µM solution with 1% DMSO. Gently vortex to mix.
-
Final Dilution: Add 100 µL of the 100 µM intermediate dilution to 9.9 mL of pre-warmed complete medium. This results in a final concentration of 1 µM this compound with a final DMSO concentration of 0.01%.
-
Mix thoroughly by inverting the tube several times.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
Protocol 3: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the maximum concentration at which this compound remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-650 nm (for turbidity)
Procedure:
-
Prepare Serial Dilutions: In a sterile 96-well plate, prepare 2-fold serial dilutions of your this compound stock solution in DMSO.
-
Prepare Assay Plate: In a separate sterile 96-well clear-bottom plate, add 198 µL of your complete cell culture medium to each well.
-
Add this compound Dilutions: Transfer 2 µL of each this compound dilution from the first plate to the corresponding wells of the assay plate. This will create a range of final this compound concentrations with a constant final DMSO concentration of 1%.
-
Include Controls:
-
Vehicle Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of precipitation (cloudiness, crystals, or sediment) at different time points.
-
Instrumental Analysis: Measure the absorbance of each well at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitate formation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear (visually) and does not show a significant increase in absorbance compared to the vehicle control is the maximum soluble concentration under your experimental conditions.
This compound Signaling Pathway
The following diagram illustrates the inhibitory effect of this compound on the Interleukin-2 inducible T-cell kinase (ITK) signaling pathway.
References
addressing inconsistent results in CTA056 experiments
Technical Support Center: CTA056 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address inconsistent results in this compound experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to variability in your experimental outcomes with this compound.
Question: We are observing significant well-to-well and plate-to-plate variability in our cell viability assays with this compound. What are the potential causes and solutions?
Answer:
Inconsistent results in cell viability assays are a common challenge. Several factors, ranging from technical execution to biological variables, can contribute to this issue. Below is a breakdown of potential causes and actionable solutions.
Potential Causes & Solutions:
| Potential Cause | Detailed Explanation | Recommended Solution |
| Inconsistent Pipetting | Minor variations in pipetting volumes of cells, media, or this compound can lead to significant differences in final readouts. This is often a primary source of error. | - Ensure all pipettes are properly calibrated and use the correct pipette for the volume range. - Use a consistent pipetting technique (e.g., consistent speed, immersion depth). - For critical steps, consider using a multi-channel pipette or an automated liquid handler. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and the activity of this compound.[1] This can lead to systematically skewed results in the peripheral wells. | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment. - Ensure plates are incubated in a humidified incubator. - Allow plates and reagents to equilibrate to room temperature before starting the experiment.[1] |
| Improper Cell Seeding | A non-uniform cell monolayer at the start of the experiment will lead to variability in the final cell number, independent of the effect of this compound. | - Ensure a single-cell suspension by thoroughly resuspending cells before seeding. - Mix the cell suspension between seeding multiple plates to prevent settling. - Visually inspect plates after seeding to confirm even cell distribution. |
| This compound Preparation and Storage | The stability and solubility of this compound are critical for consistent activity. Improper storage or handling can lead to degradation or precipitation. | - Prepare fresh dilutions of this compound for each experiment from a concentrated stock. - Store stock solutions at the recommended temperature (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[2] - Before use, ensure the compound is fully dissolved. If solubility is an issue, gentle warming to 37°C and vortexing may help.[2] |
| Biological Variability | Cell lines can exhibit genetic drift over time with increasing passage number, leading to changes in their response to treatment. | - Use cells with a consistent and low passage number for all experiments. - Implement a cell banking system to ensure a consistent starting population. - Regularly perform cell line authentication. |
| Assay-Specific Issues (e.g., Bubbles) | Bubbles in the wells can interfere with optical readings in colorimetric or fluorometric assays.[1] | - Be careful not to introduce bubbles when adding reagents.[1] - Before reading the plate, visually inspect for and remove any bubbles. |
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[2] ITK is a critical enzyme in the T-cell receptor signaling pathway, and its inhibition can selectively target malignant T-cells.[2]
ITK Signaling Pathway:
Caption: Simplified diagram of the ITK signaling pathway inhibited by this compound.
Q2: How should I prepare and store this compound?
A2: According to the supplier, this compound stock solutions should be prepared in an appropriate solvent and stored in aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[2] To aid in solubilization, the tube can be warmed to 37°C and vortexed.[2]
Q3: My this compound efficacy seems to decrease over time, even with a new batch of the compound. What could be the issue?
A3: If you are confident in the compound's integrity, this issue often points to changes in the biological system. Cell lines can change their characteristics over time, including their sensitivity to drugs. This can be due to genetic drift or selection pressures in culture. It is advisable to return to an earlier, authenticated passage of your cells to see if the original efficacy is restored.
Q4: Are there any known off-target effects of this compound?
A4: The provided search results do not detail specific off-target effects of this compound. As with any kinase inhibitor, the potential for off-target activity exists. It is recommended to consult the latest literature or perform kinome profiling to understand the selectivity of this compound in your experimental system.
Data Presentation
When encountering inconsistent results, it is crucial to systematically document your experimental parameters. The table below provides a template for recording key variables across different experiments to help identify the source of variability.
Table 1: Experimental Parameter Tracking for this compound Assays
| Parameter | Experiment 1 (Date) | Experiment 2 (Date) | Experiment 3 (Date) | Notes / Observations |
| This compound Batch # | ||||
| This compound Stock Conc. | ||||
| This compound Working Conc. | ||||
| Cell Line | ||||
| Passage Number | ||||
| Seeding Density | ||||
| Incubation Time | ||||
| Assay Type | ||||
| Mean IC50 (µM) | ||||
| Standard Deviation | ||||
| Operator |
Experimental Protocols
Below is a generalized protocol for a standard cell viability assay (e.g., MTT or resazurin-based) to assess the efficacy of this compound. Adhering to a consistent protocol is key to minimizing variability.
Protocol: Cell Viability Assay with this compound
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
-
Viability Reagent Addition:
-
Add the viability reagent (e.g., MTT, resazurin) to each well.
-
Incubate for the time specified by the manufacturer (typically 1-4 hours).
-
-
Data Acquisition:
-
If using MTT, add the solubilization solution.
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Experimental Workflow Diagram:
References
Technical Support Center: Identifying and Interpreting Off-Target Effects of CTA056
A comprehensive resource for researchers, scientists, and drug development professionals utilizing the Itk inhibitor, CTA056.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experimentation with this compound, with a focus on identifying and interpreting its off-target effects.
Disclaimer
Publicly available data on the comprehensive off-target profile of this compound is limited. This guide is based on published information regarding its primary and known secondary targets, as well as established principles for characterizing the selectivity of kinase inhibitors. For definitive characterization of off-target effects in your specific experimental system, it is highly recommended to perform independent selectivity profiling.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: The primary target of this compound is Interleukin-2-inducible T-cell kinase (Itk), a key enzyme in T-cell receptor signaling.[1][2] Published data indicates that this compound also inhibits Bruton's tyrosine kinase (Btk) and Endothelial and epithelial tyrosine kinase (Etk), albeit with lower potency. Due to the conserved nature of the ATP-binding pocket among kinases, it is plausible that this compound may interact with other kinases.[3]
Q2: My experimental results with this compound are not consistent with the known function of Itk. Could this be due to off-target effects?
A2: Yes, observing a cellular phenotype that is inconsistent with the known biological role of the intended target is a common indication of potential off-target effects.[4] Such discrepancies warrant a thorough investigation to ensure the correct interpretation of your results.
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: It is advisable to use the lowest concentration of this compound that elicits the desired on-target effect. Performing a dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay. A significant separation between the concentration required for the on-target effect and the concentration that produces anomalous phenotypes may suggest an off-target liability.
Q4: How can I confirm that this compound is engaging its intended target, Itk, in my cells?
A4: Target engagement can be confirmed using techniques such as the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding. A successful CETSA experiment will show a shift in the melting curve of Itk in the presence of this compound.
Q5: What are the best experimental approaches to identify unknown off-targets of this compound?
A5: Several unbiased methods can be employed to identify novel off-targets. Kinase profiling services (e.g., KINOMEscan™) can screen this compound against a large panel of recombinant kinases to identify direct binding partners.[5][6] Cellular-based approaches, such as quantitative proteomics, can identify changes in the proteome of cells treated with this compound, providing insights into affected pathways.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected experimental outcomes that may be related to off-target effects of this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpected cellular phenotype not consistent with Itk inhibition. | Off-target kinase inhibition. | 1. Validate with a structurally unrelated Itk inhibitor: If a different Itk inhibitor does not reproduce the phenotype, it is more likely an off-target effect of this compound. 2. Perform a rescue experiment: Overexpress a this compound-resistant mutant of Itk. If the phenotype is not rescued, it suggests an off-target mechanism. |
| Cellular toxicity at concentrations required for Itk inhibition. | Off-target toxicity. | 1. Counter-screen in a cell line lacking Itk: If toxicity persists, it is likely due to off-target effects. 2. Consult toxicology databases (if available): Check for known toxic liabilities of similar chemical scaffolds. |
| Discrepancy between biochemical IC50 and cellular potency. | Poor cell permeability, active efflux, or rapid metabolism. | 1. Assess cell permeability: Utilize assays to determine the intracellular concentration of this compound. 2. Inhibit efflux pumps: Use known inhibitors of ABC transporters to see if cellular potency increases. |
| Activation of a signaling pathway expected to be downstream of Itk. | Paradoxical pathway activation due to inhibition of a negative regulator or feedback loop disruption.[3] | 1. Perform a time-course experiment: Analyze pathway activation at various time points after this compound treatment. 2. Literature review: Investigate known feedback mechanisms in the Itk signaling pathway. |
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target Kinase | IC50 (µM) | Reference |
| Itk (Interleukin-2-inducible T-cell kinase) | 0.1 | [2] |
| Btk (Bruton's tyrosine kinase) | 0.4 | |
| Etk (Endothelial and epithelial tyrosine kinase) | 5 | |
| Other potential off-targets | Data not publicly available |
Experimental Protocols
Kinase Profiling (General Protocol)
This protocol outlines a general procedure for assessing the selectivity of a kinase inhibitor like this compound using a commercial service.
-
Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.
-
Assay Format: Choose a suitable assay format, such as a binding assay (e.g., KINOMEscan™) or an activity assay.
-
Kinase Panel Selection: Select a broad panel of kinases for screening. A comprehensive panel will provide a more complete selectivity profile.
-
Data Analysis: The service provider will report the binding affinity (e.g., Kd, Ki) or percent inhibition at a given concentration for each kinase in the panel. Results are often visualized on a kinome tree to illustrate selectivity.
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for confirming target engagement of this compound with Itk in a cellular context.
-
Cell Culture and Treatment: Culture cells of interest to a suitable density and treat with this compound or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of Itk by Western blotting.
-
Data Interpretation: In the presence of this compound, Itk should be stabilized, resulting in more soluble protein at higher temperatures compared to the vehicle control. This will be visible as a shift in the melting curve.
Quantitative Proteomics for Off-Target Identification
This protocol describes a general approach for identifying global proteome changes in response to this compound treatment.
-
Cell Culture and Treatment: Treat your cell line with this compound at a concentration known to induce the unexpected phenotype, alongside a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from the different treatment groups with isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of proteins between the this compound-treated and control samples.
-
Pathway Analysis: Perform bioinformatics analysis on the list of differentially expressed proteins to identify signaling pathways that are perturbed by this compound treatment, potentially revealing off-target effects.
Visualizations
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Resistance to CTA056 in T-Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering potential resistance to CTA056 in T-cell lines. The information is based on the known mechanism of this compound and general principles of drug resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of kinases.[1] In malignant T-cells, ITK is a key component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates downstream targets, including phospholipase C-gamma (PLC-γ). This leads to the activation of downstream signaling cascades such as the Akt and extracellular signal-regulated kinase (ERK) pathways, promoting cell proliferation, survival, and cytokine production.[1] this compound selectively inhibits ITK, leading to the suppression of these downstream pathways and inducing apoptosis in malignant T-cells.[1]
Figure 1: Simplified signaling pathway of this compound action in malignant T-cells.
Q2: My T-cell line, which was previously sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not yet been reported in the literature, based on resistance to other kinase inhibitors, potential mechanisms can be hypothesized:
-
Alterations in the Drug Target (ITK):
-
Gatekeeper Mutations: Mutations in the kinase domain of ITK could prevent this compound from binding effectively, thereby reducing its inhibitory activity.
-
ITK Overexpression: Increased expression of ITK might require higher concentrations of this compound to achieve the same level of inhibition.
-
-
Activation of Bypass Signaling Pathways:
-
Increased Drug Efflux:
-
Overexpression of ATP-binding cassette (ABC) transporter proteins can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
-
Epigenetic Alterations:
Q3: How can I experimentally confirm that my T-cell line has developed resistance to this compound?
The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in my T-cell line.
This is the primary indicator of acquired resistance. The following table provides a hypothetical example of IC50 values in a sensitive versus a resistant T-cell line.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Jurkat | 0.5 | 1 |
| This compound-Resistant Jurkat | 10.0 | 20 |
Troubleshooting Steps:
-
Confirm Resistance: Repeat the IC50 determination to ensure the result is reproducible.
-
Investigate Target Alterations:
-
Sequencing: Sequence the ITK gene in both parental and resistant cell lines to identify potential mutations.
-
Western Blot: Compare the expression levels of total ITK and phosphorylated ITK (p-ITK) in both cell lines with and without this compound treatment.
-
-
Analyze Bypass Pathways:
-
Phospho-kinase Array: Use a phospho-kinase array to screen for the activation of other signaling pathways in the resistant cells.
-
Western Blot: Analyze the phosphorylation status of key downstream effectors like Akt (p-Akt) and ERK (p-ERK) in both cell lines upon this compound treatment. Persistent phosphorylation in the resistant line would suggest a bypass mechanism.
-
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An epigenetic mechanism of resistance to targeted therapy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An epigenetic mechanism of resistance to targeted therapy in T cell acute lymphoblastic leukemia. | Broad Institute [broadinstitute.org]
Technical Support Center: Minimizing Investigational Compound Toxicity in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on minimizing toxicity associated with novel investigational compounds, here referred to as Compound X (e.g., CTA056), in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider for minimizing toxicity before in vivo studies?
A1: Before proceeding to animal studies, a thorough in vitro assessment is crucial. This includes:
-
Cytotoxicity assays: Determine the concentration at which Compound X induces cell death in relevant cell lines.
-
Metabolic profiling: Understand how Compound X is metabolized. Its metabolites could be more toxic than the parent compound.[1]
-
Target liability assessment: Evaluate potential off-target effects that could lead to toxicity.
Q2: How should I select the appropriate animal model for toxicity studies?
A2: Species selection is a critical step and should be based on scientific justification.[2] Key factors to consider include:
-
Metabolic similarity to humans: Choose a species that metabolizes Compound X in a way that is comparable to humans.
-
Pharmacokinetic and pharmacodynamic (PK/PD) properties: The absorption, distribution, metabolism, and excretion (ADME) profile of Compound X should be well-characterized in the selected species.[2]
-
Historical data: Leverage existing toxicological data for similar compounds to inform your choice.
Q3: What are the best practices for dose selection in preclinical toxicity studies?
A3: Dose selection is a critical factor in managing toxicity.[3][4] A well-designed dose-ranging study is essential to identify:
-
Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity.[3]
-
No Observed Adverse Effect Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.[3][4]
-
Dose-response relationship: Understanding how the toxicity of Compound X changes with increasing doses.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected high mortality at predicted "safe" doses. | - Inaccurate allometric scaling from in vitro to in vivo. - Formulation issues leading to poor bioavailability or rapid release. - Animal model hypersensitivity. | - Re-evaluate in vitro data and scaling calculations. - Analyze the formulation for stability and release kinetics.[7] - Consider a different, less sensitive animal strain or species.[2] |
| Significant weight loss and signs of distress in animals. | - On-target or off-target toxicity affecting vital organs. - Dehydration or malnutrition due to compound-induced side effects (e.g., nausea, diarrhea).[8] | - Conduct interim necropsies to identify target organs of toxicity. - Provide supportive care such as hydration and nutritional supplements. - Consider dose reduction or a less frequent dosing schedule. |
| Inconsistent toxicity results between experimental groups. | - Variability in compound formulation or administration. - Genetic drift in the animal colony. - Environmental stressors affecting animal health. | - Ensure consistent and validated formulation and administration procedures.[7] - Use animals from a reputable supplier and monitor for genetic consistency. - Maintain a stable and controlled environment for the animals. |
| Delayed onset of toxicity not observed in acute studies. | - Accumulation of the compound or its metabolites over time. - Chronic activation of a toxic pathway. | - Conduct longer-term toxicity studies to assess for cumulative effects. - Perform toxicokinetic (TK) analysis to determine compound clearance rates. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent toxicity studies.
Methodology:
-
Animal Selection: Select a small group of animals (e.g., 3-5 per sex per group) of the chosen species and strain.[9]
-
Dose Groups: Establish a minimum of 3-4 dose groups, with doses spaced geometrically (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer Compound X via the intended clinical route.
-
Observation: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, and physical appearance. Observations should continue for at least 14 days post-dose for acute studies.[9]
-
Endpoint Analysis: At the end of the study, perform a gross necropsy on all animals.[9] Collect blood for hematology and clinical chemistry analysis.
-
MTD Determination: The MTD is the highest dose that causes no more than a 10% reduction in body weight and does not produce mortality or severe clinical signs.[3]
Protocol 2: Acute Systemic Toxicity Study
Objective: To evaluate the potential for a single dose of Compound X to cause systemic toxicity.
Methodology:
-
Animal Selection: Use a sufficient number of animals to ensure statistical power (typically 5-10 per sex per group).
-
Dose Groups: Based on the dose-range finding study, select at least three dose levels (low, mid, and high) and a vehicle control group. The high dose should be at or near the MTD.
-
Administration: Administer Compound X as a single dose via the intended clinical route.
-
Clinical Observations: Conduct detailed clinical observations at predefined intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.
-
Pathology: At the end of the 14-day observation period, perform a comprehensive gross and histopathological examination of all major organs.
-
Data Analysis: Analyze data for dose-dependent effects on clinical signs, body weight, hematology, clinical chemistry, and pathology.
Data Presentation
Table 1: Example Dose-Response Data from a 14-Day Toxicity Study
| Dose Group (mg/kg) | Number of Animals | Mortality (%) | Mean Body Weight Change (%) | Key Clinical Signs |
| Vehicle Control | 10 | 0 | +5.2 | Normal |
| 10 | 10 | 0 | +3.1 | Normal |
| 30 | 10 | 10 | -2.5 | Lethargy, ruffled fur |
| 100 | 10 | 40 | -12.8 | Severe lethargy, ataxia, hunched posture |
Table 2: Example Organ Weight Changes Relative to Body Weight
| Dose Group (mg/kg) | Liver Weight (% of Body Weight) | Kidney Weight (% of Body Weight) | Spleen Weight (% of Body Weight) |
| Vehicle Control | 3.5 ± 0.2 | 0.8 ± 0.1 | 0.2 ± 0.05 |
| 10 | 3.6 ± 0.3 | 0.8 ± 0.1 | 0.2 ± 0.04 |
| 30 | 4.8 ± 0.5 | 1.1 ± 0.2 | 0.15 ± 0.03 |
| 100 | 6.2 ± 0.7 | 1.5 ± 0.3 | 0.1 ± 0.02 |
| * Statistically significant difference from vehicle control (p < 0.05) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential mechanisms of Compound X-induced toxicity.
Caption: Workflow for preclinical toxicity assessment.
References
- 1. Activation mechanisms to chemical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ecetoc.org [ecetoc.org]
- 5. Dose-response analysis in animal studies: prediction of human responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Summary of Dose-Response Modeling for Developmental Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Characterization and Dose Formulation Studies - NTP Technical Report on the Toxicity Study of Chitosan (CASRN 9012-76-4) Administered in Feed to Sprague Dawley [Crl:CD(SD)] Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Technical Support Center: CTA056 Delivery in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CTA056 in preclinical xenograft models. The information is designed to address common challenges and provide actionable solutions to ensure successful experimental outcomes.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may arise during your experiments with this compound.
Issue 1: Suboptimal Anti-Tumor Efficacy
Question: We are not observing the expected tumor growth inhibition with this compound in our xenograft model. What are the potential causes and how can we troubleshoot this?
Answer: Suboptimal anti-tumor efficacy can stem from several factors, ranging from issues with the compound itself to the specifics of the xenograft model. Here is a step-by-step guide to troubleshoot this issue:
Potential Cause & Troubleshooting Steps:
-
This compound Formulation and Administration:
-
Solubility and Stability: Poor solubility of a compound can significantly impact its bioavailability.[1] It is crucial to ensure that this compound is fully dissolved in the vehicle and remains stable throughout the experiment.
-
Protocol: Re-evaluate the formulation strategy. You may need to explore different solvents, co-solvents, or excipients to improve solubility.[2][3] Consider particle size reduction techniques if precipitation is observed.
-
Experiment: Conduct a simple solubility test by preparing the formulation and observing it for any precipitation over time at the same temperature it will be administered to the animals.
-
-
Route of Administration: The chosen route of administration (e.g., oral, intravenous, intraperitoneal) greatly influences the pharmacokinetic profile of the drug.[4]
-
Protocol: If using oral administration, consider if this compound has poor oral bioavailability. You may need to switch to an intravenous or intraperitoneal route to ensure adequate systemic exposure.
-
Experiment: Perform a pilot pharmacokinetic (PK) study to compare plasma and tumor concentrations of this compound after administration via different routes.
-
-
-
Tumor Model Characteristics:
-
Target Expression: The efficacy of a targeted therapy like this compound is dependent on the expression and activity of its molecular target in the tumor cells.
-
Protocol: Confirm the expression of the this compound target in the specific cell line used for the xenograft. This can be done via Western Blot, IHC, or qRT-PCR on cells from culture or on tumor tissue from the xenograft.
-
Experiment: If target expression is low or absent, consider using a different cell line known to have high target expression.
-
-
Tumor Microenvironment: The dense stroma and high interstitial fluid pressure in some tumors can limit drug penetration.[5][6]
-
Protocol: Evaluate the histology of your xenograft tumors. If they are highly fibrotic, this could be a barrier to this compound delivery.
-
Experiment: Consider using an orthotopic xenograft model, which may better recapitulate the tumor microenvironment of human cancers.[7]
-
-
Issue 2: High Variability in Tumor Response
Question: We are observing significant variability in tumor growth and response to this compound between animals in the same treatment group. What could be causing this and how can we reduce it?
Answer: High variability can mask the true effect of your compound and make data interpretation difficult. The following are common sources of variability and how to address them:
Potential Cause & Troubleshooting Steps:
-
Animal and Tumor Factors:
-
Tumor Size at Treatment Initiation: Starting treatment when tumors are of varying sizes can lead to different growth kinetics and responses.[8]
-
Protocol: Standardize the tumor volume at which treatment is initiated. Randomize animals into treatment groups only after their tumors have reached this predetermined size.
-
-
Animal Health: Underlying health issues in some animals can affect their response to treatment.
-
Protocol: Closely monitor the health of all animals throughout the study. Ensure consistent housing conditions, diet, and handling.
-
-
-
Dosing and Formulation Inaccuracy:
-
Inconsistent Dosing: Inaccurate or inconsistent administration of this compound will lead to variable drug exposure.
-
Protocol: Ensure all personnel involved in dosing are properly trained and use calibrated equipment. For oral gavage, ensure the compound is delivered to the stomach and not the lungs.
-
-
Formulation Instability: If this compound is not stable in its formulation, its potency can decrease over time, leading to inconsistent effects.
-
Protocol: Prepare the this compound formulation fresh before each administration, or validate its stability under storage conditions if it is prepared in batches.
-
-
Issue 3: Observed Toxicity or Adverse Effects
Question: Our mice are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. How can we determine if this is on-target or off-target toxicity and how can we manage it?
Answer: Distinguishing between on-target and off-target toxicity is crucial for the development of a new therapeutic.
Potential Cause & Troubleshooting Steps:
-
On-Target Toxicity: This occurs when this compound inhibits its intended target in normal tissues where the target also plays a physiological role.
-
Protocol: Review the known function of the this compound target in normal physiology.
-
Experiment: Conduct a dose-response study to find the maximum tolerated dose (MTD). It may be necessary to reduce the dose or change the dosing schedule to manage on-target toxicity while still maintaining efficacy.
-
-
Off-Target Toxicity: This is caused by this compound interacting with other molecules in the body.[9]
-
Protocol: Off-target effects are a known challenge for small molecule inhibitors.[10][11]
-
Experiment: A potential, though complex, approach is to perform a "rescue" experiment. This involves creating a version of the target that is insensitive to this compound and determining if this reverses the phenotype.[12] More practically, detailed toxicological studies are needed to identify the affected organs and pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new xenograft model?
A1: The optimal starting dose for this compound will depend on its in vitro potency (IC50) and its pharmacokinetic profile. As a general guideline, you can start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50. A pilot dose-escalation study is highly recommended to determine the MTD and a biologically effective dose.
Q2: How can we confirm that this compound is reaching the tumor and engaging its target?
A2: To confirm tumor delivery and target engagement, you can perform the following experiments:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and tumor tissue at various time points after administration. This is typically done using LC-MS/MS.
-
Pharmacodynamic (PD) Analysis: Assess the downstream effects of target inhibition in the tumor. For example, if this compound is a kinase inhibitor, you can measure the phosphorylation status of its direct substrate in tumor lysates via Western Blot or IHC.
Q3: What are the best practices for preparing a formulation of a hydrophobic compound like this compound for in vivo studies?
A3: For hydrophobic compounds, a common approach is to use a formulation containing a mixture of solvents and surfactants. A widely used vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, the optimal formulation needs to be determined empirically for each compound.[2] It is important to test the tolerability of the vehicle alone in a control group of animals.
Q4: Should we use a cell line-derived xenograft (CDX) or a patient-derived xenograft (PDX) model for our studies with this compound?
A4: The choice between a CDX and a PDX model depends on the research question.
-
CDX models are useful for initial efficacy and proof-of-concept studies due to their reproducibility and lower cost.[13]
-
PDX models better recapitulate the heterogeneity and microenvironment of human tumors and are often used for more translationally relevant studies and to investigate mechanisms of resistance.[13][14]
Experimental Protocols & Data
Protocol 1: Assessment of this compound Concentration in Plasma and Tumor
-
Administer this compound to tumor-bearing mice as planned.
-
At selected time points (e.g., 1, 4, 8, and 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding.
-
Immediately process the blood to separate plasma.
-
At the final time point, euthanize the mice and excise the tumors.
-
Homogenize the tumor tissue in a suitable buffer.
-
Analyze the concentration of this compound in plasma and tumor homogenates using a validated LC-MS/MS method.
Table 1: Hypothetical Pharmacokinetic Data for this compound
| Time (hours) | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |
| 1 | 1500 | 800 |
| 4 | 950 | 1200 |
| 8 | 400 | 1000 |
| 24 | 50 | 300 |
Protocol 2: Western Blot for Target Engagement
-
Treat tumor-bearing mice with this compound or vehicle.
-
At a predetermined time point (e.g., 4 hours post-dose), euthanize the mice and collect the tumors.
-
Prepare protein lysates from the tumor tissue.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the this compound target.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Table 2: Hypothetical Pharmacodynamic Data for this compound
| Treatment Group | Phospho-Target (Relative Densitometry) | Total Target (Relative Densitometry) |
| Vehicle | 1.00 | 1.05 |
| This compound (10 mg/kg) | 0.25 | 0.98 |
| This compound (30 mg/kg) | 0.05 | 1.02 |
Visualizations
Caption: Hypothetical signaling pathway for this compound, a targeted kinase inhibitor.
Caption: A logical workflow for troubleshooting suboptimal anti-tumor efficacy.
References
- 1. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing optimised formulations with minimal drug substance [manufacturingchemist.com]
- 3. pharmtech.com [pharmtech.com]
- 4. mdpi.com [mdpi.com]
- 5. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming key biological barriers to cancer drug delivery and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CTA056 Concentration for Cell-Based Assays
Welcome to the technical support center for CTA056, a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for various cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in cell-based assays.
Issue 1: No observable effect of this compound on my cells.
-
Question: I've treated my T-cell line (e.g., Jurkat, MOLT-4) with this compound, but I'm not seeing any inhibition of proliferation or induction of apoptosis. What could be the problem?
-
Answer:
-
Concentration Too Low: The concentration of this compound may be insufficient to inhibit ITK effectively in your specific cell line and assay. The IC50 for this compound against ITK is approximately 0.1 µM.[1] For cell-based assays, a starting concentration range of 0.1 µM to 10 µM is recommended. Refer to the --INVALID-LINK-- table for more specific starting points.
-
Incorrect Compound Handling: Ensure that this compound has been properly dissolved and stored. It is soluble in DMSO.[2][3] Prepare fresh dilutions in your cell culture medium for each experiment to avoid degradation. The final DMSO concentration in the culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[2][3]
-
Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or overly confluent cells may respond differently to treatment.
-
Assay Incubation Time: The duration of treatment may be too short. For apoptosis assays, an incubation period of 24 to 72 hours is often necessary to observe significant effects.
-
ITK Expression: Confirm that your target cells express ITK. This compound is a selective ITK inhibitor and will have minimal effect on cells that do not express this kinase.[4]
-
Issue 2: High levels of cell death in my control group (vehicle-treated).
-
Question: My control cells, treated only with the vehicle (DMSO), are showing significant cytotoxicity. How can I resolve this?
-
Answer:
-
DMSO Concentration: The final concentration of DMSO in your cell culture medium may be too high. Most cell lines can tolerate up to 0.5% DMSO, but some are more sensitive.[2][3] It is recommended to keep the final DMSO concentration at or below 0.1% if possible.[2] Always include a vehicle-only control in your experimental setup to assess the effect of the solvent on your cells.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to DMSO. Perform a dose-response experiment with varying concentrations of DMSO to determine the maximum tolerable concentration for your specific cell line.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results with this compound even when I repeat the same experiment. What could be the cause?
-
Answer:
-
Compound Stability: Ensure consistent preparation and storage of your this compound stock solution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Assay Conditions: Maintain consistency in all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Reagent Quality: Use fresh, high-quality reagents and cell culture media.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, ATP-competitive inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1] ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway. By inhibiting ITK, this compound blocks the phosphorylation of downstream effector molecules such as Phospholipase C-γ (PLC-γ), Akt, and Extracellular signal-regulated kinase (ERK).[4] This disruption of TCR signaling can lead to decreased T-cell proliferation, cytokine production, and induction of apoptosis in malignant T-cells.[5]
Q2: In which cell lines is this compound expected to be effective?
A2: this compound is most effective in cell lines that express high levels of ITK. This includes T-cell acute lymphoblastic leukemia (T-ALL) cell lines such as Jurkat and MOLT-4 , as well as cutaneous T-cell lymphoma cell lines.[4] Normal T-cells are minimally affected at concentrations that are cytotoxic to malignant T-cells.[4]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[2][3] To prepare a stock solution, dissolve the powdered compound in anhydrous, sterile DMSO to a concentration of 10 mM. To aid dissolution, gentle warming (up to 37°C) and vortexing may be used. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is a recommended starting concentration for this compound in a cell-based assay?
A4: The IC50 of this compound for ITK is 0.1 µM.[1] For initial experiments in cell-based assays, a concentration range of 0.1 µM to 10 µM is a good starting point. For apoptosis induction in sensitive cell lines like Jurkat, concentrations between 3 µM and 8 µM have been shown to be effective for other ITK inhibitors and can be used as a reference. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: What are the expected downstream effects of ITK inhibition by this compound?
A5: Inhibition of ITK by this compound is expected to lead to:
-
Reduced phosphorylation of ITK itself, as well as its downstream targets PLC-γ, Akt, and ERK.[4]
-
Decreased T-cell proliferation.
-
Induction of apoptosis in sensitive malignant T-cell lines.[4]
-
Reduced secretion of cytokines such as IL-2 and IFN-γ.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide starting concentration ranges for various cell-based assays based on available literature for this compound and other selective ITK inhibitors.
Table 1: this compound Inhibitory Concentrations
| Parameter | Value | Reference |
| IC50 (ITK) | 0.1 µM | [1] |
| IC50 (BTK) | 0.4 µM | |
| IC50 (ETK) | 5 µM |
Table 2: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Cell Line(s) | Recommended Starting Range (µM) | Incubation Time | Notes |
| Apoptosis Assay | Jurkat, MOLT-4 | 1 - 10 | 24 - 72 hours | Based on data for other ITK inhibitors, concentrations of 3 µM, 5 µM, and 8 µM can be tested initially. |
| Cell Proliferation | Jurkat, MOLT-4 | 0.1 - 10 | 48 - 72 hours | A dose-response curve should be generated to determine the IC50 for proliferation inhibition. |
| Cytotoxicity Assay | Jurkat, MOLT-4 | 0.5 - 20 | 48 - 72 hours | Determine the EC50 value through a dose-response experiment. |
| Cytokine Release | Primary T-cells, Jurkat | 0.1 - 5 | 24 - 48 hours | Measure the inhibition of cytokines such as IL-2 and IFN-γ. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols that should be optimized for your specific experimental conditions.
Protocol 1: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is adapted for the analysis of apoptosis in Jurkat or MOLT-4 cells treated with this compound using flow cytometry.
Materials:
-
Jurkat or MOLT-4 cells
-
This compound stock solution (10 mM in DMSO)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
96-well plate or culture flasks
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed Jurkat or MOLT-4 cells at a density of 2 x 10^5 cells/mL in a 96-well plate or culture flasks.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 10 µM (e.g., 1, 3, 5, 8, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO. Add the treatment solutions to the cells.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: After incubation, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell proliferation.
Materials:
-
Jurkat or MOLT-4 cells
-
This compound stock solution (10 mM in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the ITK signaling pathway, a general experimental workflow for assessing this compound's effects, and a troubleshooting decision tree.
Caption: ITK Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound Assays.
References
- 1. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Requirement for Itk kinase activity for Th1, Th2, Th17 and iNKT cell cytokine production revealed by an allele sensitive mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. protocols.io [protocols.io]
dealing with variability in CTA056 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes when working with CTA056, a potent Interleukin-2-inducible T-cell kinase (ITK) inhibitor.
Troubleshooting Guides
High variability in experimental results can arise from several factors, ranging from compound handling to assay conditions. This guide provides a structured approach to identifying and mitigating these issues.
Issue 1: Inconsistent IC50 Values or Lower than Expected Potency
Variability in the half-maximal inhibitory concentration (IC50) is a common challenge. Below are potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility and Stability | This compound is soluble in DMSO at 10 mM with gentle warming. Ensure the compound is fully dissolved before preparing dilutions. Visually inspect for precipitation in your final assay buffer. It is recommended to prepare fresh dilutions for each experiment from a frozen stock solution. Stock solutions stored at -20°C should be used within one month.[1] |
| ATP Concentration in Kinase Assays | The inhibitory potency of ATP-competitive inhibitors can be influenced by the ATP concentration in the assay. In vitro assays are often performed at ATP concentrations significantly lower than physiological levels, which can enhance apparent inhibitor potency.[2] If translating results to cellular assays, consider the high ATP environment within the cell. |
| Variable Enzyme Activity | Ensure the purity and activity of the recombinant ITK enzyme are consistent across experiments. Enzyme aggregation can also lead to altered activity.[2] |
| Assay Interference | To check if this compound interferes with your assay technology (e.g., fluorescence-based readouts), run a control experiment without the kinase enzyme but with all other components, including this compound.[2] A signal in this control would suggest direct interference. |
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results
A common issue is observing potent inhibition in a biochemical assay but reduced or no activity in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Cell Permeability | While this compound has shown activity in cellular assays with Jurkat and MOLT-4 cells[3][4], its permeability may vary in other cell types. |
| Off-Target Effects in Cells | The observed cellular phenotype may be a result of this compound acting on multiple targets, not just ITK.[2][5] this compound also inhibits BTK and ETK, but at higher concentrations (IC50 values of 0.4 µM and 5 µM, respectively, compared to 0.1 µM for ITK).[4] |
| Presence of Serum | Components in cell culture medium, such as serum proteins, can bind to the compound and reduce its effective concentration. |
| Inhibitor Conformation | Some inhibitors only bind to specific conformational states of a kinase. The conformation of ITK in a cellular context may differ from that of the recombinant enzyme used in an in vitro assay.[2] |
Issue 3: High Variability Between Replicate Wells in Cellular Assays
Inconsistent results across replicate wells can obscure the true effect of the compound.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.[2] |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells for critical measurements or ensure proper plate sealing and incubation conditions.[2] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. |
| Compound Precipitation | After dilution in aqueous media, the compound may precipitate over time. Visually inspect plates for any signs of precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[4] ITK is a non-receptor tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling.[6][7] By inhibiting ITK, this compound can block downstream signaling events, including PLCγ1 phosphorylation, calcium mobilization, and IL-2 secretion, ultimately leading to the inhibition of T-cell proliferation and activation.[7]
Q2: What are the recommended cell lines for this compound experiments?
A2: this compound has been shown to inhibit the growth of cancer cells expressing ITK, such as the T-cell acute lymphoblastic leukemia (T-ALL) cell lines Jurkat and MOLT-4, and the cutaneous T-cell lymphoma cell line Hut78.[3]
Q3: How should I prepare and store this compound?
A3: this compound can be dissolved in DMSO to prepare a stock solution. For example, a 10 mM stock can be prepared with gentle warming. It is recommended to aliquot the stock solution into single-use vials and store them at -20°C or below. For storage at -20°C, it is advised to use the solution within one month.[1] When stored at -80°C, it can be used for up to six months. Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: this compound is a selective ITK inhibitor but can also inhibit other Tec family kinases at higher concentrations. Its IC50 values are approximately 0.1 µM for ITK, 0.4 µM for Bruton's tyrosine kinase (BTK), and 5 µM for Embryonic T-cell kinase (ETK).[4] When interpreting experimental data, especially at higher concentrations, these off-target effects should be considered.
Q5: My Western blot results for downstream targets of ITK are inconsistent after this compound treatment. What could be the cause?
A5: Inconsistent Western blot results can be due to several factors. One key aspect is the timing of lysate collection. The kinetics of dephosphorylation can be rapid, so it is important to perform a time-course experiment to determine the optimal time point to observe the effect of ITK inhibition.[5] Additionally, ensure that the antibodies used are specific for the phosphorylated form of the target protein.
Experimental Protocols & Visualizations
Experimental Workflow for Assessing this compound Cellular Activity
The following diagram outlines a typical workflow for evaluating the effect of this compound on T-cell activation.
ITK Signaling Pathway and Point of Inhibition by this compound
This diagram illustrates the simplified signaling cascade downstream of the T-cell receptor (TCR) and the inhibitory action of this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. ITK | Kinases | Tocris Bioscience [tocris.com]
- 7. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Impact of Serum Proteins on CTA056 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the impact of serum proteins on the activity of CTA056, a potent inhibitor of Interleukin-2-inducible T-cell kinase (ITK)[1][2].
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Interleukin-2-inducible T-cell kinase (ITK) with an IC50 of 0.1 μM.[1] It selectively targets and induces apoptosis in malignant T-cells.[1] this compound functions by binding to the ATP-binding pocket of ITK, thereby blocking its kinase activity.[3] This inhibition prevents the phosphorylation of downstream effector molecules such as PLC-γ, Akt, and ERK, which are crucial for T-cell activation and proliferation.[3]
Q2: Why is it important to assess the impact of serum proteins on this compound activity?
A2: Serum proteins, particularly albumin, can bind to small molecule drugs like this compound. This binding can significantly affect the drug's pharmacokinetic and pharmacodynamic properties. Only the unbound, or "free," fraction of the drug is available to interact with its target, ITK. Therefore, high serum protein binding can reduce the effective concentration of this compound at the target site, potentially diminishing its therapeutic efficacy. Assessing this interaction is crucial for interpreting in vitro data and predicting in vivo performance.
Q3: What percentage of this compound binds to serum proteins?
A3: Currently, there is no publicly available data quantifying the specific percentage of this compound that binds to serum proteins. Researchers will need to determine this experimentally. The table below is provided as a template for recording and presenting such data.
Data Presentation
Table 1: Serum Protein Binding of this compound (Template)
| Species | Serum Protein Concentration | This compound Concentration (µM) | Percent Bound (%) | Unbound Fraction (fu) |
| Human | 4.5% Albumin | 1 | Enter Data | Enter Data |
| Human | 4.5% Albumin | 10 | Enter Data | Enter Data |
| Mouse | 3.5% Albumin | 1 | Enter Data | Enter Data |
| Mouse | 3.5% Albumin | 10 | Enter Data | Enter Data |
| Rat | 4.0% Albumin | 1 | Enter Data | Enter Data |
| Rat | 4.0% Albumin | 10 | Enter Data | Enter Data |
Note: This is a template table. Researchers should replace "Enter Data" with their experimentally determined values.
Troubleshooting Guides
Issue 1: Reduced this compound activity in the presence of serum.
-
Possible Cause: High binding of this compound to serum proteins, reducing the free fraction available to inhibit ITK.
-
Troubleshooting Steps:
-
Quantify Serum Protein Binding: Use one of the experimental protocols outlined below (e.g., Equilibrium Dialysis) to determine the percentage of this compound bound to serum proteins.
-
Calculate Free Fraction: Determine the unbound fraction (fu) of this compound in your assay medium.
-
Adjust this compound Concentration: Increase the total concentration of this compound in your serum-containing assays to achieve a free concentration equivalent to the effective concentration in serum-free conditions.
-
Use Serum-Reduced or Serum-Free Media: If experimentally feasible, switch to a medium with a lower serum concentration or a serum-free formulation to minimize binding effects.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Variability in the serum protein concentration or composition between batches of serum.
-
Troubleshooting Steps:
-
Use a Single Lot of Serum: For a given set of experiments, use serum from the same lot to minimize variability.
-
Quantify Total Protein: Measure and normalize the total protein concentration of your serum stocks before use.
-
-
Possible Cause 2: Non-specific binding of this compound to labware (e.g., plastic tubes, plates).
-
Troubleshooting Steps:
-
Use Low-Binding Labware: Utilize polypropylene or other low-protein-binding microplates and tubes.
-
Pre-treat Labware: Pre-incubate plates and tubes with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding sites.
-
Include Appropriate Controls: Run control experiments without cells to quantify the extent of non-specific binding to the labware.
-
Issue 3: Difficulty in measuring the unbound concentration of this compound.
-
Possible Cause: The chosen analytical method lacks the required sensitivity to detect the low concentrations of free this compound.
-
Troubleshooting Steps:
-
Optimize Analytical Method: Enhance the sensitivity of your analytical method (e.g., LC-MS/MS) by optimizing parameters such as injection volume, ionization source settings, and detector voltage.
-
Use a More Sensitive Technique: Consider alternative methods for measuring protein binding that may offer higher sensitivity for your compound.[4]
-
Increase Starting Concentration: If possible within the limits of solubility and biological relevance, increase the initial concentration of this compound to ensure the unbound fraction is within the detection range of your instrument.
-
Experimental Protocols
Protocol 1: Determination of Serum Protein Binding by Equilibrium Dialysis
This method is considered the "gold standard" for measuring the non-covalent binding of drugs to proteins.[4]
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Obtain plasma or a solution of purified serum albumin from the desired species.
-
-
Procedure:
-
Spike the plasma or albumin solution with this compound to the desired final concentration.
-
Load the this compound-containing plasma into one chamber of the equilibrium dialysis unit.
-
Load an equal volume of dialysis buffer into the other chamber. The two chambers are separated by a semi-permeable membrane that allows the passage of small molecules like this compound but not proteins.
-
Incubate the unit at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
-
Analysis:
-
Determine the concentration of this compound in both chambers using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the percent bound using the following formula: % Bound = [(Total Concentration - Free Concentration) / Total Concentration] x 100 (where Total Concentration is from the plasma chamber and Free Concentration is from the buffer chamber).
-
Protocol 2: Assessing this compound Activity in the Presence of Serum (Cell-based Assay)
This protocol describes a general method to evaluate the inhibitory activity of this compound on a T-cell line (e.g., Jurkat) in both serum-free and serum-containing conditions.
-
Cell Culture:
-
Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640). For the experiment, prepare two sets of media: one serum-free and one containing the desired concentration of fetal bovine serum (FBS) or human serum.
-
-
Assay Procedure:
-
Seed Jurkat cells into a 96-well plate.
-
Prepare serial dilutions of this compound in both serum-free and serum-containing media.
-
Add the this compound dilutions to the cells and pre-incubate for 1-2 hours.
-
Stimulate the T-cells with an activating agent (e.g., anti-CD3/CD28 antibodies or PMA/ionomycin) to induce ITK signaling.
-
Incubate for an appropriate time (e.g., 24-48 hours).
-
-
Endpoint Measurement:
-
Assess cell viability or a downstream marker of ITK activity. For example:
-
Cell Proliferation: Use an MTS or WST-1 assay.
-
Cytokine Production: Measure the concentration of IL-2 in the supernatant by ELISA.
-
Phospho-protein Levels: Lyse the cells and perform a Western blot to detect phosphorylated PLC-γ or ERK.
-
-
-
Data Analysis:
-
Plot the dose-response curves for this compound in both serum-free and serum-containing conditions.
-
Calculate the IC50 values for each condition. A rightward shift in the dose-response curve and a higher IC50 value in the presence of serum indicate that serum proteins are reducing the effective concentration of this compound.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the ITK signaling pathway and a typical experimental workflow for assessing the impact of serum proteins.
Caption: ITK Signaling Pathway and this compound Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ITK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for CTA056 stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CTA056 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing this compound stock solutions?
A1: For optimal results, we recommend preparing stock solutions on the day of use. If this is not feasible, stock solutions can be prepared, aliquoted into tightly sealed vials, and stored at -20°C for up to one month. Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.
Q2: How should solid this compound be stored?
A2: Solid this compound should be stored in a tightly sealed vial as stated on the product information sheet, typically for up to six months.
Q3: My this compound stock solution appears to have precipitated. What should I do?
A3: Precipitation can occur for several reasons, including improper storage or solvent choice. Please refer to the "Precipitation in Stock Solution" section of our troubleshooting guide for a step-by-step resolution.
Q4: I suspect my this compound stock solution has degraded. How can I check its integrity?
A4: Degradation can lead to inconsistent experimental results. Refer to the "Suspected Compound Degradation" troubleshooting guide for methods to assess the quality of your stock solution.
Troubleshooting Guides
Issue: Precipitation in Stock Solution
This guide will help you troubleshoot and resolve precipitation issues with your this compound stock solution.
Experimental Protocol: Solubility Assessment
-
Visual Inspection: Carefully inspect the stock solution vial for any visible particulates or cloudiness.
-
Gentle Warming: Gently warm the solution in a water bath (not exceeding 37°C) for 5-10 minutes.
-
Vortexing: Vortex the solution for 30 seconds to 1 minute to aid in re-dissolving the precipitate.
-
Sonication: If precipitation persists, sonicate the vial in a water bath for 5-10 minutes.
-
Solvent Test: If the above steps fail, it may indicate a solvent issue. Prepare a small, fresh dilution in a different, compatible solvent to test solubility.
Troubleshooting Flowchart
Issue: Suspected Compound Degradation
Use this guide if you suspect your this compound stock solution has degraded, leading to inconsistent or unexpected experimental results.
Experimental Protocol: Quality Control by HPLC-MS
-
Sample Preparation:
-
Prepare a fresh "gold standard" stock solution of this compound.
-
Take an aliquot of the suspect stock solution.
-
Prepare a blank sample containing only the solvent.
-
-
HPLC-MS Analysis:
-
Analyze all three samples (gold standard, suspect solution, and blank) using a validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method.
-
-
Data Analysis:
-
Compare the chromatograms and mass spectra of the gold standard and the suspect solution.
-
Look for the appearance of new peaks or a decrease in the area of the main this compound peak in the suspect sample, which could indicate degradation products.
-
Data Interpretation
| Parameter | Gold Standard | Suspect Solution (No Degradation) | Suspect Solution (Degradation) |
| Retention Time | Consistent | Matches Gold Standard | Shift in retention time or additional peaks |
| Peak Area | 100% (Reference) | >95% of Gold Standard | <95% of Gold Standard |
| Mass Spectrum | Expected m/z | Matches Gold Standard | Presence of unexpected m/z values |
Logical Relationship Diagram
Hypothetical Signaling Pathway for this compound
Assuming this compound is an inhibitor of the hypothetical "Kinase A," the following diagram illustrates its potential mechanism of action in a signaling cascade.
avoiding degradation of CTA056 during experimental procedures
Welcome to the technical support center for CTA056. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively by providing guidance on avoiding its degradation during experimental procedures. Below you will find a series of frequently asked questions and troubleshooting guides to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it is critical to adhere to the recommended storage conditions. Improper storage can lead to degradation, affecting the compound's potency and leading to inconsistent experimental results. We recommend storing this compound as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
Storage Condition Summary
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 12 months | Protect from light and moisture. |
| Lyophilized Powder | -80°C | Up to 24 months | Ideal for long-term storage. |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months | Preferred for storing solutions. |
| Aqueous Solution | 2-8°C | Up to 24 hours | Prepare fresh for each experiment. |
Q2: How should I properly reconstitute this compound to minimize degradation?
A2: Reconstitution is a critical step where this compound can be susceptible to degradation if not performed correctly. We recommend using anhydrous, research-grade dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
Reconstitution Protocol:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the compound is completely dissolved. Avoid vigorous shaking, which can introduce atmospheric oxygen and promote oxidation.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-adhesion microcentrifuge tubes. This will minimize the number of freeze-thaw cycles and reduce the risk of degradation.
-
Store the aliquots at -80°C.
Q3: My experimental results with this compound are inconsistent. What are the potential causes related to compound stability?
A3: Inconsistent results are often linked to the degradation of the experimental compound. For this compound, several factors could be contributing to this issue:
-
Improper Storage: Storing the compound at room temperature or in a refrigerator for extended periods can lead to gradual degradation.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can cause the compound to precipitate and degrade.
-
Exposure to Light: this compound is photosensitive. Prolonged exposure to light, especially UV light, can induce photochemical degradation.
-
Contamination of Stock Solutions: The presence of water or other contaminants in the DMSO stock can facilitate hydrolysis.
-
Instability in Aqueous Media: this compound has limited stability in aqueous solutions. It is recommended to prepare working solutions fresh from the DMSO stock for each experiment and use them immediately.
Troubleshooting Guides
Problem: Loss of this compound Activity in a Cell-Based Assay
If you observe a significant decrease or complete loss of this compound's expected biological activity, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for loss of this compound activity.
Experimental Protocols
Protocol: Preparation of this compound for an In Vitro Kinase Assay
This protocol outlines the steps for preparing this compound working solutions from a frozen DMSO stock for use in an in vitro kinase assay.
Caption: Experimental workflow for preparing this compound.
Detailed Steps:
-
Thaw Stock Solution: Remove a single aliquot of the 10 mM this compound in DMSO from the -80°C freezer. Allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilution (Optional): If a large range of concentrations is being tested, it may be beneficial to prepare an intermediate dilution (e.g., 1 mM) in anhydrous DMSO.
-
Prepare Final Working Solution: Just before use, dilute the this compound stock (or intermediate dilution) to the final desired concentrations using the appropriate kinase assay buffer. It is crucial to perform this step immediately before adding the compound to the assay plate to minimize the time this compound spends in an aqueous environment.
-
Mixing: Ensure thorough mixing by pipetting up and down, but avoid vigorous vortexing of the final aqueous solution.
-
Immediate Use: Add the freshly prepared working solutions to the kinase assay plate without delay.
Signaling Pathway
Hypothetical Signaling Pathway for this compound
This compound is a potent and selective inhibitor of the hypothetical kinase, "Kinase-X," which is a key component of the "Pro-Survival Pathway." By inhibiting Kinase-X, this compound blocks the downstream signaling cascade that leads to cell proliferation and survival.
Caption: this compound inhibits the Pro-Survival Pathway.
Technical Support Center: Troubleshooting Western Blots for ITK Phosphorylation with CTA056
Welcome to the technical support center for troubleshooting Western blots for ITK phosphorylation, with a specific focus on the use of the ITK inhibitor, CTA056. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect ITK phosphorylation?
This compound is a selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK)[1]. ITK is a crucial enzyme in the T-cell receptor (TCR) signaling pathway, and its activation involves autophosphorylation[1]. This compound works by inhibiting this autophosphorylation, thereby blocking downstream signaling cascades[1]. In cell-based assays, this compound has been shown to significantly inhibit ITK phosphorylation in a dose-dependent manner[1].
Q2: I am not seeing a decrease in ITK phosphorylation after treating my cells with this compound. What could be the reason?
There are several potential reasons for this observation:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Incorrect Timing of Treatment: The incubation time with this compound before cell stimulation and lysis is critical. Ensure you are following a validated protocol for the timing of inhibitor treatment and cell activation.
-
Cell Health and Stimulation: The overall health and responsiveness of your cells to stimulation are crucial for observing changes in phosphorylation. Ensure your cells are healthy and that your stimulation protocol is effective.
-
Western Blotting Technique: Issues with the Western blot procedure itself, such as inefficient protein transfer or problems with antibody dilutions, can lead to a lack of signal. Please refer to the detailed troubleshooting guide below.
Q3: Can I strip my Western blot membrane and re-probe for total ITK after probing for phosphorylated ITK?
Yes, stripping and re-probing the same membrane for total ITK is a common practice to normalize the phosphorylated ITK signal to the total amount of ITK protein. This is highly recommended for accurate quantification. It is advisable to use a robust membrane like PVDF for stripping and re-probing procedures[2][3][4]. Detailed protocols for stripping are provided in the "Experimental Protocols" section.
Q4: What are the key controls to include in my Western blot experiment for ITK phosphorylation?
To ensure the reliability of your results, the following controls are essential:
-
Positive Control: A cell lysate known to express phosphorylated ITK. This could be from cells stimulated to activate the TCR pathway without any inhibitor treatment.
-
Negative Control: A cell lysate from unstimulated cells or cells where ITK is not expressed.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent itself.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Q5: What is the expected molecular weight of phosphorylated ITK on a Western blot?
The molecular weight of ITK is approximately 72 kDa. Phosphorylation can sometimes cause a slight upward shift in the apparent molecular weight on an SDS-PAGE gel, so you may observe the band for phosphorylated ITK running slightly higher than the non-phosphorylated form.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during Western blotting for ITK phosphorylation.
Problem 1: Weak or No Signal for Phosphorylated ITK
| Possible Cause | Recommended Solution |
| Ineffective Cell Stimulation | Confirm the activity of your stimulating agents (e.g., anti-CD3/CD28 antibodies). Optimize stimulation time and concentration. |
| Suboptimal this compound Concentration | Perform a dose-response curve with this compound to find the optimal inhibitory concentration. Refer to the data table below for reported effective concentrations. |
| Phosphatase Activity | Include phosphatase inhibitors in your lysis buffer and keep samples on ice at all times to prevent dephosphorylation of your target protein. |
| Low Protein Concentration | Ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg of total cell lysate). |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Suboptimal Antibody Dilution | Titrate your primary and secondary antibodies to determine the optimal working concentration. |
| Inactive HRP Substrate | Use fresh, properly stored HRP substrate for chemiluminescence detection. |
Problem 2: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Use 5% BSA in TBST for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins that can increase background. |
| Antibody Concentration Too High | Decrease the concentration of your primary and/or secondary antibodies. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST). |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffer. |
| Membrane Dried Out | Ensure the membrane does not dry out at any stage of the blotting process. |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Specificity | Check the datasheet of your primary antibody for validated applications and potential cross-reactivity. Consider using a different, more specific antibody. |
| Secondary Antibody Cross-Reactivity | Ensure your secondary antibody is specific to the species of your primary antibody. |
| Protein Degradation | Add protease inhibitors to your lysis buffer and handle samples quickly on ice. |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane. |
Quantitative Data Summary
The following table summarizes the observed effects of this compound on ITK phosphorylation in Jurkat cells as reported in the literature. This can serve as a guide for designing your experiments.
| This compound Concentration | Observed Effect on ITK Phosphorylation in Jurkat Cells | Reference |
| 100 nM | Significant inhibition | [1] |
| 200 nM | Complete inhibition | [1] |
Experimental Protocols
Protocol 1: Western Blot for ITK Phosphorylation in Jurkat Cells Treated with this compound
This protocol is a synthesized guideline based on common practices for phospho-protein Western blotting and specific information regarding this compound.
Materials:
-
Jurkat cells
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cold PBS
-
Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody against phosphorylated ITK (p-ITK)
-
Primary antibody against total ITK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to the desired density.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 30 minutes to 2 hours).
-
-
Cell Stimulation:
-
Stimulate the cells with activating antibodies (e.g., anti-CD3 and anti-CD28) for a short period (e.g., 2-5 minutes) to induce ITK phosphorylation.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ITK overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a Western blot imaging system.
-
Protocol 2: Stripping and Re-probing the Membrane
Mild Stripping Protocol:
-
After imaging for p-ITK, wash the membrane briefly in TBST.
-
Prepare a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween 20, adjust pH to 2.2, and bring the volume to 1 L with water)[3].
-
Incubate the membrane in the mild stripping buffer for 10-20 minutes at room temperature with agitation[3].
-
Wash the membrane extensively with TBST (3 x 10 minutes).
-
Block the membrane again with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody for total ITK and proceed with the immunoblotting steps as described above.
Harsh Stripping Protocol (if mild stripping is ineffective):
-
Prepare a stripping buffer containing SDS and a reducing agent like β-mercaptoethanol.
-
Incubate the membrane in the harsh stripping buffer for 30 minutes at 50°C with agitation[5].
-
Wash the membrane extensively with TBST (5 x 10 minutes) to remove all traces of the stripping buffer.
-
Proceed with blocking and re-probing as described above.
Visualizations
ITK Signaling Pathway
References
- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. abcam.com [abcam.com]
- 4. bio-rad.com [bio-rad.com]
- 5. 免疫印迹膜剥离和再生检测 [sigmaaldrich.cn]
Validation & Comparative
Validating the Inhibition of ITK by CTA056 in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the cellular inhibition of Interleukin-2-inducible T-cell kinase (ITK) by the novel inhibitor CTA056. ITK is a critical non-receptor tyrosine kinase in the Tec family, playing a pivotal role in T-cell receptor (TCR) signaling and the differentiation of T-helper cells.[1][2][3][4] Its involvement in T-cell malignancies and autoimmune diseases has made it an attractive therapeutic target.[1][2]
This compound is a selective ITK inhibitor that has demonstrated potent anti-proliferative and pro-apoptotic effects in malignant T-cell lines.[5] This guide outlines key experiments and presents data in a comparative format to assess the efficacy and specificity of this compound against other established ITK inhibitors.
Comparative Inhibitor Profiles
To effectively evaluate this compound, its performance should be benchmarked against other known ITK inhibitors. This includes compounds with different mechanisms of action and selectivity profiles.
| Inhibitor | Type | Target(s) | Reported IC50 (ITK) |
| This compound | Reversible | ITK, BTK, ETK | 0.1 µM[6] |
| Ibrutinib | Irreversible (covalent) | BTK, ITK | Potent, irreversible binding[7][8] |
| PRN694 | Irreversible (covalent) | ITK, RLK | 0.3 nM[9] |
| BMS-509744 | ATP-competitive | ITK | 19 nM[10] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11][12][13]
ITK Signaling Pathway and Inhibition
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade and the points of inhibition by small molecules like this compound.
Experimental Validation of ITK Inhibition
A series of cellular assays are required to validate the efficacy and mechanism of action of this compound. The following sections detail the protocols for key experiments.
Experimental Workflow
The diagram below outlines a typical workflow for validating a novel ITK inhibitor in a cellular context.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed T-cell lines (e.g., Jurkat, MOLT-4) in a 96-well plate at a density of 5,000 cells/well and incubate overnight.[5]
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound and control inhibitors (e.g., Ibrutinib, PRN694) for 72 hours.[5]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to untreated controls and determine the IC50 value.
Expected Outcome: this compound is expected to inhibit the growth of ITK-expressing cancer cells like Jurkat and MOLT-4.[5][6]
| Cell Line | This compound IC50 (Growth Inhibition) | Ibrutinib IC50 (Growth Inhibition) | PRN694 IC50 (Growth Inhibition) |
| Jurkat | Data to be determined | Data to be determined | Inhibits proliferation[9] |
| MOLT-4 | Inhibits growth[5][6] | Data to be determined | Data to be determined |
| Primary T-cells | Minimally affected[5] | Inhibits proliferation[7] | Inhibits proliferation[9] |
Western Blot Analysis for Downstream Signaling
This technique is used to detect the phosphorylation status of ITK and its direct downstream target, PLCγ1, providing direct evidence of target engagement and inhibition.
Protocol:
-
Cell Stimulation: Culture Jurkat cells and stimulate with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.[7][14]
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound or control inhibitors for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-ITK (Y180), total ITK, phospho-PLCγ1 (Y783), and a loading control (e.g., GAPDH).[7][15]
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
-
Densitometry: Quantify band intensity to determine the relative levels of protein phosphorylation.
Expected Outcome: this compound should decrease the phosphorylation of ITK and PLCγ1 in a dose-dependent manner.[5] Studies have shown that this compound significantly inhibits ITK autophosphorylation in Jurkat cells at 100 nM and completely inhibits it at 200 nM.[5]
| Target Protein | This compound Effect | Ibrutinib Effect | PRN694 Effect |
| p-ITK | Dose-dependent inhibition[5] | Dose-dependent inhibition[7] | Blocks activation[14] |
| p-PLCγ1 | Dose-dependent inhibition[5] | Blocks activation[14] | Blocks activation[14] |
Calcium Mobilization Assay
ITK activation leads to PLCγ1-mediated generation of IP3, which triggers the release of intracellular calcium (Ca²⁺). This assay measures this downstream event.
Protocol:
-
Cell Loading: Load T-cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Inhibitor Incubation: Incubate the loaded cells with this compound or control inhibitors.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorometer or flow cytometer.
-
TCR Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Fluorescence Monitoring: Record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
Expected Outcome: Effective ITK inhibitors like PRN694 have been shown to block TCR-proximal signaling and calcium flux.[14] this compound is expected to attenuate the TCR-induced calcium flux.
Cytokine Secretion Assay (ELISA)
Inhibition of the ITK pathway should lead to a reduction in the secretion of T-cell effector cytokines, such as Interleukin-2 (IL-2).
Protocol:
-
Cell Culture and Treatment: Culture primary T-cells or Jurkat cells, treat with inhibitors, and stimulate with anti-CD3/anti-CD28.
-
Supernatant Collection: After 24-48 hours, collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-2 according to the manufacturer's instructions.
-
Data Analysis: Quantify the concentration of IL-2 in the supernatant and compare treated samples to controls.
Expected Outcome: this compound treatment has been shown to decrease the secretion of IL-2 and interferon-γ from Jurkat and MOLT-4 cells.[5]
Conclusion
This guide provides a structured approach for the cellular validation of this compound as an ITK inhibitor. By comparing its performance against established inhibitors like Ibrutinib and PRN694 across a range of functional assays, researchers can build a comprehensive profile of this compound's potency, selectivity, and mechanism of action. The presented experimental protocols and comparative data tables offer a framework for rigorous and objective evaluation, essential for advancing novel therapeutic candidates in drug development.
References
- 1. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTA 056 | ITK | Tocris Bioscience [tocris.com]
- 7. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IC50 Calculator | AAT Bioquest [aatbio.com]
- 14. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK - PMC [pmc.ncbi.nlm.nih.gov]
CTA056 vs. Ibrutinib: A Comparative Analysis of ITK Inhibition and T-Cell Modulation
For Immediate Release
This guide provides a detailed, data-driven comparison of two kinase inhibitors, CTA056 and ibrutinib, with a specific focus on their inhibition of Interleukin-2-inducible T-cell kinase (ITK) and their subsequent effects on T-cell function. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Overview of this compound and Ibrutinib
This compound is a novel, selective inhibitor of ITK, developed through the screening of a combinatorial library.[1] It has demonstrated high inhibitory effects on ITK and has been shown to selectively target malignant T-cells with minimal impact on normal T-cells.[1] Its mechanism involves the inhibition of ITK phosphorylation and downstream signaling pathways, leading to apoptosis in malignant T-cell lines and a reduction in the secretion of key cytokines like IL-2 and IFN-γ.[1][2][3]
Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK) that is clinically approved for the treatment of various B-cell malignancies.[4][5] Notably, due to significant homology between BTK and ITK, ibrutinib also functions as an irreversible inhibitor of ITK.[4][5] This dual activity allows ibrutinib to modulate T-cell responses, primarily by inhibiting Th2-polarized CD4 T-cell activation while having less of an effect on Th1 and CD8 T-cells, which express the redundant kinase RLK.[4]
Comparative Data on Kinase Inhibition and Cellular Effects
The following tables summarize the quantitative data on the inhibitory activities and cellular effects of this compound and ibrutinib.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Notes |
| This compound | ITK | 100 | Highest inhibitory effect observed.[3] |
| BTK | 400 | Moderate inhibitory effect.[3] | |
| Ibrutinib | ITK | 2.2 - 4.9 | Potent, irreversible inhibition.[4][6] |
| BTK | ~11 | Primary target; potent, irreversible inhibition. |
Table 2: Effects on T-Cell Function
| Effect | This compound | Ibrutinib |
| Inhibition of ITK Phosphorylation | Yes, demonstrated in Jurkat and MOLT-4 cells.[1][2] | Yes, demonstrated in primary CD4 T-cells and Jurkat cells.[4] |
| Downstream Signaling Inhibition | Inhibits phosphorylation of PLC-γ, Akt, and Erk.[1][2] | Inactivates IκBα, JunB, and NFAT signaling.[4] |
| Cytokine Secretion | Decreased IL-2 and IFN-γ secretion in Jurkat cells.[1][2] | Skews T-cell populations toward a Th1 profile.[4] |
| Effect on Malignant T-Cells | Induces apoptosis in a dose-dependent manner (Jurkat cells).[1] | Has shown limited clinical activity in T-cell lymphoma.[7] |
| Effect on Normal T-Cells | Minimally affected.[1] | Markedly increases CD4+ and CD8+ T-cell numbers in CLL patients.[8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ITK signaling pathway and a general workflow for assessing the effects of these inhibitors on T-cell function.
Detailed Experimental Protocols
In Vitro Kinase Assay
To determine the half-maximal inhibitory concentration (IC50) of the compounds, a common method is a radiometric or fluorescence-based kinase assay.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition of this transfer by the compound is quantified.
-
Protocol Outline:
-
Recombinant ITK enzyme is incubated with a specific substrate peptide and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a kinase reaction buffer.
-
Varying concentrations of the inhibitor (this compound or ibrutinib) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated from the free ATP (e.g., via filtration and washing).
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
T-Cell Proliferation Assay
This assay assesses the impact of the inhibitors on the ability of T-cells to proliferate upon activation.
-
Principle: T-cell proliferation is often measured by the dilution of a fluorescent dye, such as Carboxyfluorescein succinimidyl ester (CFSE), or by the incorporation of a radiolabeled nucleotide, such as ³H-thymidine.
-
Protocol Outline (CFSE Method):
-
Isolated T-cells (e.g., from peripheral blood mononuclear cells - PBMCs) are labeled with CFSE.
-
The labeled cells are cultured in the presence of varying concentrations of this compound or ibrutinib.
-
T-cell activation is induced using anti-CD3 and anti-CD28 antibodies.
-
Cells are incubated for a period sufficient for proliferation to occur (e.g., 3-5 days).
-
The fluorescence intensity of the cells is analyzed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence, allowing for the quantification of proliferation.
-
Cytokine Release Assay
This assay measures the production and secretion of cytokines by T-cells following activation.
-
Principle: The concentration of specific cytokines (e.g., IL-2, IFN-γ) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Protocol Outline (ELISA):
-
T-cells are cultured and treated with the inhibitors and activated as described in the proliferation assay.
-
After a suitable incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
-
The supernatant is added to microplate wells coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, which is converted by the enzyme to produce a measurable color change.
-
The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
-
Western Blot for Phosphorylation Analysis
This technique is used to detect the phosphorylation state of ITK and its downstream signaling proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.
-
Protocol Outline:
-
T-cells are treated with the inhibitor and then stimulated to activate the TCR signaling pathway.
-
The cells are lysed to extract the proteins.
-
Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated target (e.g., phospho-ITK, phospho-PLC-γ1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme.
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the phosphorylated protein.
-
Conclusion
Both this compound and ibrutinib demonstrate inhibitory activity against ITK, a critical kinase in T-cell signaling. This compound appears to be a more selective ITK inhibitor with pronounced effects on malignant T-cells. Ibrutinib, while a potent ITK inhibitor, also targets BTK, leading to a broader range of effects on both B-cell and T-cell populations. The choice between these inhibitors for research or therapeutic development will depend on the desired specificity and the particular T-cell-mediated response being targeted. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other kinase inhibitors.
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes. [vivo.weill.cornell.edu]
- 6. Ibrutinib directly reduces CD8+T cell exhaustion independent of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pilot trial of ibrutinib in patients with relapsed or refractory T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib treatment improves T cell number and function in CLL patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of CTA056 with Tec Family Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of CTA056, a potent inhibitor of Interleukin-2-inducible T-cell kinase (ITK), against other members of the Tec family of kinases. The information presented herein is supported by experimental data from publicly available literature, offering valuable insights for researchers engaged in kinase inhibitor studies and drug discovery.
Introduction to this compound and the Tec Family Kinases
This compound is a small molecule inhibitor originally identified for its potent activity against ITK, a crucial kinase in T-cell signaling pathways.[1][2] The Tec family of non-receptor tyrosine kinases plays a vital role in the signaling cascades of various hematopoietic cells.[3][4] This family comprises five members:
-
ITK (Interleukin-2-inducible T-cell kinase) : Predominantly expressed in T-cells and NK cells, it is a key regulator of T-cell receptor (TCR) signaling.
-
BTK (Bruton's tyrosine kinase) : Essential for B-cell development and activation.
-
TEC (Tyrosine kinase expressed in hepatocellular carcinoma) : The founding member, involved in signaling from a variety of cytokine and antigen receptors.
-
RLK/TXK (Resting lymphocyte kinase/Tyrosine-protein kinase TXK) : Expressed in T-cells and plays a role in T-cell development and differentiation.
-
BMX/ETK (Bone marrow kinase on chromosome X/Epithelial and endothelial tyrosine kinase) : Involved in signaling pathways related to inflammation, angiogenesis, and cell survival.
Due to the structural similarities within the kinase domains of family members, assessing the cross-reactivity of a kinase inhibitor is a critical step in determining its specificity and potential off-target effects. This guide focuses on the selectivity profile of this compound against the Tec family kinases.
Quantitative Assessment of this compound Cross-Reactivity
The inhibitory activity of this compound against Tec family kinases is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the available IC50 values for this compound against members of the Tec family.
| Tec Family Kinase | IC50 (µM) | Relative Potency (compared to ITK) |
| ITK | 0.1 | 1x |
| BTK | 0.4 | 4x less potent |
| ETK (BMX) | 5 | 50x less potent |
| TEC | Data not available | - |
| RLK/TXK | Data not available | - |
Note: IC50 values for TEC and RLK/TXK were not available in the reviewed literature.
The data clearly demonstrates that this compound is most potent against its primary target, ITK. It exhibits a 4-fold lower potency against BTK and a significant 50-fold decrease in potency against ETK (BMX). This indicates a notable selectivity of this compound for ITK within the tested members of the Tec family.
Signaling Pathway and Inhibitor Specificity
The following diagram illustrates the position of the Tec family kinases in a simplified signaling pathway and highlights the differential inhibition by this compound.
Caption: Differential inhibition of Tec family kinases by this compound.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is a standard procedure in drug discovery and involves in vitro kinase assays. Below is a generalized protocol for such an assay, based on commonly used methodologies.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of the activity of a target kinase.
Materials:
-
Recombinant purified Tec family kinases (ITK, BTK, ETK, etc.)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays or non-radiolabeled ATP for fluorescence/luminescence-based assays.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assays; specific antibodies or ADP-Glo™ for non-radiometric assays)
-
Plate reader (if applicable)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor (this compound) in the assay buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions. Also, prepare a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Setup: In each well of the assay plate, add the following components in order:
-
Kinase reaction buffer
-
Inhibitor solution at various concentrations (or vehicle control)
-
Recombinant kinase
-
Kinase-specific substrate
-
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination: Stop the reaction. The method of termination depends on the assay format (e.g., adding a stop solution like EDTA, or spotting the reaction mixture onto phosphocellulose paper).
-
Signal Detection: Quantify the kinase activity.
-
Radiometric Assay: Measure the incorporation of the radiolabeled phosphate into the substrate using a scintillation counter.
-
Non-Radiometric Assays: Measure the product formation (e.g., ADP) or substrate consumption using a plate reader to detect fluorescence, luminescence, or absorbance.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion
The available data indicates that this compound is a selective inhibitor of ITK, with significantly lower potency against other tested Tec family kinases, BTK and ETK. This selectivity is a desirable characteristic for a therapeutic agent, as it may minimize off-target effects. However, the lack of publicly available data on the cross-reactivity of this compound with TEC and RLK/TXK highlights an area for future investigation to build a complete selectivity profile. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies to further elucidate the inhibitory profile of this compound and other kinase inhibitors.
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Predictive Biomarkers for CTA056 and Other Targeted Therapies in T-Cell Malignancies: A Comparative Guide
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for predicting sensitivity to CTA056, a novel Interleukin-2-inducible T-cell kinase (ITK) inhibitor, and other therapeutic alternatives in the treatment of T-cell malignancies. The content is based on preclinical and clinical data to support researchers in patient stratification and drug development.
Introduction: The Role of ITK in T-Cell Malignancies and the Emergence of this compound
Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the T-cell receptor (TCR) signaling pathway, playing a key role in T-cell activation, proliferation, and differentiation.[1][2] Aberrant ITK signaling is implicated in the pathophysiology of various T-cell malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and peripheral T-cell lymphoma (PTCL).[3][4] Consequently, ITK has emerged as a promising therapeutic target.
This compound is a selective ITK inhibitor that has demonstrated the ability to preferentially target and induce apoptosis in malignant T-cells while having minimal effect on normal T-cells.[3][5][6] Its mechanism of action involves binding to the ATP-binding pocket of ITK, which inhibits the phosphorylation of downstream effectors, ultimately disrupting the signaling cascade that promotes tumor cell survival and proliferation.[6][7] The selective expression of ITK in malignant T-cells makes this compound a candidate for targeted cancer therapy.[3]
Mechanism of Action: The ITK Signaling Pathway
This compound functions by inhibiting the ITK signaling cascade. Upon T-cell receptor (TCR) engagement, ITK is activated and subsequently phosphorylates downstream targets, including Phospholipase C-gamma 1 (PLC-γ1). This initiates a cascade involving key survival pathways like Akt and ERK. Inhibition of ITK by this compound blocks these downstream events, leading to decreased cytokine production (e.g., IL-2, IFN-γ) and the induction of apoptosis in malignant T-cells.[6][7]
Comparative Analysis of Predictive Biomarkers
The identification of reliable biomarkers is crucial for stratifying patients who are most likely to respond to targeted therapies. The following table compares potential biomarkers for ITK inhibitors like this compound with those for alternative treatments used in T-cell lymphomas.
| Biomarker Category | Biomarker | Drug Class | Rationale & Performance Data |
| Target Expression | ITK Expression & Phosphorylation | ITK Inhibitors (e.g., this compound) | Malignant T-cells preferentially express ITK.[8] High levels of phosphorylated ITK (active ITK) have been associated with lower complete response rates to standard therapy, suggesting a dependency that could be exploited by ITK inhibitors.[2] |
| CD30 Expression | Antibody-Drug Conjugates (Brentuximab Vedotin) | Required for drug targeting. High expression is predictive of response in subtypes like anaplastic large-cell lymphoma (ALCL) and cutaneous T-cell lymphoma (CTCL). | |
| Genomic Markers | TET2 Mutations | HDAC Inhibitors (e.g., Romidepsin) | In patients with T-follicular helper (TFH) cell phenotype lymphomas, TET2 mutations were significantly associated with improved progression-free and overall survival when treated with epigenetic therapies.[9] |
| DNMT3A Mutations | HDAC Inhibitors (e.g., Romidepsin) | In the same patient cohort, DNMT3A mutations were associated with worse progression-free survival.[9] | |
| Cellular Markers | Absolute Lymphocyte Count (ALC) | ITK Inhibitors (e.g., Soquelitinib) | In a Phase 1/1b trial of soquelitinib, an ALC ≥ 900 cells/µL at baseline was associated with significantly better outcomes: 4 of 8 patients had an objective response vs. 0 of 5 with ALC < 900. Median PFS was 28.1 months vs. 2.1 months, respectively.[10] |
| T-follicular Helper (TFH) Phenotype | HDAC Inhibitors (e.g., Romidepsin, Belinostat) | Patients with a TFH phenotype had a significantly higher overall response rate (ORR) to HDAC inhibitors compared to those with a non-TFH phenotype (56.5% vs. 29.4%).[9] | |
| Downstream Effectors | GATA3 Expression | ITK Inhibitors (e.g., this compound) | The ITK pathway activates the GATA3 transcription factor, which promotes chemotherapy resistance.[11] High baseline GATA3 or its reduction upon treatment could indicate sensitivity to ITK inhibition and restored chemosensitivity. |
Experimental Protocols for Biomarker Assessment
Accurate and reproducible biomarker analysis is fundamental for clinical application. Below are summarized methodologies for key biomarker assessments.
A. Immunohistochemistry (IHC) for Phospho-ITK (pITK) and CD30
-
Objective: To detect protein expression and phosphorylation status in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Methodology:
-
Tissue Preparation: 4-5 µm sections are cut from FFPE tumor blocks.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (e.g., using a citrate buffer, pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for pITK (e.g., anti-pITK Tyr512) or CD30 overnight at 4°C.
-
Secondary Antibody & Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) substrate-chromogen system.
-
Counterstaining & Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: Staining intensity and the percentage of positive tumor cells are scored by a pathologist. A pre-defined cutoff (e.g., >30% of tumor cells with moderate-to-strong staining) determines positivity.
-
B. Next-Generation Sequencing (NGS) for Gene Mutations (TET2, DNMT3A)
-
Objective: To identify somatic mutations in key genes from tumor DNA.
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or peripheral blood.
-
Library Preparation: DNA is fragmented, and adapters are ligated to the fragments. A targeted gene panel covering exons of TET2, DNMT3A, and other relevant genes is used for capture-based enrichment.
-
Sequencing: The enriched library is sequenced on an NGS platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis: Raw sequencing data is aligned to the human reference genome. Variant calling is performed to identify single nucleotide variants (SNVs) and insertions/deletions (indels). Variants are annotated and filtered against databases of known polymorphisms.
-
Reporting: Pathogenic or likely pathogenic mutations are reported.
-
Performance Comparison with Alternative Treatments
The choice of therapy for T-cell lymphomas depends on the specific subtype, prior treatments, and biomarker status. ITK inhibitors like this compound offer a novel targeted approach for a disease with historically poor outcomes with standard chemotherapy.
| Therapy Class | Agent(s) | Indication (T-Cell Lymphoma) | Overall Response Rate (ORR) | Key Predictive Biomarker |
| ITK Inhibitor | Soquelitinib (Phase 1/1b) | Relapsed/Refractory PTCL | 39%[12] | ALC ≥ 900/µL |
| HDAC Inhibitors | Belinostat, Romidepsin | Relapsed/Refractory PTCL | 25-30% | TFH Phenotype, TET2 mutations |
| Antifolate | Pralatrexate | Relapsed/Refractory PTCL | ~29% | None validated |
| Antibody-Drug Conjugate | Brentuximab Vedotin | Relapsed/Refractory CD30+ PTCL (e.g., ALCL) | ~60-85% | CD30 Expression |
| Standard Chemotherapy | CHOP Regimen | First-Line PTCL | 50-70% (but low durable response)[13] | None |
Note: Data is compiled from various clinical trials and may not be from head-to-head comparisons. ORR can vary significantly by lymphoma subtype and line of therapy.
Conclusion and Future Directions
This compound and other ITK inhibitors represent a promising, targeted therapeutic strategy for T-cell malignancies. Early data suggests that biomarkers such as ITK phosphorylation status and absolute lymphocyte count could be effective in identifying patients most likely to benefit, allowing for a more personalized treatment approach. Compared to existing therapies like HDAC inhibitors and standard chemotherapy, ITK inhibitors may offer a more focused mechanism of action for tumors dependent on TCR signaling.
Future research should focus on the clinical validation of these biomarkers in prospective trials of this compound. Furthermore, exploring the combination of ITK inhibitors with other agents, such as chemotherapy or immune checkpoint inhibitors, could leverage mechanistic synergies and overcome resistance, potentially improving outcomes for patients with these challenging diseases.
References
- 1. ITK inhibition for the targeted treatment of CTCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | ASK120067 potently suppresses B-cell or T-cell malignancies in vitro and in vivo by inhibiting BTK and ITK [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corvuspharma.com [corvuspharma.com]
- 9. Moving Towards Biologically Informed Treatment Strategies for T-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corvuspharma.com [corvuspharma.com]
- 11. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 13. cancernetwork.com [cancernetwork.com]
Confirming the On-Target Effects of CTA056 Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Interleukin-2-inducible T-cell kinase (ITK) inhibitor, CTA056, with genetic approaches for target validation. The on-target effects of a therapeutic compound are paramount for its efficacy and safety. Here, we objectively compare the phenotypic outcomes of treating malignant T-cells with this compound to the effects of genetically ablating its target, ITK, using siRNA-mediated knockdown. This comparison, supported by experimental data, offers a framework for validating the mechanism of action of novel kinase inhibitors.
Introduction to this compound and its Target: ITK
This compound is a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases.[1] ITK is a crucial component of the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell activation, proliferation, and differentiation.[2] In malignant T-cells, aberrant ITK signaling can drive oncogenesis and cell survival. This compound was developed to specifically target and inhibit the kinase activity of ITK, thereby blocking downstream signaling cascades and inducing apoptosis in cancerous T-cells.[1]
Genetic Approaches for On-Target Validation
To confirm that the observed effects of a drug are indeed due to its interaction with the intended target, genetic methods are the gold standard. These approaches involve specifically removing or reducing the expression of the target protein and comparing the resulting phenotype to that observed with drug treatment. The two primary methods are:
-
CRISPR-Cas9 Gene Editing: This powerful tool allows for the permanent knockout of the gene encoding the target protein. By creating a null-mutant, researchers can observe the cellular consequences of complete target ablation.
-
RNA interference (RNAi): This method, utilizing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), leads to the degradation of the target protein's messenger RNA (mRNA), resulting in a transient or stable "knockdown" of protein expression.
A high degree of phenotypic similarity between pharmacological inhibition and genetic ablation provides strong evidence for on-target drug activity.
Comparative Analysis: this compound vs. ITK Knockdown
This section compares the reported effects of this compound treatment with those of siRNA-mediated knockdown of ITK in the Jurkat human T-lymphoma cell line, a commonly used model for studying T-cell signaling and leukemia.
Impact on Cell Viability and Proliferation
Both this compound treatment and ITK knockdown result in a significant reduction in the viability and proliferation of Jurkat cells.
| Treatment | Methodology | Endpoint | Result | Reference |
| This compound | MTT Assay | Cell Proliferation | Dose-dependent inhibition of Jurkat cell growth with an IC50 of approximately 0.5 µM after 72 hours. | [1] |
| ITK siRNA | ATP Luminescence Assay | Cell Survival | Significant reduction in cell survival after 72 hours with two different siRNAs targeting ITK. | [3] |
These data demonstrate that both chemical inhibition and genetic knockdown of ITK lead to a similar outcome of decreased Jurkat cell viability, supporting the on-target action of this compound.
Induction of Apoptosis
A key mechanism by which this compound is proposed to exert its anti-leukemic effect is through the induction of apoptosis.
| Treatment | Methodology | Endpoint | Result | Reference |
| This compound | Annexin V/PI Staining | Apoptosis | Dose-dependent increase in apoptosis of Jurkat cells after 24 hours of treatment. | [1] |
| ITK siRNA | Not explicitly measured in the compared study. | - | - | - |
While the direct comparison for apoptosis induction by ITK siRNA in the same study is not available, the profound reduction in cell survival strongly suggests that apoptosis is a likely consequence of ITK knockdown. The data for this compound clearly indicates apoptosis as a primary mechanism of action.
Downstream Signaling Effects
The most direct evidence for on-target engagement comes from examining the phosphorylation status of downstream signaling molecules in the ITK pathway.
| Treatment/Intervention | Methodology | Endpoint | Result | Reference |
| This compound | Western Blot | Phosphorylation of ITK (p-ITK) | Significant inhibition of ITK autophosphorylation in Jurkat cells at concentrations as low as 100 nM. | [1] |
| This compound | Western Blot | Phosphorylation of PLC-γ1 (p-PLC-γ1) | Decreased phosphorylation of PLC-γ1, a direct substrate of ITK, in Jurkat cells. | [1] |
| ITK Knockout/Inhibition | Not explicitly compared with this compound in the same study. | - | - | - |
The inhibition of ITK and PLC-γ1 phosphorylation by this compound provides strong biochemical evidence of its on-target activity.[1] Genetic ablation of ITK would be expected to produce the same downstream signaling blockade.
Comparison with Alternative ITK Inhibitors
Several other small molecule inhibitors targeting ITK have been developed. A comparative overview is presented below.
| Inhibitor | Mechanism | IC50 (ITK) | Key Features |
| This compound | Reversible | ~100 nM | Selective for ITK over other Tec family kinases.[1] |
| PRN694 | Covalent, Irreversible | 0.3 nM | Dual inhibitor of ITK and Resting Lymphocyte Kinase (RLK).[4] |
| BMS-509744 | Reversible, ATP-competitive | 19 nM | Highly selective for ITK.[5] |
| Ibrutinib | Covalent, Irreversible | Potent | Primarily a BTK inhibitor with significant off-target activity against ITK.[6] |
| CPI-818 | Covalent, Irreversible | 2.3 nM | Highly specific for ITK over RLK. |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of ITK
-
gRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting different exons of the ITK gene. Clone into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T) and transduce Jurkat cells.
-
Selection and Clonal Isolation: Select transduced cells using an appropriate antibiotic (e.g., puromycin) and isolate single-cell clones.
-
Knockout Validation: Expand clones and validate ITK knockout at the genomic (sequencing), transcript (qRT-PCR), and protein (Western blot) levels.
-
Phenotypic Analysis: Compare the phenotype of ITK knockout cells with wild-type cells treated with this compound in proliferation, apoptosis, and signaling assays.
siRNA-Mediated Knockdown of ITK
-
siRNA Design and Synthesis: Synthesize at least two independent siRNAs targeting ITK mRNA and a non-targeting control siRNA.
-
Transfection: Transfect Jurkat cells with siRNAs using a suitable transfection reagent (e.g., Lipofectamine).
-
Knockdown Validation: After 48-72 hours, validate ITK knockdown at the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Concurrently with validation, perform cell viability, apoptosis, and signaling assays, comparing the effects of ITK knockdown to this compound treatment.
Visualizing the Pathways and Workflows
Caption: Simplified ITK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming the on-target effects of this compound.
Caption: Logical relationship for validating the on-target effects of this compound.
Conclusion
References
- 1. Molecular Characteristics of this compound, a Novel Interleukin-2-Inducible T-Cell Kinase Inhibitor that Selectively Targets Malignant T Cells and Modulates Oncomirs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ITK Degradation to Block T-cell Receptor Signaling and Overcome Therapeutic Resistance in T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Apoptotic Induction by CTA056 and Other T-Cell Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic induction mechanisms of CTA056, an Interleukin-2-inducible T-cell kinase (ITK) inhibitor, and other prominent T-cell targeting agents. The information presented herein is intended to support research and development efforts in the field of T-cell targeted therapies.
Comparison of Apoptotic Induction by T-Cell Targeting Agents
The following table summarizes the key characteristics of apoptotic induction for this compound and a selection of other T-cell targeting agents. It is important to note that direct comparative studies for this compound are limited; therefore, data for other ITK inhibitors, such as BMS-509744, are included as a proxy to infer the potential mechanism of this compound.
| Agent Class | Specific Agent(s) | Target Cells | Apoptotic Mechanism | Key Molecular Events | Quantitative Observations |
| ITK Inhibitor | This compound (inferred from BMS-509744) | Malignant T-cells | Intrinsic and Extrinsic Pathways | Inhibition of ITK, modulation of Bcl-2 family proteins (Mcl-1, Bcl-xL, Bcl-2, Bak), activation of Caspase-3 and PARP cleavage.[1] | BMS-509744 (3-8 µM) induced up to 47.9% apoptosis in H9 T-cell lymphoma cells after 24 hours.[1] |
| Src Family Kinase Inhibitor | Dasatinib | T-cells (primarily inhibits activation) | Primarily cytostatic, limited direct apoptosis induction | Inhibition of TCR-mediated signal transduction.[2] | No significant increase in apoptosis in peripheral blood mononuclear cells at 10 nM.[2] A slight increase (4-6%) in cell death was observed via SYTOX Green staining.[2] |
| Calcineurin Inhibitor | Cyclosporin A | Resting T-cells | Intrinsic Pathway | Caspase-dependent and Bcl-2-inhibitable.[3] | Markedly induces apoptosis in Jurkat and peripheral CD4+ T-cells at the G0 phase of the cell cycle.[3] |
| Calcineurin Inhibitor | FK506 (Tacrolimus) | Activated T-cells | Intrinsic Pathway | Down-regulation of Bcl-xL expression.[4] May also involve suppression of Bcl-2 and increased Bak expression.[5] | Markedly enhances apoptosis of antigen-stimulated peripheral T-cells.[4] |
| CAR-T Cell Therapy | CD19 CAR-T cells | CD19+ Target Tumor Cells | Extrinsic & Intrinsic Pathways | Release of perforin and granzymes, Fas/FasL and TRAIL-mediated killing. | Highly efficient killing of target cells, with various assays to quantify cytotoxicity.[6][7] |
| Bispecific T-cell Engager (BiTE) | Blinatumomab | CD19+ Target Tumor Cells | Extrinsic Pathway | T-cell mediated cytotoxicity through release of perforin and granzymes, leading to caspase activation in target cells.[8][9] | Increased apoptosis of chronic lymphocytic leukemia (CLL) cells from a baseline of 45% to an average of 75%.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is a standard method for quantifying apoptosis.
-
Cell Preparation:
-
Culture T-cell lines (e.g., Jurkat, Hut-78, H9) or primary T-cells in appropriate media.
-
Seed 2 x 10^5 cells per well in a multi-well plate.
-
Treat cells with varying concentrations of the T-cell targeting agent (e.g., BMS-509744 at 3 µM, 5 µM, 8 µM) for the desired time (e.g., 24 or 48 hours).[1] Include an untreated control.
-
-
Staining:
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gating:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of changes in protein expression levels involved in apoptosis.
-
Cell Lysis:
-
Treat cells as described in the apoptosis assay protocol.
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Mcl-1, Bcl-xL, Bcl-2, Bak, GAPDH as a loading control) overnight at 4°C.[1]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities relative to the loading control.
-
CAR-T Cell-Mediated Cytotoxicity Assay (Luciferase-Based)
This protocol measures the killing of target tumor cells by CAR-T cells.[13]
-
Target Cell Preparation:
-
Transduce target tumor cells (e.g., Nalm-6, a B-cell precursor leukemia cell line) with a luciferase reporter gene.[13]
-
Seed the luciferase-expressing target cells in a white-walled 96-well plate.
-
-
Co-culture:
-
Add CAR-T cells to the wells containing target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include control wells with target cells only (for maximum signal) and target cells with non-transduced T-cells.
-
Incubate the co-culture for a specified time (e.g., 4, 24, 48 hours).
-
-
Luminescence Measurement:
-
Add a luciferase substrate to each well.
-
Measure the bioluminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 * (1 - (Signal from E:T co-culture / Signal from target cells only))
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Apoptotic signaling pathway of an ITK inhibitor like this compound.
Caption: Workflow for quantifying apoptosis using flow cytometry.
Caption: Workflow for CAR-T cell cytotoxicity assay using a luciferase reporter.
References
- 1. researchgate.net [researchgate.net]
- 2. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle- and activation-dependent regulation of cyclosporin A-induced T cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FK506 markedly enhances apoptosis of antigen-stimulated peripheral T cells by down-regulation of Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of FK506 on transforming growth factor beta signaling and apoptosis in chronic lymphocytic leukemia B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Profile of blinatumomab and its potential in the treatment of relapsed/refractory acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacology of blinatumomab: state of the art on pharmacodynamics, pharmacokinetics, adverse drug reactions and evaluation in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blinatumomab induces autologous T-cell killing of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative analysis of assays to measure CAR T cell–mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
CTA056: A Targeted Approach to T-Cell Malignancies with High Selectivity
A novel Interleukin-2-inducible T-cell kinase (Itk) inhibitor, CTA056, demonstrates significant promise in the selective targeting of malignant T-cells, offering a potential new therapeutic avenue for T-cell leukemia and lymphoma. Preclinical studies have highlighted its ability to induce apoptosis in cancerous T-cells while having a minimal impact on their healthy counterparts. This high degree of selectivity is attributed to the differential expression and activation of Itk in malignant T-cells.
This compound exerts its effects by inhibiting the phosphorylation of Itk and its downstream signaling pathways, including PLC-γ, Akt, and ERK. This disruption of key cellular signaling cascades leads to a reduction in the secretion of crucial cytokines like interleukin-2 (IL-2) and interferon-γ (IFN-γ), ultimately triggering programmed cell death (apoptosis) in malignant T-cells.[1] The in vitro efficacy of this compound in selectively killing cancerous T-cells has been further substantiated in xenograft models.[1]
Comparative Efficacy: this compound vs. Alternatives
The selectivity of this compound for malignant T-cells presents a significant advantage over conventional treatment modalities for T-cell malignancies, which often involve broad-spectrum cytotoxic agents. Standard chemotherapy regimens, such as CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone), while effective in killing cancer cells, are also associated with significant toxicity to healthy, rapidly dividing cells, leading to a range of side effects. Immunotherapies and stem cell transplantation are other treatment options, each with its own set of limitations and potential complications.
The targeted nature of this compound, focusing on a kinase predominantly active in T-cells and overactive in malignant T-cells, suggests a more favorable safety profile. The following table provides a comparative overview of this compound and current standard treatments for T-cell malignancies.
| Feature | This compound | Standard Chemotherapy (e.g., CHOP) |
| Mechanism of Action | Selective inhibitor of Itk, inducing apoptosis in malignant T-cells.[1] | Non-specifically targets and kills rapidly dividing cells. |
| Selectivity | High selectivity for malignant T-cells over normal T-cells.[1] | Low selectivity, affecting both cancerous and healthy cells. |
| Primary Targets | Acute Lymphoblastic T-cell Leukemia, Cutaneous T-cell Lymphoma.[1] | Broad range of T-cell and other hematological malignancies. |
| Reported Side Effects | Data from preclinical studies; clinical side effect profile not yet established. | Nausea, vomiting, hair loss, myelosuppression, cardiotoxicity. |
Quantitative Analysis of this compound Selectivity
The selectivity of this compound is underscored by its differential inhibitory activity against Itk compared to other kinases and its potent growth-inhibitory effects on malignant T-cell lines.
| Parameter | Value |
| IC50 for Itk | ~100 nM[2] |
| IC50 for Btk | ~400 nM[2] |
| IC50 for Etk | ~5 µM |
| Growth Inhibition of Jurkat cells (T-ALL) | Significant at 2 µM |
| Growth Inhibition of MOLT-4 cells (T-ALL) | Significant at 2 µM |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and a typical experimental workflow for assessing its selectivity are illustrated in the diagrams below.
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel ITK Inhibitors: CTA056, PRN694, and BMS-509744
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2-inducible T-cell kinase (ITK) has emerged as a critical therapeutic target for a range of immunological and oncological diseases. As a key signaling node downstream of the T-cell receptor (TCR), its inhibition offers a promising strategy to modulate T-cell activity. This guide provides an objective, data-driven comparison of three novel ITK inhibitors: CTA056, PRN694, and BMS-509744, focusing on their biochemical potency, cellular activity, and preclinical in vivo efficacy.
At a Glance: Comparative Analysis of ITK Inhibitors
The following tables summarize the key quantitative data for this compound, PRN694, and BMS-509744, offering a clear comparison of their performance characteristics.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target(s) | IC50 (ITK) | Selectivity Profile (IC50) | Mechanism of Action |
| This compound | ITK | 0.1 µM[1] | BTK (0.4 µM), ETK (5 µM)[1] | Not explicitly stated, likely ATP-competitive |
| PRN694 | ITK, RLK | 0.3 nM[2] | RLK (1.4 nM), TEC (3.3 nM), BTK (17 nM), BMX (17 nM), BLK (125 nM), JAK3 (30 nM) | Covalent |
| BMS-509744 | ITK | 19 nM[3][4] | >200-fold selective over other Tec family kinases | ATP-competitive |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line(s) | Key Cellular Effects |
| This compound | Jurkat, MOLT-4 | - Inhibits growth of malignant T-cells. - Induces apoptosis. - Inhibits phosphorylation of ITK, PLC-γ, Akt, and ERK.[5] - Decreases IL-2 and IFN-γ secretion. |
| PRN694 | Jurkat, Primary T-cells | - Inhibits T-cell proliferation.[6] - Blocks activation of NFAT1, JunB, pIκBα, and pERK. - Prevents pro-inflammatory cytokine release.[2] |
| BMS-509744 | Jurkat, Primary T-cells | - Inhibits T-cell proliferation. - Reduces PLCγ1 phosphorylation and calcium mobilization. - Decreases IL-2 secretion.[4] |
Table 3: In Vivo Efficacy in Preclinical Models
| Inhibitor | Animal Model | Disease Indication | Key Outcomes |
| This compound | MOLT-4 Xenograft | T-cell Leukemia | Inhibits tumor growth.[1] |
| PRN694 | Delayed-Type Hypersensitivity | Inflammation | Reduces inflammatory response.[6] |
| T-cell Adoptive Transfer Colitis | Autoimmunity | Markedly reduces disease progression.[7] | |
| BMS-509744 | Ovalbumin-Induced Allergy/Asthma | Allergy/Asthma | Significantly diminishes lung inflammation.[4] |
Visualizing the Mechanism: ITK Signaling Pathway
To understand the context of these inhibitors' actions, it is crucial to visualize the ITK signaling pathway.
Caption: Simplified ITK signaling pathway in T-cell activation.
Experimental Methodologies
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of novel inhibitors. Below are methodologies for key assays cited in this comparison.
In Vitro ITK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against ITK enzymatic activity.
Protocol:
-
Recombinant human ITK enzyme is incubated with the test inhibitor at various concentrations in a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
A peptide substrate, such as Myelin Basic Protein (MBP) at 1 mg/ml, is added to the reaction mixture.[8]
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 15 minutes) at 30°C and is then stopped by spotting the mixture onto P81 phosphocellulose paper.[9]
-
The P81 paper is washed with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]
-
The amount of incorporated radioactivity, corresponding to kinase activity, is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
T-Cell Proliferation Assay (CFSE-Based)
Objective: To assess the effect of an ITK inhibitor on T-cell proliferation following stimulation.
Protocol:
-
Isolate primary T-cells or use a T-cell line (e.g., Jurkat).
-
Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 0.5-5 µM.[10] CFSE covalently labels intracellular proteins and is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each generation.
-
Culture the CFSE-labeled cells in the presence of various concentrations of the ITK inhibitor or vehicle control.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce proliferation.[6]
-
After a defined incubation period (e.g., 4 days), harvest the cells.
-
Analyze the CFSE fluorescence intensity of the cells by flow cytometry.
-
The percentage of proliferating cells and the number of cell divisions can be determined by analyzing the histogram of CFSE fluorescence.
References
- 1. CTA 056 | ITK | Tocris Bioscience [tocris.com]
- 2. Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. mucosalimmunology.ch [mucosalimmunology.ch]
Validating the Downstream Signaling Effects of CTA056 with Phospho-proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to validate the downstream signaling effects of CTA056, a novel inhibitor of Interleukin-2-inducible T-cell kinase (Itk), using phospho-proteomics. This compound selectively targets malignant T-cells, making it a promising therapeutic agent for T-cell leukemia and lymphoma.[1] Understanding its precise mechanism of action through the systematic analysis of cellular phosphorylation events is critical for its clinical development and for identifying potential biomarkers.
Introduction to this compound
This compound is a selective inhibitor of Itk, a member of the Bruton's tyrosine kinase (Btk) family of tyrosine kinases.[1][2] Itk is a key component of the T-cell receptor (TCR) signaling pathway, and its aberrant activation is implicated in various T-cell malignancies. This compound exerts its therapeutic effect by inhibiting the phosphorylation of Itk and its downstream signaling effectors, which ultimately leads to apoptosis in malignant T-cells.[1]
The Itk Signaling Pathway and the Impact of this compound
Upon T-cell receptor (TCR) activation, a series of phosphorylation events are initiated, leading to the activation of downstream signaling cascades that control T-cell proliferation, differentiation, and cytokine production. Itk plays a crucial role in this process. This compound, by inhibiting Itk, is expected to downregulate the phosphorylation of key proteins in this pathway. A simplified diagram of the Itk signaling pathway and the inhibitory action of this compound is presented below.
Phospho-proteomic Analysis of this compound Action
To quantitatively assess the downstream effects of this compound, a phospho-proteomics workflow using mass spectrometry is employed. This allows for the global and unbiased identification and quantification of phosphorylation changes across the proteome of treated cells.
A typical experimental workflow for the phospho-proteomic analysis of this compound's effects is outlined below.
References
comparative analysis of the safety profile of CTA056 and other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of CTA056, an investigational Interleukin-2 inducible T-cell kinase (ITK) inhibitor, with other selected kinase inhibitors. Due to the limited publicly available preclinical and clinical safety data for this compound, this comparison leverages data from other ITK inhibitors and Bruton's tyrosine kinase (BTK) inhibitors with ITK off-target effects to provide a broader context for researchers.
Executive Summary
This compound is a selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a key enzyme in T-cell signaling. While specific safety data for this compound remains largely undisclosed, this guide compiles available information on related ITK inhibitors, namely PRN694 and BMS-509744, and contrasts it with the extensive clinical safety profile of ibrutinib, a BTK inhibitor with known off-target effects on ITK. This comparative approach aims to offer insights into the potential safety landscape of ITK-targeted therapies.
Data Presentation: Comparative Safety and Tolerability
The following tables summarize the available, albeit limited, preclinical and clinical safety data for the selected kinase inhibitors. It is crucial to note that direct head-to-head comparative safety studies are not available, and the data presented is compiled from various sources.
Table 1: Preclinical In Vivo Data for Selected ITK Inhibitors
| Compound | Animal Model | Dose | Route of Administration | Observed Effects/Toxicity |
| PRN694 | Mouse (Colitis Model) | 40 mg/kg | Oral | No apparent toxicity reported in the study.[1] |
| PRN694 | Mouse (Psoriasis Model) | Not specified | Not specified | Reduced psoriasis-like phenotype severity. No toxicity mentioned.[2] |
| BMS-509744 | Mouse (Allergy/Asthma Model) | 25 mg/kg | Subcutaneous | Diminished lung inflammation. No toxicity mentioned.[3] |
| BMS-509744 | Mouse (T-cell Activation Model) | 50 mg/kg | Not specified | Suppressed IL-2 production. No toxicity mentioned.[3] |
Table 2: Clinical Adverse Events of Ibrutinib (BTK Inhibitor with ITK Off-Target Effects)
| Adverse Event Category | Common Adverse Events (≥20% of patients) |
| Hematologic | Neutropenia, Thrombocytopenia, Anemia |
| Non-Hematologic | Diarrhea, Nausea, Fatigue, Musculoskeletal pain, Rash, Upper respiratory tract infection, Bruising |
| Cardiovascular | Atrial fibrillation, Hypertension |
| Other | Hemorrhage, Second primary malignancies |
Note: This table represents a summary of common adverse events associated with ibrutinib from clinical trials and post-marketing surveillance. The frequency and severity of these events can vary based on the patient population and treatment setting.
Experimental Protocols
Detailed experimental protocols for toxicology studies of this compound are not publicly available. However, based on the referenced literature for other ITK inhibitors, the following methodologies for key in vivo experiments are described.
Delayed-Type Hypersensitivity (DTH) Mouse Model (as used for PRN694)
This model assesses cell-mediated immunity.
-
Sensitization: Mice are initially sensitized by applying a hapten (e.g., oxazolone or dinitrofluorobenzene) to a shaved area of their skin.[4][5][6][7][8][9]
-
Treatment: The kinase inhibitor or vehicle is administered to the mice, typically starting before or at the time of challenge.
-
Challenge: Several days after sensitization, a lower concentration of the same hapten is applied to the ear.[4][5][6][7][8][9]
-
Evaluation: Ear swelling is measured at 24-48 hours post-challenge as an indicator of the DTH response.[4][5][6][7][8][9]
Ovalbumin-Induced Allergic Asthma Mouse Model (as used for BMS-509744)
This model is used to evaluate the efficacy of anti-inflammatory compounds in an allergic airway disease context.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide.[10]
-
Treatment: The kinase inhibitor or vehicle is administered prior to the allergen challenge.
-
Challenge: Mice are challenged with aerosolized OVA to induce an allergic airway response.[10]
-
Evaluation: Readouts include measurement of airway hyperresponsiveness, analysis of bronchoalveolar lavage (BAL) fluid for inflammatory cell counts (e.g., eosinophils), and cytokine levels in the BAL fluid and lung tissue.[10]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the ITK signaling pathway and the mechanism of action of ITK inhibitors.
Caption: Simplified ITK Signaling Pathway in T-cells.
Caption: Experimental Workflows for In Vivo Safety/Efficacy Models.
Caption: Logical Relationship of Available Safety Data.
Conclusion
In contrast, the extensive clinical data for ibrutinib, a BTK inhibitor that also targets ITK, highlights potential on- and off-target toxicities that can arise from inhibiting these pathways in humans. The adverse event profile of ibrutinib provides a valuable, albeit indirect, reference for the types of safety concerns that may need to be monitored for selective ITK inhibitors as they progress through clinical development.
Further preclinical toxicology studies and early-phase clinical trials for this compound are necessary to establish its safety profile and to allow for a more direct and meaningful comparison with other kinase inhibitors. Researchers and drug development professionals should proceed with the understanding that the safety profile of selective ITK inhibitors is still an emerging area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hooke - Protocols - Immunization of Mice to Induce DTH Response [hookelabs.com]
- 7. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. static.igem.org [static.igem.org]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Experimental Allergen Immunotherapy: Subcutaneous and Sublingual Desensitization in Mouse Models of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Therapeutic Window of CTA056 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical performance of CTA056, a novel Interleukin-2-inducible T-cell kinase (ITK) inhibitor, with other alternative ITK inhibitors. The data presented herein is intended to facilitate an objective assessment of this compound's therapeutic potential in T-cell malignancies.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of ITK, a key enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Dysregulation of ITK signaling is implicated in the pathogenesis of various T-cell malignancies, making it a promising therapeutic target. This compound has demonstrated selective cytotoxicity against malignant T-cells, including acute lymphoblastic T-cell leukemia and cutaneous T-cell lymphoma, while having minimal effect on normal T-cells.[2] This guide focuses on establishing the therapeutic window of this compound by examining its efficacy in preclinical tumor models and its toxicological profile.
Comparative Efficacy of ITK Inhibitors
The following table summarizes the in vitro potency of this compound and other selected ITK inhibitors against their target kinase. This data is crucial for understanding the relative potency and potential for off-target effects.
| Compound | Target Kinase | IC50 (nM) | Cell Line(s) | Reference |
| This compound | ITK | 100 | Jurkat, MOLT-4 | [1] |
| Ibrutinib | ITK | - | Jurkat | [1] |
| CPI-818 | ITK | 2.3 | - | |
| CPI-893 | ITK/RLK | 0.36 (ITK), 0.4 (RLK) | - |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. A lower IC50 indicates greater potency. Data for Ibrutinib's direct IC50 on ITK was not specified in the provided context.
Preclinical Efficacy of this compound in a MOLT-4 Xenograft Model
While the seminal study by Guo et al. (2012) confirms that the in vitro cytotoxic effect of this compound on malignant T-cells was validated in a xenograft model, specific quantitative data on dose-dependent tumor growth inhibition was not available in the public domain at the time of this review.[2] Further investigation into the supplementary materials or subsequent publications is required to populate the following table.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Survival Benefit |
| Vehicle Control | - | - | 0 | - |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Alternative ITK Inhibitor | Data not available | Data not available | Data not available | Data not available |
Preclinical Toxicology of this compound
A critical component of establishing the therapeutic window is the determination of the maximum tolerated dose (MTD). This is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity. At present, publicly available data on the MTD or other toxicological endpoints (e.g., LD50) for this compound in preclinical models is not available.
| Species | Route of Administration | MTD (mg/kg) | Observed Toxicities |
| Mouse | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are the generalized protocols for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound and other compounds on ITK is determined using a kinase activity assay. A purified recombinant ITK enzyme is incubated with a specific peptide substrate and radio-labeled ATP ([γ-³³P]ATP) in the presence of varying concentrations of the inhibitor. The amount of radioactive phosphate incorporated into the substrate is then measured, typically by scintillation counting, to determine the extent of kinase inhibition. The IC50 value is calculated from the dose-response curve.
MOLT-4 Xenograft Mouse Model for Efficacy Studies
-
Cell Culture: Human T-cell acute lymphoblastic leukemia MOLT-4 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of MOLT-4 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound or a vehicle control is administered according to a specified dosing schedule (e.g., daily oral gavage).
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include overall survival and body weight monitoring.
-
Data Analysis: Tumor volumes are plotted over time, and the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Healthy mice of a specific strain are used.
-
Dose Escalation: Animals are divided into groups and administered escalating doses of this compound.
-
Observation: Mice are closely monitored for a defined period for signs of toxicity, including changes in body weight, food and water consumption, clinical signs of distress, and mortality.
-
Endpoint: The MTD is determined as the highest dose that does not cause significant toxicity or mortality.
Visualizing Key Pathways and Workflows
ITK Signaling Pathway
The following diagram illustrates the central role of ITK in the T-cell receptor signaling cascade, which is the target of this compound.
References
Independent Validation of CTA056 Research Findings: A Comparative Guide
For researchers, scientists, and drug development professionals, the independent validation of published research is a critical component of the scientific process, ensuring the reliability and reproducibility of experimental findings. This guide provides a comprehensive overview of the published research on CTA056, an Interleukin-2-inducible T-cell kinase (ITK) inhibitor, and compares its reported performance with other ITK inhibitors. While direct independent validation studies for this compound were not identified in the public domain, this guide offers a comparative analysis based on available data to aid in the critical evaluation of this compound.
This compound: Summary of Published Findings
This compound is a novel, selective ITK inhibitor identified through the screening of a combinatorial solution phase library.[1] The initial characterization of this compound was detailed in a 2012 publication by Guo et al. in Molecular Pharmacology. This study remains the primary source of information on the compound's activity and mechanism of action.
Key Findings from Guo et al., 2012:
-
Selective Kinase Inhibition: this compound demonstrates potent inhibition of ITK with an IC50 of approximately 100 nM. It exhibits selectivity for ITK over other Tec family kinases, with an IC50 of around 400 nM for Bruton's tyrosine kinase (Btk) and approximately 5 µM for endothelial and epithelial tyrosine kinase (Etk).[1]
-
Cellular Activity: In malignant T-cell lines such as Jurkat and MOLT-4, this compound was shown to inhibit the phosphorylation of ITK and its downstream signaling effectors, including PLC-γ, Akt, and ERK. This inhibition of signaling pathways ultimately leads to apoptosis (programmed cell death) in these cancer cells.[1]
-
In Vivo Efficacy: The anti-tumor activity of this compound was demonstrated in a MOLT-4 xenograft mouse model, where intratumoral injections of the compound prevented tumor growth.[1]
Comparative Analysis with Other ITK Inhibitors
In the absence of direct validation studies for this compound, a comparative analysis with other well-characterized ITK inhibitors can provide valuable context for its potential therapeutic utility. The following table summarizes the reported inhibitory concentrations (IC50) of this compound and other selected ITK inhibitors.
| Inhibitor | ITK IC50 (nM) | Btk IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |
| This compound | ~100 | ~400 | Not Reported | [1] |
| Ibrutinib | 10.6 | 0.5 | Not Reported | [2] |
| BMS-509744 | 19 | >10,000 | 52 (Calcium Mobilization) | [3][4][5] |
| ONO-7790500 | Not Reported | Not Reported | Not Reported | [6] |
| PF-06465469 | Not Reported | Not Reported | Not Reported | [6] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions and assay formats.
Ibrutinib , a well-established Btk inhibitor, also demonstrates potent inhibition of ITK.[2] This dual activity may contribute to its clinical efficacy but also to some of its observed side effects. In contrast, BMS-509744 is reported to be a highly selective ITK inhibitor with significantly less activity against Btk.[3][5] A side-by-side comparison of four ITK inhibitors, including BMS-509744 and ibrutinib, highlighted differences in their effects on downstream signaling pathways, with BMS-509744 showing more specific ITK inhibition.[6]
Experimental Protocols
The following are summaries of the key experimental methodologies described in the primary research publication on this compound by Guo et al., 2012.
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of this compound against ITK and other kinases.
-
Method: Recombinant ITK enzyme was incubated with a substrate peptide and radiolabeled ATP in the presence of varying concentrations of this compound. The incorporation of the radiolabel into the substrate was measured to determine the extent of kinase inhibition and calculate the IC50 value.
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of this compound on the viability of malignant T-cell lines.
-
Method: Jurkat or MOLT-4 cells were cultured in the presence of different concentrations of this compound for a specified period. The metabolic activity of the cells, which correlates with cell viability, was then measured using the MTT colorimetric assay.
Western Blot Analysis
-
Objective: To analyze the phosphorylation status of ITK and its downstream signaling proteins.
-
Method: T-cells were treated with this compound and then lysed. The cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize the phosphorylated forms of ITK, PLC-γ, Akt, and ERK.
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Method: Immunodeficient mice were subcutaneously injected with MOLT-4 human T-cell leukemia cells. Once tumors were established, the mice were treated with intratumoral injections of this compound or a vehicle control. Tumor volume was measured regularly to assess the effect of the treatment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for its in vitro evaluation.
References
- 1. Molecular characteristics of this compound, a novel interleukin-2-inducible T-cell kinase inhibitor that selectively targets malignant T cells and modulates oncomirs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of interleukin-2-inducible kinase (ITK) inhibitors and potential for combination therapies for T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CTA Medium (CTA056)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper handling and disposal of CTA Medium, also known as Cystine Tryptic Agar. Adherence to these procedures is critical for maintaining laboratory safety, preventing contamination, and ensuring regulatory compliance. For the purposes of this guide, "CTA056" will be used to refer to CTA Medium.
Composition and Safety Data
CTA Medium is a semi-solid growth medium used for the cultivation and identification of fastidious microorganisms. Its composition provides essential nutrients for bacterial growth.[1][2][3][4] While generally not considered a hazardous substance in its un-inoculated state, it is crucial to treat any used, inoculated media as potentially infectious biohazardous waste.[1][2][5]
Table 1: Composition of CTA Medium [1][2][6]
| Component | Concentration (g/L) | Purpose |
| Pancreatic Digest of Casein | 20.0 | Provides essential nutrients |
| L-Cystine | 0.5 | Provides essential nutrients |
| Sodium Chloride | 5.0 | Source of essential ions |
| Sodium Sulfite | 0.5 | Source of essential ions |
| Phenol Red | 0.017 | pH indicator |
| Agar | 3.5 | Solidifying agent for motility detection |
| Final pH | 7.3 ± 0.2 at 25°C |
Note: Carbohydrates may be added at a 1% concentration for fermentation studies.[2]
Table 2: Physical and Chemical Properties [5]
| Property | Description |
| Physical State | Solid Gel |
| Color | Pink to Red-Pink |
| Odor | None |
| Solubility | Soluble in water |
Experimental Protocol: Carbohydrate Fermentation Assay
This protocol outlines the use of CTA Medium for determining the carbohydrate fermentation capabilities of fastidious organisms.
1. Preparation of CTA Medium: a. Suspend 29.5g of dehydrated CTA Medium powder in 1 liter of deionized water.[1] b. If desired, add the specific carbohydrate to be tested at a concentration of 1% (10g/L).[2] c. Heat the mixture with frequent agitation and boil for one minute to ensure complete dissolution.[1] d. Dispense the medium into test tubes. e. Sterilize the tubes by autoclaving at 121°C for 15 minutes.[6] f. Allow the tubes to cool in an upright position.
2. Inoculation: a. Using a sterile inoculating needle, pick an isolated colony from a fresh (18-24 hour) culture. b. Stab the CTA Medium in the center to a depth of about one-quarter to one-half inch from the bottom of the tube.[2] c. For motility testing, observe for growth extending from the stab line.[2]
3. Incubation: a. Loosen the caps of the tubes to allow for aerobic incubation.[2] b. Incubate at 35°C for 24-48 hours.[2]
4. Interpretation of Results: a. Positive Fermentation: A color change from red-pink to yellow indicates acid production from carbohydrate fermentation.[2] b. Negative Fermentation: The medium remains red-pink or turns a deeper red.[2] c. Motility: Turbidity or cloudiness extending from the line of inoculation indicates a motile organism. Growth only along the stab line indicates a non-motile organism.[2]
Disposal Procedures for CTA Medium
Proper disposal of CTA Medium is essential to prevent the release of potentially pathogenic organisms into the environment. All used media must be treated as biohazardous waste.
Unused CTA Medium: While un-inoculated CTA medium is not considered hazardous, it is good laboratory practice to sterilize any expired or unwanted prepared medium before disposal. Follow the same procedure as for used media.
Used (Inoculated) CTA Medium: All cultures, stocks, and other regulated wastes are to be decontaminated before disposal. The primary method for sterilization is autoclaving.
Step-by-Step Disposal Protocol:
-
Collection: Place used CTA Medium tubes and plates into designated biohazard waste containers. These containers should be leak-proof and clearly labeled.
-
Sterilization: Autoclave the biohazard waste at 121°C and 15 psi for a minimum of 30 minutes. The exact time may need to be validated depending on the load size and autoclave model.[7]
-
Disposal:
-
Liquids: After autoclaving, the sterilized liquid medium can be drained into the sanitary sewer with running water.[7]
-
Solids (Tubes/Plates): Once sterilized and cooled, the containers can be disposed of in the regular solid waste, unless institutional policy dictates otherwise.[5] Empty tubes can be washed and reused.[7]
-
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including laboratory coats, gloves, and eye protection, when handling inoculated CTA Medium.
-
Handle all inoculated media as potentially infectious.[1]
-
Do not dispose of untreated microbial cultures down the sink.
-
Ensure that the autoclave is functioning correctly and regularly validated.
Workflow and Logical Relationships
The following diagrams illustrate the experimental and disposal workflows for CTA Medium.
References
Personal protective equipment for handling CTA056
Essential Safety and Handling of CTA056
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, use, and disposal of this compound (CAS Number: 1265822-30-7). This compound is an ITK (IL-2-inducible T-cell kinase) inhibitor used in research, particularly in studies related to autoimmune disorders and T-cell leukemia and lymphoma.[1][2][3] As a novel research compound, it is imperative to handle this compound with a high degree of caution, assuming it to be hazardous in the absence of comprehensive safety data.[4]
Pre-Handling Risk Assessment
Before any manipulation of this compound, a thorough risk assessment is mandatory. This initial step is critical for ensuring the safety of all laboratory personnel and the integrity of the research.
-
Obtain and Review the Safety Data Sheet (SDS): The SDS is the primary source of detailed safety information. A specific SDS for this compound can be found from the supplier.[5]
-
Understand the Hazards: Based on its intended use as a kinase inhibitor that induces apoptosis, assume this compound is biologically active and potentially cytotoxic.[2] All novel compounds with unknown toxicological profiles should be treated as hazardous.[4][6]
-
Designate a Controlled Area: All work involving this compound, especially in its powdered form, must be conducted in a designated and clearly marked area, such as a certified chemical fume hood, to contain any potential contamination.[7]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure. The following table summarizes the recommended PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment |
| Handling Solid this compound (Weighing, Aliquoting) | Primary: - Gloves: Double-gloving with nitrile or neoprene gloves is recommended to prevent skin contact.[8]- Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect from airborne particles.[8]- Body Protection: A fully fastened laboratory coat is required.[8]- Respiratory Protection: All manipulations of powdered this compound must be performed within a powder-containment balance enclosure or a chemical fume hood to prevent inhalation.[7][8] |
| Handling this compound in Solution (Solution Preparation, Cell Culture) | Primary: - Gloves: Nitrile or neoprene gloves.[7]- Eye Protection: Safety glasses with side shields or chemical safety goggles.[7]- Body Protection: A fully fastened laboratory coat.[7] |
| Emergency Response (Spills, Accidental Exposure) | Primary: - Gloves: Chemical-resistant outer and inner gloves.[9][10]- Eye Protection: Full-face shield over chemical safety goggles.[11]- Body Protection: Chemical-resistant clothing or coveralls.[9]- Respiratory Protection: Full-face, air-purifying respirator (or SCBA for large spills).[9] |
Experimental Protocols: Step-by-Step Guidance
3.1. Weighing and Aliquoting Solid this compound
-
Preparation: Don all required PPE for handling solid compounds. Ensure the designated chemical fume hood or powder-containment enclosure is certified and functioning correctly.
-
Containment: Perform all manipulations on a disposable, plastic-backed absorbent pad to contain any minor spills.[12]
-
Handling: Use dedicated spatulas and weighing boats. Handle the compound carefully to avoid generating dust.[7]
-
Storage: Immediately after dispensing, securely close the primary container.[8]
3.2. Solution Preparation
-
Preparation: Don all required PPE for handling solutions. Work within a certified chemical fume hood.
-
Solubilization: Slowly add the solvent to the pre-weighed this compound to prevent splashing.[8]
-
Labeling: Clearly label the resulting solution with the compound name (this compound), concentration, solvent, and date of preparation.[8]
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.[7] Federal and state regulations prohibit the disposal of unidentified or improperly labeled hazardous waste.[13]
4.1. Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid materials, including gloves, weighing boats, and paper towels, in a designated, clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.[8] Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Dispose of any contaminated sharps, such as needles or razor blades, in a designated sharps container.[7]
4.2. Final Disposal
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[13]
-
Ensure all waste containers are properly labeled and sealed before collection.
Visualized Workflows
The following diagrams illustrate the essential workflows for handling and disposing of this compound, ensuring a clear, logical, and safe process.
Caption: Workflow for handling novel chemical compounds like this compound.
Caption: Segregation and disposal workflow for this compound hazardous waste.
References
- 1. CAS 1265822-30-7: this compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in the design of ITK inhibitors | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. probechem.com [probechem.com]
- 6. twu.edu [twu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. epa.gov [epa.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. ehs.ufl.edu [ehs.ufl.edu]
- 13. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
